Product packaging for Koumine N-oxide(Cat. No.:)

Koumine N-oxide

Cat. No.: B1180749
M. Wt: 322.4 g/mol
InChI Key: OISZCFMVBRTVHR-UHFFFAOYSA-N
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Description

Koumine N-oxide is a natural product found in Gelsemium elegans with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O2 B1180749 Koumine N-oxide

Properties

IUPAC Name

15-ethenyl-13-methyl-13-oxido-19-oxa-3-aza-13-azoniahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-3-19-11-22(2,23)16-9-20(19)13-6-4-5-7-15(13)21-18(20)17-8-14(19)12(16)10-24-17/h3-7,12,14,16-17H,1,8-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISZCFMVBRTVHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2(C3CC4C5=NC6=CC=CC=C6C52CC1C3CO4)C=C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Koumine N-oxide: A Comprehensive Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of koumine N-oxide, a naturally occurring alkaloid with significant pharmacological interest. It details its primary natural source, quantitative distribution within the source, and comprehensive protocols for its extraction and isolation. Furthermore, this guide elucidates key signaling pathways modulated by its parent compound, koumine, offering insights into its potential therapeutic mechanisms.

Natural Source of this compound

This compound is a monoterpenoid indole alkaloid found in the plant species Gelsemium elegans, a member of the Gelsemiaceae family.[1] This evergreen climbing shrub is widely distributed in Southeast Asia and southern China and has a long history of use in traditional medicine.[2] The entire plant is known to be highly toxic due to its complex mixture of alkaloids, with koumine and its derivatives being major constituents. This compound, along with gelsemine N-oxide and 19-oxo-gelsenicine, has been identified as one of the alkaloids present in the leaves of Gelsemium elegans.[1]

Quantitative Distribution in Gelsemium elegans

The concentration of alkaloids in Gelsemium elegans varies significantly between different parts of the plant and at different growth stages. While specific quantitative data for this compound is not extensively reported, studies on its parent compound, koumine, provide valuable insights into the likely distribution of the N-oxide form.

A study utilizing mass spectrometry imaging (MSI) and liquid chromatography-mass spectrometry (LC-MS/MS) provided a detailed analysis of the distribution of major alkaloids in Gelsemium elegans. The content of koumine, which is structurally very similar to this compound, was found to be highest in the leaves, followed by the roots and then the stems. The data also indicated that the accumulation of these alkaloids increases as the plant matures.

Table 1: Quantitative Distribution of Koumine in Gelsemium elegans

Plant Part30-day old plant (µg/g)90-day old plant (µg/g)
Roots 53.1116.4
Stems Not Reported149.1
Leaves Not Reported272.0

Data extracted from a study on the in situ visual distribution of alkaloids in Gelsemium elegans.

Experimental Protocols for Isolation

The isolation of this compound from Gelsemium elegans involves a multi-step process that begins with the extraction of total alkaloids from the plant material, followed by sophisticated chromatographic techniques to separate the individual compounds. As this compound is often present in a complex mixture with other structurally similar alkaloids, its purification requires a meticulous approach.

Extraction of Total Alkaloids

This protocol describes a standard method for the extraction of total alkaloids from the dried and powdered plant material of Gelsemium elegans.

Materials:

  • Dried and powdered Gelsemium elegans plant material (e.g., leaves, stems)

  • 95% Ethanol

  • 2% Hydrochloric acid (HCl)

  • Ethyl ether

  • 5 M Sodium hydroxide (NaOH)

  • Chloroform

  • Rotary evaporator

  • pH meter

Procedure:

  • The dried powder of Gelsemium elegans (0.5 kg) is subjected to reflux extraction with 2500 ml of 95% ethanol for 3 hours.[2] This extraction process is repeated three times to ensure maximum recovery of the alkaloids.[2]

  • The ethanol extracts are combined, and the solvent is removed under reduced pressure using a rotary evaporator.[2]

  • The resulting residue is redissolved in 300 ml of 2% HCl and then extracted three times with 100 ml of ethyl ether to remove non-alkaloidal compounds.[2]

  • The pH of the acidic aqueous layer is carefully adjusted to 11 with 5 M NaOH.[2] This basification step protonates the alkaloids, facilitating their extraction into an organic solvent.

  • The total alkaloids are then extracted from the basified aqueous solution with 100 ml of chloroform, repeated three times.[2]

  • The chloroform extracts are combined, and the solvent is evaporated under vacuum to yield the crude total alkaloid extract.[2] From 0.5 kg of dry powder, approximately 2.4 g of crude total alkaloids can be obtained.[2]

Separation of Koumine and this compound by pH-Zone-Refining Counter-Current Chromatography (CCC)

pH-zone-refining CCC is a highly effective liquid-liquid chromatography technique for the preparative separation of alkaloids based on their pKa values and hydrophobicity. While the cited protocol focuses on the separation of major alkaloids like koumine, it provides a robust framework for the isolation of this compound, which possesses similar physicochemical properties. Further optimization of the solvent system or a subsequent chromatographic step may be necessary to achieve high purity of the N-oxide.

Instrumentation:

  • High-speed counter-current chromatograph

Reagents and Solvents:

  • Two-phase solvent system: methyl tert-butyl ether (MtBE)/acetonitrile/water (3:1.5:4, v/v)[2][3]

  • Retainer: Triethylamine (20 mM) added to the upper organic stationary phase[2][3]

  • Eluter: Hydrochloric acid (10 mM) added to the lower aqueous mobile phase[2][3]

  • Crude alkaloid extract

  • HPLC for purity analysis

Procedure:

  • Solvent System Preparation: The MtBE/acetonitrile/water (3:1.5:4, v/v) solvent system is prepared and thoroughly equilibrated in a separatory funnel.[2] The upper organic phase is separated and designated as the stationary phase, to which triethylamine is added as a retainer.[2] The lower aqueous phase serves as the mobile phase, and hydrochloric acid is added as the eluter.[2]

  • Sample Preparation: 1.5 g of the crude alkaloid extract is dissolved in a mixture of 5 ml of the upper phase and 5 ml of the lower phase.[2] The pH of the sample solution is adjusted to 6.0 with HCl.[2]

  • CCC Operation: The CCC column is first filled with the stationary phase (upper organic phase). The sample solution is then injected into the column.[2] The mobile phase (lower aqueous phase) is then pumped through the column at a suitable flow rate.

  • Fraction Collection and Analysis: The effluent from the column is continuously monitored (e.g., by UV detection at 256 nm) and collected in fractions.[2] The fractions containing the separated alkaloids are analyzed by HPLC to determine their purity.[2]

  • Isolation of this compound: Based on the polarity and pKa difference, this compound is expected to elute in distinct fractions. Fractions containing the target compound are combined, and the solvent is removed to yield the purified this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as ESI-MS, ¹H NMR, and ¹³C NMR.[2]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Isolation

The following diagram illustrates the key steps in the isolation of this compound from Gelsemium elegans.

G Experimental Workflow for this compound Isolation A Gelsemium elegans Plant Material (Dried and Powdered) B Ethanol Reflux Extraction A->B C Crude Ethanol Extract B->C D Acid-Base Extraction (HCl/Ether, NaOH/Chloroform) C->D E Crude Total Alkaloids D->E F pH-Zone-Refining CCC E->F G Separated Alkaloid Fractions F->G H HPLC Analysis and Purification G->H I Purified this compound H->I

Caption: Isolation workflow for this compound.

Signaling Pathways Modulated by Koumine

Koumine, the parent compound of this compound, has been shown to exert its pharmacological effects through the modulation of several key signaling pathways, particularly those involved in inflammation and oxidative stress.

Koumine has been demonstrated to alleviate lipopolysaccharide (LPS)-induced intestinal barrier dysfunction by regulating the Nrf2/NF-κB pathway. It reduces oxidative stress by activating the Nrf2 pathway, leading to the increased expression of antioxidant enzymes. Concurrently, it suppresses the inflammatory response by inhibiting the NF-κB pathway.

G Koumine's Modulation of the Nrf2/NF-κB Pathway cluster_0 Antioxidant Effect cluster_1 Anti-inflammatory Effect Koumine Koumine Nrf2 Nrf2 Activation Koumine->Nrf2 NFkB NF-κB Inhibition Koumine->NFkB Antioxidant Antioxidant Response (SOD, CAT) Nrf2->Antioxidant OxidativeStress Reduced Oxidative Stress Antioxidant->OxidativeStress Inflammatory Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory Inflammation Reduced Inflammation Inflammatory->Inflammation G Koumine's Effect on Microglia Polarization via Nrf2/HO-1 Koumine Koumine Nrf2_HO1 Nrf2/HO-1 Pathway Activation Koumine->Nrf2_HO1 M1 M1 Phenotype (Pro-inflammatory) Nrf2_HO1->M1 M2 M2 Phenotype (Anti-inflammatory) Nrf2_HO1->M2 Neuroinflammation Reduced Neuroinflammation M1->Neuroinflammation M2->Neuroinflammation

References

A Technical Guide to the Biological Activity of Koumine N-oxide and its Parent Alkaloid, Koumine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This technical guide addresses the biological activity of Koumine N-oxide, a natural alkaloid derived from plants of the Gelsemium genus. Current scientific literature on this compound is limited, preventing a comprehensive analysis of its specific biological functions, quantitative data, and mechanisms of action. Preliminary information suggests potential analgesic, anti-inflammatory, and anxiolytic properties, but detailed studies are lacking.

In contrast, the parent compound, koumine, has been extensively researched. To provide a thorough and useful resource for researchers, scientists, and drug development professionals, this guide presents the limited available information on this compound and offers an in-depth analysis of the well-documented biological activities of koumine. This comparative approach aims to provide context and potential avenues for future investigation into this compound, assuming that its activities may parallel those of its parent compound.

This compound: Current State of Knowledge

This compound is a naturally occurring monoterpenoid indole alkaloid found in Gelsemium plants.[1][2] As the N-oxide derivative of koumine, it is of interest for its potential pharmacological properties. The introduction of an N-oxide functional group can alter a molecule's polarity, solubility, and metabolic stability, potentially leading to a different pharmacokinetic and pharmacodynamic profile compared to the parent amine.[3][4]

1.1. Reported Biological Activities

This compound is purported to have analgesic, anti-inflammatory, and anxiolytic effects.[1] These activities are likely influenced by its interaction with various neural pathways and its ability to modulate neurotransmitter and immune responses.[1] However, it is crucial to note that detailed, peer-reviewed studies providing quantitative evidence for these effects are scarce. A 2024 study highlighted that while "N-oxide koumine" has been identified, the biological properties of koumine-like compounds are not as well-studied as those of koumine itself.[2]

1.2. Quantitative Data

A thorough review of published scientific literature reveals a significant gap in quantitative data for the biological activity of this compound. Key pharmacological metrics such as IC50 and EC50 values, which are essential for evaluating potency and efficacy, are not available in the public domain.

Biological Activity Assay Test System IC50 / EC50 (µM) Reference
Anti-inflammatoryNitric Oxide ProductionLPS-induced RAW 264.7 cellsData not availableN/A
AnalgesicVarious pain modelsin vivoData not availableN/A
AnxiolyticVarious behavioral modelsin vivoData not availableN/A
CytotoxicityVarious cell linesin vitroData not availableN/A

1.3. Experimental Protocols & Signaling Pathways

Detailed experimental protocols and elucidated signaling pathways specifically for this compound have not been published. Research into its mechanism of action is still in a nascent stage.

Koumine: An In-depth Analysis of Biological Activity

Given the limited data on this compound, this section provides a comprehensive overview of the biological activities of its parent compound, koumine. These findings may serve as a predictive framework for future studies on this compound.

2.1. Quantitative Data for Koumine

Koumine has demonstrated a range of biological activities with associated quantitative data. The following table summarizes key findings.

Biological Activity Assay Test System Result Reference
Anti-inflammatory NO Production InhibitionLPS-stimulated RAW264.7 cellsSignificant inhibition at 200 µg/mL and 400 µg/mL[1]
iNOS Protein ExpressionLPS-stimulated RAW264.7 cellsSignificant decrease at 200 µg/mL and 400 µg/mL[1]
IL-6, TNF-α, IL-1β ProductionLPS-stimulated RAW264.7 cellsDose-dependent reduction[1]
Analgesic Acetic acid-induced writhingMiceDose-dependent reduction[5]
Formalin-induced licking (Phase II)MiceDose-dependent reduction[5]
CCI-induced thermal hyperalgesiaRatsDose-dependent reversal (0.28, 1.4, 7 mg/kg)[6]
CCI-induced mechanical allodyniaRatsDose-dependent reversal (0.28, 7 mg/kg)[7]
Anxiolytic Open-field testMiceAnxiolytic-like responses[8]
Vogel conflict testRatsAnti-punishment action similar to diazepam[8]
Antitumor Antiproliferative activityHT-29, HCT-116, HCT-15, Caco-2IC50 > 10 µM (koumine itself)[2][5]

2.2. Key Biological Activities and Mechanisms of Action of Koumine

2.2.1. Anti-inflammatory Activity

Koumine exerts significant anti-inflammatory effects by modulating key signaling pathways in macrophages.[1][9] In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been shown to:

  • Decrease the production of nitric oxide (NO) by reducing the expression of inducible nitric oxide synthase (iNOS).[1][9]

  • Reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][9]

  • Inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation of p65 and the degradation of IκBα.[1][9]

  • Suppress the phosphorylation of extracellular signal-regulated kinases (ERK) and p38 mitogen-activated protein kinases (MAPKs).[1][9]

2.2.2. Analgesic and Neuromodulatory Activity

Koumine has demonstrated potent analgesic effects in various models of inflammatory and neuropathic pain.[2][5] Its mechanisms of action are multifaceted and involve the central nervous system:

  • Modulation of Neurosteroid Synthesis: Koumine alleviates neuropathic pain by upregulating the level of the neurosteroid allopregnanolone in the spinal cord.[5][10] This is achieved by enhancing the mRNA expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), a key enzyme in allopregnanolone synthesis.[6]

  • Glycine Receptor Agonism: Koumine acts as an orthosteric agonist at spinal glycine receptors. This activation triggers the downstream synthesis of allopregnanolone, which in turn modulates GABA-A receptors to produce analgesia.[11]

  • Inhibition of Neuroglia Activation: In models of neuropathic pain, koumine can inhibit the activation of microglia and astrocytes in the spinal cord.[2][7] It specifically suppresses the M1 polarization of microglia, reducing the production of pro-inflammatory cytokines.[2][7] The analgesic effect of koumine has been shown to be related to the translocator protein (TSPO).[2][7]

2.2.3. Anxiolytic Activity

Studies have shown that koumine possesses anxiolytic properties without inducing significant adverse neurological effects.[8] In rodent models, koumine's effects are comparable to those of diazepam, a classic anxiolytic drug.[8] It exhibits these effects without affecting other autonomic or physical functions, suggesting a favorable safety profile for this specific activity.[8]

2.3. Signaling Pathway Diagrams (for Koumine)

The following diagrams illustrate the key signaling pathways modulated by koumine.

Koumine_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK IκBα IκBα TLR4->IκBα p65 p65 TLR4->p65 Koumine Koumine Pp38 P-p38 Koumine->Pp38 PERK P-ERK Koumine->PERK Pp65 P-p65 Koumine->Pp65 p38->Pp38 P ERK->PERK P Cytokines Pro-inflammatory Mediators (NO, iNOS, TNF-α, IL-6) Pp38->Cytokines PERK->Cytokines p65->Pp65 P NFkB_nucleus NF-κB (Nuclear Translocation) Pp65->NFkB_nucleus NFkB_nucleus->Cytokines

Caption: Koumine's anti-inflammatory mechanism.

Koumine_Analgesic_Pathway Koumine Koumine GlyR Glycine Receptor (Spinal Neuron) Koumine->GlyR HSOR_mRNA 3α-HSOR mRNA Expression GlyR->HSOR_mRNA HSOR_Enzyme 3α-HSOR Enzyme Activity HSOR_mRNA->HSOR_Enzyme Allopregnanolone Allopregnanolone Synthesis HSOR_Enzyme->Allopregnanolone GABAaR GABA-A Receptor Modulation Allopregnanolone->GABAaR Analgesia Analgesic Effect GABAaR->Analgesia

Caption: Koumine's analgesic pathway via neurosteroids.

2.4. Detailed Experimental Protocols (for Koumine)

The following are representative protocols for assays used to determine the biological activity of koumine. Similar methodologies would be applicable for the evaluation of this compound.

2.4.1. Protocol: Anti-inflammatory Activity in RAW264.7 Macrophages

  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay (MTT): Cells are seeded in 96-well plates and treated with various concentrations of koumine for 24 hours to determine non-toxic concentrations. MTT solution is added, and formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

  • Nitric Oxide (NO) Measurement: Cells are pre-treated with koumine for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours. The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement (ELISA): Supernatants from cultured cells are collected after treatment with koumine and LPS. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against iNOS, p-p65, p65, p-ERK, ERK, p-p38, and p38. After incubation with HRP-conjugated secondary antibodies, bands are visualized using an ECL detection system.

2.4.2. Protocol: Neuropathic Pain Model (Chronic Constriction Injury - CCI)

  • Animal Model: Male Sprague-Dawley rats (200-250g) are anesthetized. The common sciatic nerve is exposed, and four loose ligatures are tied around it.

  • Drug Administration: Koumine (e.g., 0.28, 1.4, 7 mg/kg) or vehicle is administered subcutaneously once daily for a specified period (e.g., 7 consecutive days), starting on a set postoperative day.

  • Behavioral Testing (Mechanical Allodynia): Mechanical sensitivity is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Behavioral Testing (Thermal Hyperalgesia): Thermal sensitivity is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the paw withdrawal latency is recorded.

  • Spinal Cord Tissue Analysis: After the final behavioral test, animals are euthanized, and the lumbar spinal cord is collected for analysis of allopregnanolone levels (LC-MS/MS), 3α-HSOR expression (qPCR), or protein expression (Western blot).

Conclusion and Future Directions

Koumine is a well-characterized alkaloid with demonstrated anti-inflammatory, analgesic, and anxiolytic properties, mediated through the modulation of NF-κB and MAPK signaling, glycine receptor agonism, and neurosteroid synthesis. In stark contrast, its derivative, this compound, remains a frontier for pharmacological research.

The presence of the N-oxide moiety suggests that it may possess a distinct pharmacological profile, potentially with improved solubility or altered metabolic fate. However, the current lack of quantitative data, detailed mechanistic studies, and established experimental protocols for this compound underscores a significant gap in the literature.

Future research should prioritize a systematic evaluation of this compound's biological activities, directly comparing its potency and efficacy against koumine in established in vitro and in vivo models. Elucidating its mechanisms of action and signaling pathways will be critical to understanding its therapeutic potential and determining if it offers any advantages over its parent compound. Such studies will be invaluable for the drug development community and for advancing our understanding of the structure-activity relationships within this important class of natural products.

References

Pharmacological Properties of Gelsemium Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Plants from the genus Gelsemium have a long history in traditional medicine, particularly for treating conditions like anxiety, neuralgia, and migraines. However, their use is limited by a narrow therapeutic index due to the high toxicity of their constituent alkaloids. The primary bioactive compounds are monoterpenoid indole alkaloids, with gelsemine and koumine being the most extensively studied. This guide provides a comprehensive overview of the core pharmacological properties of Gelsemium alkaloids, focusing on their mechanisms of action, quantitative data from key experiments, and detailed experimental protocols relevant to their study.

Core Pharmacological Activities

Gelsemium alkaloids exhibit a range of significant pharmacological effects, primarily centered on the central nervous system (CNS). These activities include:

  • Analgesic (Pain-Relieving): Effective against both chronic neuropathic and inflammatory pain.

  • Anxiolytic (Anti-Anxiety): Demonstrates anxiety-reducing effects in various behavioral models.

  • Anti-inflammatory: Suppresses the production and release of pro-inflammatory cytokines.

  • Neuromodulatory: Modulates the function of key inhibitory neurotransmitter receptors in the CNS.

These effects are underpinned by the interaction of the alkaloids with specific molecular targets, leading to complex downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the most studied Gelsemium alkaloids, providing a comparative overview of their potency, efficacy, and toxicity.

Table 1: Receptor Binding and Functional Modulation Data

AlkaloidReceptor/TargetAssay TypeSpeciesPreparationValueUnitsReference(s)
Gelsemine Glycine Receptor (α3)Radioligand Binding ([³H]-strychnine displacement)RatSpinal Cord HomogenatesKi = 21.9µM[1]
Glycine Receptor (Spinal)Electrophysiology (Inhibition)RatCultured Spinal NeuronsIC₅₀ = 42µM[2]
GABA-A ReceptorElectrophysiology (Inhibition)RatCortical NeuronsIC₅₀ = 89.1 ± 16.4µM[3][4]
GABA-A Receptor (α1β2γ2)Electrophysiology (Inhibition)RecombinantHEK293 CellsIC₅₀ ≈ 55-75µM[2]
Koumine Glycine Receptor (α1)Electrophysiology (Inhibition)RecombinantHEK293 CellsIC₅₀ = 31.5 ± 1.7µM[2]
Glycine ReceptorElectrophysiology (Inhibition)RecombinantHEK293 CellsIC₅₀ = 9.587µM[5]
GABA-A ReceptorElectrophysiology (Inhibition)RecombinantHEK293 CellsIC₅₀ = 142.8µM[5]
Gelsevirine Glycine ReceptorElectrophysiology (Inhibition)RecombinantHEK293 CellsIC₅₀ = 82.94µM[5]
GABA-A ReceptorElectrophysiology (Inhibition)RecombinantHEK293 CellsIC₅₀ = 251.5µM[5]

Table 2: In Vivo Efficacy (Analgesia and Anxiolysis)

AlkaloidModelEffectSpeciesAdministrationED₅₀ / Effective DoseReference(s)
Gelsemine Neuropathic Pain (Spinal Nerve Ligation)AntinociceptionRatIntrathecalED₅₀ = 0.5 - 0.6 µg[1]
Inflammatory Pain (Formalin Test)AntinociceptionRatIntrathecalED₅₀ = 0.5 - 0.6 µg[1]
Inflammatory Hyperalgesia (PGE₂)AnalgesiaMouse-ED₅₀ = 0.82 mg/kg[6]
Anxiety (Chronic Mild Stress)AnxiolyticMouse-0.4, 2, or 10 mg/kg[7]
Koumine Neuropathic Pain (CCI Model)AnalgesiaRatSubcutaneous0.28, 7 mg/kg[8]
Inflammatory Hyperalgesia (PGE₂)AnalgesiaMouse-ED₅₀ = 0.60 mg/kg[6]
Gelsenicine Inflammatory Hyperalgesia (PGE₂)AnalgesiaMouse-ED₅₀ = 8.43 µg/kg[6]

Table 3: Acute Toxicity Data

AlkaloidSpeciesAdministration RouteLD₅₀ (Median Lethal Dose)UnitsReference(s)
Gelsemine Mouse-53.9mg/kg[9]
Koumine Mouse-99.0mg/kg[9]
Gelsevirine Mouse-37.8mg/kg[9]
Gelsenicine Mouse-0.185mg/kg[6]

Mechanisms of Action and Signaling Pathways

The pharmacological effects of Gelsemium alkaloids are primarily mediated through their interaction with inhibitory neurotransmitter receptors in the central nervous system.

Glycine Receptor (GlyR) Modulation

Gelsemine, koumine, and gelsenicine are known to interact with glycine receptors (GlyRs), which are ligand-gated chloride channels that mediate inhibitory neurotransmission, particularly in the spinal cord and brainstem.[2][5][6]

  • Analgesic Effects: The analgesic properties of gelsemine are strongly linked to its action as an agonist at spinal α3-containing GlyRs.[1] Activation of these receptors increases chloride influx into neurons, leading to hyperpolarization and a reduction in neuronal excitability, thereby dampening the transmission of pain signals.[1] Studies have shown that the antinociceptive effects of gelsemine in chronic pain models can be blocked by the GlyR antagonist strychnine.[1] Furthermore, the analgesic effects of all three major alkaloids (gelsemine, koumine, and gelsenicine) have been associated with the upregulation of GlyRα3 and the scaffolding protein Gephyrin.[6]

  • Anxiolytic Effects: The anxiolytic actions are also believed to be mediated, in part, through GlyRs. By enhancing inhibitory neurotransmission, these alkaloids can produce a calming effect on the CNS.[10]

GlyR_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Dorsal Horn) Pain_Signal Nociceptive Signal Neuron Postsynaptic Neuron Pain_Signal->Neuron Excitatory Input GlyR Glycine Receptor (α3) Chloride Cl⁻ Influx GlyR->Chloride Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization Leads to Analgesia Analgesic Effect Hyperpolarization->Analgesia Results in Gelsemine Gelsemine / Koumine Gelsemine->GlyR Agonist Binding Chloride->Neuron

Caption: Gelsemium alkaloid-mediated analgesia via glycine receptor activation.
GABA-A Receptor (GABAAR) Modulation

Gelsemium alkaloids, particularly gelsemine, also modulate GABA-A receptors, another major class of inhibitory ligand-gated ion channels in the CNS. However, the interaction is complex and appears to be inhibitory.

  • Negative Allosteric Modulation: Electrophysiological studies have shown that gelsemine inhibits GABA-evoked currents in both recombinant and native GABA-A receptors.[3][4] It acts as a negative modulator, decreasing the apparent affinity of the receptor for GABA without being a direct agonist at the benzodiazepine binding site.[3][4] This inhibitory action on GABA-A receptors may contribute to the toxic effects of the alkaloids, such as convulsions at high doses, rather than their therapeutic anxiolytic or analgesic effects.[3]

Anti-inflammatory Signaling

Koumine has demonstrated significant anti-inflammatory properties by modulating glial cell activation and cytokine production.

  • Inhibition of Pro-inflammatory Cytokines: In models of inflammation and neuropathic pain, koumine suppresses the activation of microglia and astrocytes in the spinal cord.[8] This leads to a dose-dependent reduction in the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[7][11] This mechanism is a critical component of its analgesic effect in inflammatory pain states.

Anti_Inflammatory_Pathway Koumine Koumine Glial_Cells Microglia / Astrocytes Koumine->Glial_Cells Inhibits Activation Glial Activation Glial_Cells->Activation Undergoes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Activation->Cytokines Produces Inflammation Neuroinflammation & Pain Cytokines->Inflammation Drives Experimental_Workflow_Analgesia cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis SNL Spinal Nerve Ligation (SNL) [Neuropathic Pain] Drug_Admin Administer Gelsemium Alkaloid or Vehicle Control SNL->Drug_Admin Von_Frey Mechanical Allodynia (von Frey Filaments) Hargreaves Thermal Hyperalgesia (Hargreaves Test) Formalin Formalin Injection [Inflammatory Pain] Formalin->Drug_Admin Licking Nocifensive Behaviors (Licking/Flinching Time) Drug_Admin->Von_Frey Drug_Admin->Hargreaves Drug_Admin->Licking Analysis Compare Drug vs. Vehicle Calculate ED₅₀ Von_Frey->Analysis Hargreaves->Analysis Licking->Analysis

References

Unraveling the Intricate Mechanisms of Koumine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of its Core Anti-inflammatory and Analgesic Actions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Koumine N-oxide, a naturally occurring alkaloid from the plant Gelsemium elegans, is emerging as a compound of significant interest within the scientific community for its potential therapeutic applications. While direct research on the mechanism of action of this compound is limited, substantial evidence points towards its role as a prodrug that is metabolized in vivo to its parent compound, Koumine. The biological activities of this compound are therefore largely attributable to the well-documented pharmacological effects of Koumine. This technical guide provides a comprehensive overview of the core mechanisms of action of Koumine, focusing on its potent anti-inflammatory and analgesic properties. We delve into the intricate signaling pathways, cellular targets, and experimental evidence that underpin its therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for inflammatory and pain-related disorders.

Introduction: The Prodrug Hypothesis of this compound

This compound is an alkaloid found in Gelsemium elegans, a plant with a long history in traditional medicine.[1] While this compound itself has been isolated and identified, dedicated studies on its specific mechanism of action are scarce. However, a well-established phenomenon in pharmacology is the in vivo reduction of alkaloid N-oxides to their corresponding parent tertiary amines by gut microbiota and hepatic enzymes, such as cytochrome P450s.[2][3][4] This metabolic conversion effectively renders the N-oxide form a prodrug, which is activated upon administration. Given the extensive body of research on the biological activities of Koumine, it is scientifically plausible to posit that the therapeutic effects observed with this compound are mediated through its conversion to Koumine. Therefore, this guide will focus on the detailed mechanism of action of Koumine as the active pharmacological entity.

Anti-inflammatory Mechanism of Action

Koumine exerts its anti-inflammatory effects through a multi-pronged approach, primarily by modulating the activity of key immune cells like macrophages and microglia, and by inhibiting pro-inflammatory signaling cascades.

Inhibition of Pro-inflammatory Signaling Pathways

In cellular models of inflammation, particularly using lipopolysaccharide (LPS)-stimulated macrophages (RAW264.7 cells) and microglia (BV2 cells), Koumine has been demonstrated to significantly suppress the production of pro-inflammatory mediators. This is achieved through the inhibition of critical signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Pathway: Koumine inhibits the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. This blockade of NF-κB activation leads to a downstream reduction in the transcription of genes encoding for pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for the production of nitric oxide (NO), a key inflammatory mediator.

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: Koumine has been shown to attenuate the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK), two key components of the MAPK signaling cascade. The p38 and ERK pathways are crucial for the production of various inflammatory mediators, and their inhibition by Koumine contributes significantly to its anti-inflammatory profile.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway Koumine Koumine Koumine->IKK inhibits p38 p38 Koumine->p38 inhibits P ERK ERK Koumine->ERK inhibits P IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Pro_inflammatory_Genes activates MAPK_pathway->p38 MAPK_pathway->ERK

Koumine's inhibition of NF-κB and MAPK signaling pathways.
Modulation of Microglia and Macrophage Polarization

Chronic inflammation is often characterized by the persistent activation of macrophages and microglia in a pro-inflammatory M1 phenotype. Koumine has been shown to promote a switch from the M1 to the anti-inflammatory M2 phenotype. This is mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. Activation of this pathway leads to the expression of antioxidant and cytoprotective genes, which helps to resolve inflammation.

Koumine Koumine Nrf2 Nrf2 Koumine->Nrf2 activates M1_phenotype M1 Phenotype (Pro-inflammatory) Koumine->M1_phenotype inhibits HO1 HO-1 Nrf2->HO1 induces M2_phenotype M2 Phenotype (Anti-inflammatory) HO1->M2_phenotype promotes Inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) Microglia_Macrophage Microglia/ Macrophage Inflammatory_stimuli->Microglia_Macrophage Microglia_Macrophage->M1_phenotype polarization

Koumine's modulation of microglia/macrophage polarization.

Analgesic Mechanism of Action

Koumine's analgesic properties are multifaceted, involving both central and peripheral mechanisms. A key aspect of its pain-relieving effects is the modulation of neurosteroid synthesis and its interaction with specific neuronal receptors.

Interaction with Translocator Protein 18kDa (TSPO)

Koumine acts as a positive allosteric modulator (ago-PAM) of the translocator protein 18kDa (TSPO), a mitochondrial protein implicated in the synthesis of neurosteroids. By binding to TSPO, Koumine enhances the synthesis of neurosteroids such as allopregnanolone. Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, leading to increased inhibitory neurotransmission and consequently, an analgesic effect.

Modulation of the Glycine Receptor/3α-Hydroxysteroid Oxidoreductase (3α-HSOR) Pathway

Koumine has been identified as an agonist of spinal glycine receptors. Activation of these receptors triggers a signaling cascade that upregulates the expression and activity of the enzyme 3α-hydroxysteroid oxidoreductase (3α-HSOR). This enzyme is critical for the conversion of 5α-dihydroprogesterone to allopregnanolone. The resulting increase in allopregnanolone levels in the spinal cord enhances GABAergic inhibition, contributing to pain relief.

cluster_0 TSPO-Mediated Pathway cluster_1 Glycine Receptor-Mediated Pathway Koumine_TSPO Koumine TSPO TSPO Koumine_TSPO->TSPO acts as ago-PAM Neurosteroid_synthesis Neurosteroid Synthesis TSPO->Neurosteroid_synthesis enhances Allopregnanolone_TSPO Allopregnanolone Neurosteroid_synthesis->Allopregnanolone_TSPO produces GABA_A_R_TSPO GABA-A Receptor Allopregnanolone_TSPO->GABA_A_R_TSPO modulates Analgesia_TSPO Analgesia GABA_A_R_TSPO->Analgesia_TSPO leads to Koumine_GlyR Koumine GlyR Glycine Receptor Koumine_GlyR->GlyR activates HSOR 3α-HSOR (Expression & Activity) GlyR->HSOR upregulates Allopregnanolone_GlyR Allopregnanolone HSOR->Allopregnanolone_GlyR synthesizes GABA_A_R_GlyR GABA-A Receptor Allopregnanolone_GlyR->GABA_A_R_GlyR modulates Analgesia_GlyR Analgesia GABA_A_R_GlyR->Analgesia_GlyR leads to Start RAW264.7 or BV2 Cell Culture Pretreatment Pre-treatment with Koumine Start->Pretreatment Stimulation LPS Stimulation (1 µg/mL) Pretreatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA ELISA for Cytokines Supernatant_Collection->ELISA Western_Blot Western Blot for Proteins Cell_Lysis->Western_Blot qRT_PCR qRT-PCR for mRNA Cell_Lysis->qRT_PCR Data_Analysis Data Analysis Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis qRT_PCR->Data_Analysis

References

In Vitro Effects of Koumine N-oxide: A Technical Guide Based on Available Research on its Parent Compound, Koumine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, dedicated research on the specific in vitro effects of Koumine N-oxide is exceptionally limited in publicly available scientific literature. While this compound is a known natural alkaloid isolated from Gelsemium elegans, detailed experimental data regarding its quantitative effects, specific experimental protocols, and influenced signaling pathways are not available.[1] Therefore, this technical guide provides an in-depth overview of the in vitro effects of its parent compound, Koumine , for which a substantial body of research exists. The information presented here serves as a foundational reference for researchers and drug development professionals interested in this class of alkaloids.

Introduction to Koumine

Koumine is the most abundant alkaloid found in the medicinal plant Gelsemium elegans Benth.[2] It is an indole alkaloid known for a range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antitumor effects.[3] Due to its significant pharmacological potential, the in vitro effects of koumine have been extensively studied across various cell lines and experimental models. This guide will synthesize the available quantitative data, detail the experimental methodologies employed, and visualize the key signaling pathways modulated by koumine.

Quantitative Data on the In Vitro Effects of Koumine

The following tables summarize the key quantitative findings from various in vitro studies on koumine.

Table 1: Anti-proliferative and Cytotoxic Effects of Koumine

Cell LineAssayConcentration/IC50EffectReference
HT-29 (Colon Cancer)WST-8>200 µMLow antiproliferative activity[1]
HCT-116 (Colon Cancer)WST-8>200 µMLow antiproliferative activity[1]
HCT-15 (Colon Cancer)WST-8>200 µMLow antiproliferative activity[1]
Caco-2 (Colon Cancer)WST-8>200 µMLow antiproliferative activity[1]
HepG2 (Liver Cancer)MTT0.45 - 1.26 mMAntiproliferative activity[1]
TE-11 (Esophageal Cancer)MTT0.45 - 1.26 mMAntiproliferative activity[1]
SW480 (Colon Cancer)MTT0.45 - 1.26 mMAntiproliferative activity[1]
MGC80-3 (Gastric Cancer)MTT0.45 - 1.26 mMAntiproliferative activity[1]

Table 2: Anti-inflammatory Effects of Koumine

Cell LineStimulantBiomarkerConcentration of KoumineInhibitionReference
RAW264.7 (Macrophages)LPSNO100, 200, 400 µg/mLDose-dependent decrease[4]
RAW264.7 (Macrophages)LPSIL-1β100, 200, 400 µg/mLDose-dependent decrease[4]
RAW264.7 (Macrophages)LPSIL-6100, 200, 400 µg/mLDose-dependent decrease[4]
RAW264.7 (Macrophages)LPSTNF-α100, 200, 400 µg/mLDose-dependent decrease[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on koumine's in vitro effects.

Cell Viability and Anti-proliferative Assays (MTT/WST-8)
  • Cell Culture: Human cancer cell lines (e.g., HT-29, HCT-116, HCT-15, Caco-2, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and allowed to adhere overnight. The cells are then treated with various concentrations of koumine (typically ranging from 0 to 200 µM or higher) for a specified duration (e.g., 72 hours).

  • MTT/WST-8 Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) or WST-8 solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Data Acquisition: For the MTT assay, the formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 490 nm using a microplate reader. For the WST-8 assay, the absorbance is measured directly at 450 nm.

  • Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of koumine that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Cells are seeded in 6-well plates and treated with koumine at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., 15 minutes at room temperature in the dark).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Western Blot Analysis
  • Protein Extraction: Cells are treated with koumine, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK, p-p38, p-NF-κB) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Measurement of Inflammatory Cytokines (ELISA)
  • Cell Culture and Stimulation: RAW264.7 macrophages are seeded in 24-well plates and pre-treated with various concentrations of koumine for 1-2 hours before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours).

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Signaling Pathways Modulated by Koumine

Koumine has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams illustrate these pathways.

Koumine_Anti_Inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, p38) TLR4->MAPK_Pathway Koumine Koumine Koumine->IKK Inhibits Koumine->MAPK_Pathway Inhibits IκBα IκBα IKK->IκBα P NF_κB NF-κB (p65/p50) IκBα->NF_κB Nucleus Nucleus NF_κB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) NF_κB->Inflammatory_Genes Transcription Koumine_Anticancer_Workflow start Cancer Cell Lines (e.g., HT-29, HepG2) treatment Koumine Treatment (Varying Concentrations & Times) start->treatment viability_assay Cell Viability Assay (MTT / WST-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (Apoptotic & Signaling Proteins) treatment->western_blot ic50 Determine IC50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant protein_exp Analyze Protein Expression (e.g., Bax/Bcl-2 ratio) western_blot->protein_exp

References

An In-depth Technical Guide on the Analgesic and Anti-inflammatory Effects of Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed a significant lack of specific data on the analgesic and anti-inflammatory effects of Koumine N-oxide. The available scientific literature focuses almost exclusively on its parent compound, koumine. This guide, therefore, summarizes the well-documented pharmacological properties of koumine as a proxy, providing valuable insights for researchers in the field. It is crucial to note that these findings may not be directly extrapolated to this compound.

Introduction

Koumine is one of the principal alkaloids isolated from the toxic plant Gelsemium elegans Benth.[1][2][3][4][5] This plant has a history of use in traditional Chinese medicine for conditions such as rheumatoid arthritis, neuropathic pain, and skin ulcers.[5] Modern pharmacological studies have begun to elucidate the mechanisms behind the observed analgesic and anti-inflammatory properties of koumine, suggesting its potential as a therapeutic agent for various pain and inflammatory conditions. This document provides a comprehensive overview of the existing research on koumine, focusing on its efficacy, underlying mechanisms of action, and the experimental methodologies used in these investigations.

Quantitative Data on Analgesic and Anti-inflammatory Effects of Koumine

The analgesic and anti-inflammatory efficacy of koumine has been evaluated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: Analgesic Effects of Koumine in Neuropathic and Inflammatory Pain Models

Animal ModelPain TypeDosage of KoumineAdministration RouteObserved EffectReference
Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)Neuropathic Pain0.28, 1.4, and 7 mg/kg (repeated)SubcutaneousDose-dependently reversed thermal hyperalgesia and mechanical allodynia.[1]
Acetic acid-induced writhing (Mouse)Inflammatory PainNot specifiedNot specifiedDose-dependently reduced writhing.[4]
Formalin test (Mouse)Inflammatory PainNot specifiedNot specifiedDose-dependently reduced licking/biting time in Phase II.[4]
Complete Freund's Adjuvant (CFA)-induced (Rat)Inflammatory PainNot specified (repeated)Not specifiedDose-dependently reversed thermal hyperalgesia.[4]
L5 Spinal Nerve Ligation (SNL) (Rat)Neuropathic PainNot specified (repeated)Not specifiedDose-dependently reversed thermal hyperalgesia and mechanical allodynia.[4]
Collagen-Induced Arthritis (CIA) (Rat)Inflammatory PainNot specified (repeated)Not specifiedSignificantly reduced pain compared to controls.[5]

Table 2: Anti-inflammatory Effects of Koumine

Experimental ModelKey MarkersDosage of KoumineObserved EffectReference
LPS-stimulated RAW264.7 MacrophagesNitric Oxide (NO) production100, 200, 400 µg/mLDose-dependent reduction in NO production.[6][7][8]
LPS-stimulated RAW264.7 MacrophagesiNOS, TNF-α, IL-1β, IL-6100, 200, 400 µg/mLDose-dependent reduction in the levels of these pro-inflammatory mediators.[6][7][8]
Chronic Constriction Injury (CCI) of the sciatic nerve (Rat)Pro-inflammatory cytokines in the spinal cordNot specifiedReduced production of pro-inflammatory cytokines.[1][3]
Collagen-Induced Arthritis (CIA) (Rat)TNF-α, IL-1βNot specified (repeated)Attenuated the increase in TNF-α and IL-1β levels.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are the protocols for key experiments cited in the literature on koumine.

1. Animal Models of Pain and Inflammation

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model of neuropathic pain involves the loose ligation of the common sciatic nerve in rats, leading to the development of thermal hyperalgesia and mechanical allodynia in the ipsilateral hind paw.[1]

  • Acetic Acid-Induced Writhing Test: This is a model of visceral inflammatory pain in mice. Intraperitoneal injection of acetic acid induces characteristic abdominal constrictions (writhes), and the frequency of these writhes is counted as a measure of pain.[4]

  • Formalin Test: This model assesses both acute and persistent inflammatory pain in mice. Subcutaneous injection of formalin into the hind paw elicits a biphasic licking and biting response. Phase I (acute) is due to direct nociceptor activation, while Phase II (tonic) is associated with inflammation and central sensitization.[4]

  • Complete Freund's Adjuvant (CFA)-Induced Inflammation: Injection of CFA into the paw of a rodent induces a localized and persistent inflammation, characterized by edema, hyperalgesia, and allodynia, mimicking chronic inflammatory conditions.[4]

  • Collagen-Induced Arthritis (CIA): This is an animal model of rheumatoid arthritis. Immunization of susceptible strains of rats with type II collagen emulsified in an adjuvant leads to the development of an autoimmune polyarthritis that shares many features with human rheumatoid arthritis.[5]

2. In Vitro Inflammation Model

  • LPS-Stimulated Macrophages: The RAW264.7 macrophage cell line is a widely used in vitro model to study inflammation. Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide and various pro-inflammatory cytokines.[6][7]

3. Biochemical and Molecular Assays

  • Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), in biological samples like cell culture supernatants or tissue homogenates.[1]

  • Western Blotting: This method is employed to detect and quantify the expression levels of specific proteins in a sample. It is used to assess the activation of signaling proteins (e.g., phosphorylation of p65, ERK, and p38) and the expression of inflammatory enzymes like iNOS.[6]

  • Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is often measured indirectly by quantifying its stable metabolite, nitrite, in cell culture supernatants using the Griess reagent.[6]

Signaling Pathways and Mechanisms of Action

The analgesic and anti-inflammatory effects of koumine are mediated through the modulation of several key signaling pathways.

1. Inhibition of Neuroinflammation

A primary mechanism underlying the analgesic effect of koumine is the suppression of neuroinflammation in the spinal cord. In models of neuropathic pain, koumine has been shown to inhibit the activation of microglia and astrocytes.[1][3] This is significant as these glial cells are known to play a crucial role in the initiation and maintenance of central sensitization and chronic pain states.

2. Modulation of Pro-inflammatory Mediators

Koumine effectively reduces the production of a range of pro-inflammatory molecules. In both in vivo and in vitro models, it has been demonstrated to decrease the levels of TNF-α, IL-1β, and IL-6.[5][6][7] Furthermore, it inhibits the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), both of which are key players in the inflammatory cascade.[6][7]

3. Interference with Intracellular Signaling Cascades

At the molecular level, koumine exerts its anti-inflammatory effects by interfering with critical intracellular signaling pathways. Specifically, it has been shown to inhibit the phosphorylation of p65, a subunit of the transcription factor NF-κB, and the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK).[6][7] The NF-κB and MAPK pathways are central regulators of the expression of many pro-inflammatory genes.

4. Interaction with the Translocator Protein (TSPO)

Recent evidence suggests that the analgesic effects of koumine may also involve the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. The analgesic actions of koumine have been shown to be antagonized by a TSPO antagonist, indicating a potential role for this protein in koumine's mechanism of action.[2]

Visualizations

Experimental Workflow for Investigating the Anti-inflammatory Effects of Koumine

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies raw_cells RAW264.7 Macrophages lps LPS Stimulation raw_cells->lps koumine_treatment_vitro Koumine Treatment lps->koumine_treatment_vitro assays_vitro NO Assay (Griess) ELISA (Cytokines) Western Blot (iNOS, p-p65, p-ERK, p-p38) koumine_treatment_vitro->assays_vitro animal_model Animal Model of Pain/ Inflammation (e.g., CCI, CIA) koumine_treatment_vivo Koumine Administration animal_model->koumine_treatment_vivo behavioral_tests Behavioral Testing (e.g., von Frey, Hargreaves) koumine_treatment_vivo->behavioral_tests biochemical_analysis Biochemical Analysis (e.g., ELISA of spinal cord tissue) behavioral_tests->biochemical_analysis signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Koumine Koumine Koumine->p38 inhibits Koumine->ERK inhibits Koumine->IKK inhibits Proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β, IL-6) p38->Proinflammatory_genes activates ERK->Proinflammatory_genes activates IkB IκB IKK->IkB inhibits p65_p50 p65/p50 p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus translocation p65_p50_nucleus->Proinflammatory_genes activates Inflammation Inflammation Proinflammatory_genes->Inflammation

References

An In-depth Technical Guide on the Anxiolytic Properties of Koumine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information pertains to Koumine, an alkaloid from the plant Gelsemium elegans. No significant body of research on the specific anxiolytic properties of Koumine N-oxide was found in the public domain at the time of this writing. The focus of this guide is therefore on the parent compound, Koumine.

Introduction

Koumine, a principal alkaloid extracted from the neurotoxic plant Gelsemium elegans Benth., has garnered significant scientific interest for its therapeutic potential, particularly in the realm of central nervous system disorders.[1] While historically known for its toxicity, recent research has unveiled its promising anxiolytic (anti-anxiety) effects. This document provides a comprehensive technical overview of the anxiolytic properties of Koumine, summarizing key quantitative data, detailing experimental methodologies, and illustrating the proposed signaling pathways.

Quantitative Data Summary

The anxiolytic efficacy of Koumine has been demonstrated across various preclinical models. The following tables summarize the key quantitative findings from behavioral pharmacology studies.

Table 1: Efficacy of Koumine in Animal Models of Anxiety

Animal ModelBehavioral TestDoses Administered (mg/kg)Key FindingsReference
MicePredatory Sound (PS) Stress0.5, 1.5Mitigated anxiety-like behavior[2]
MiceOpen Field Test (OFT)Not specifiedSignificantly increased distance, entry, and time in the center[3]
MiceFunctional Observation Battery (FOB)Not specifiedExhibited anxiolytic-like activities without affecting other functions[1]
RatsVogel Conflict Test (VCT)Not specifiedDemonstrated anti-punishment action similar to diazepam[1]

Table 2: Pharmacodynamic Properties of Koumine

TargetMeasurementValueSignificanceReference
Translocator protein 18 kDa (TSPO)Dissociation Constant (KD)155.33 ± 11.0 μMIndicates high-affinity binding, suggesting a role in its anxiolytic mechanism[2][4]

Experimental Protocols

The anxiolytic effects of Koumine have been primarily evaluated using rodent models and standardized behavioral assays.

1. Animal Models:

  • Mice and Rats: Commonly used for assessing anxiolytic drug efficacy.[1]

  • Predatory Sound (PS) Stress-Induced Anxiety Model: An acute stress model where animals are exposed to the sounds of a natural predator to induce an anxiety-like state.[2][4]

2. Behavioral Assays:

  • Elevated Plus Maze (EPM): A widely used test to assess anxiety-related behavior in rodents. The apparatus consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[2][5][6]

  • Open Field Test (OFT): This test assesses exploratory behavior and anxiety. Anxious animals tend to stay close to the walls (thigmotaxis), while anxiolytic drugs increase exploration of the central, more exposed area.[1][3][7]

  • Vogel Conflict Test (VCT): This test measures the anti-punishment effects of drugs. Anxiolytics increase the number of punished responses (e.g., drinking water accompanied by a mild electric shock).[1]

  • Functional Observation Battery (FOB): A series of tests used to systematically assess neurological and behavioral functions in rodents to identify any adverse effects of a compound.[1]

3. Biochemical Analyses:

  • Hormone Level Measurement: Plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (CORT) are measured to assess the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response.[2][4]

  • Neurosteroid Quantification: Levels of neurosteroids such as progesterone and allopregnanolone in specific brain regions (prefrontal cortex, hippocampus, amygdala) are determined to understand the neurochemical basis of the anxiolytic effect.[2][4]

  • Surface Plasmon Resonance (SPR): Used to evaluate the binding affinity between Koumine and its molecular targets, such as the translocator protein 18 kDa (TSPO).[2][4]

Signaling Pathways and Mechanism of Action

The anxiolytic effects of Koumine are believed to be mediated through its interaction with the translocator protein 18 kDa (TSPO), leading to the modulation of neurosteroid synthesis and subsequent regulation of the HPA axis.

Proposed Anxiolytic Signaling Pathway of Koumine

Koumine_Anxiolytic_Pathway Koumine Koumine TSPO TSPO (Translocator Protein 18 kDa) Koumine->TSPO Binds to Neurosteroids ↑ Neurosteroid Synthesis (Progesterone, Allopregnanolone) TSPO->Neurosteroids Stimulates GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A Positive Allosteric Modulation HPA_Axis ↓ HPA Axis Activity GABA_A->HPA_Axis Inhibits Anxiolytic_Effect Anxiolytic Effect HPA_Axis->Anxiolytic_Effect Leads to

Caption: Proposed signaling pathway for the anxiolytic action of Koumine.

Koumine acts as a high-affinity ligand for TSPO, a protein primarily located on the outer mitochondrial membrane.[2][4] This binding is thought to stimulate the synthesis of neurosteroids, including progesterone and its metabolite allopregnanolone, in key brain regions associated with anxiety such as the prefrontal cortex, hippocampus, and amygdala.[2] Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[2] Enhanced GABAergic neurotransmission leads to a reduction in neuronal excitability and dampens the activity of the HPA axis, resulting in an overall anxiolytic effect.[2] This is evidenced by the reversal of stress-induced increases in plasma ACTH and corticosterone levels following Koumine administration.[2][4]

Experimental Workflow for Assessing Anxiolytic Properties of Koumine

Experimental_Workflow Animal_Model Rodent Model (e.g., Mice) Stress_Induction Anxiety Induction (e.g., Predatory Sound Stress) Animal_Model->Stress_Induction Drug_Admin Koumine Administration Stress_Induction->Drug_Admin Behavioral_Tests Behavioral Assessment (EPM, OFT) Drug_Admin->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Hormone & Neurosteroid Levels) Drug_Admin->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: General experimental workflow for evaluating Koumine's anxiolytic effects.

Conclusion and Future Directions

The existing body of preclinical evidence strongly suggests that Koumine possesses significant anxiolytic properties. Its mechanism of action, centered around the TSPO-neurosteroid-HPA axis, presents a novel approach to the development of anxiolytic therapeutics.[2][4] Notably, studies have indicated that Koumine exerts its anxiolytic effects at therapeutic doses without inducing adverse neurological effects, a promising characteristic for a potential drug candidate.[1][3]

Future research should focus on:

  • Elucidating the detailed molecular interactions between Koumine and TSPO.

  • Investigating the potential of this compound and other derivatives to identify compounds with improved efficacy and safety profiles.

  • Conducting more extensive preclinical safety and toxicology studies.

  • Exploring the efficacy of Koumine in other models of anxiety and related psychiatric disorders.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Koumine as a novel anxiolytic agent. The data presented herein underscore the importance of further investigation into this promising natural compound.

References

An In-depth Technical Guide to Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Koumine N-oxide, an alkaloid derived from the plant Gelsemium elegans. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties and potential biological activities of this natural compound.

Molecular and Chemical Properties

This compound is a natural alkaloid compound.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₂₀H₂₂N₂O₂[1][][3]
Molecular Weight 322.4 g/mol [1][][3]
CAS Number 113900-75-7[1][][3]
Physical Description Powder[][3]
Source The herbs of Gelsemium elegans[][3][4]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Pharmacological Context and Related Compounds

This compound is closely related to koumine, another major alkaloid from Gelsemium elegans, which has been more extensively studied for its pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects.[1][5] Research into koumine provides a valuable framework for understanding the potential biological activities of its N-oxide derivative. Studies on koumine have elucidated its interaction with several key signaling pathways involved in inflammation and neuropathic pain.

Signaling Pathways Modulated by Koumine

Research has shown that koumine can attenuate inflammatory responses by modulating key signaling pathways in immune cells such as macrophages and microglia.[6][7]

One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor-kappa B) pathway. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been shown to decrease the phosphorylation of p65 and inhibit the degradation of IκBα, which ultimately prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[6]

Furthermore, koumine affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It has been observed to reduce the phosphorylation of extracellular-signal-regulated kinases (ERK) and p38 MAPK in LPS-stimulated macrophages, which are crucial for the production of inflammatory mediators.[6]

In the context of neuroinflammation, koumine has been found to regulate microglia polarization by activating the Nrf2/HO-1 pathway.[7] This promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, thereby suppressing the release of inflammatory mediators.[7]

Koumine_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Macrophage / Microglia LPS LPS MAPK MAPK Pathways (ERK, p38) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Koumine Koumine Koumine->MAPK inhibits Koumine->NFkB inhibits Nrf2 Nrf2/HO-1 Pathway Koumine->Nrf2 activates Inflammation Pro-inflammatory Mediators (NO, IL-6, TNF-α) MAPK->Inflammation NFkB->Inflammation Anti_Inflammation Anti-inflammatory Response (M2 Polarization) Nrf2->Anti_Inflammation

Caption: Signaling pathways modulated by koumine in inflammatory cells.

Experimental Protocols

The following section details methodologies that have been employed in the study of koumine, which are relevant for investigating the biological effects of this compound.

In Vivo Model of Neuropathic Pain

A common model to study the analgesic effects of compounds like koumine is the Chronic Constriction Injury (CCI) of the sciatic nerve in rats.[5][8]

  • Surgical Procedure: Male Sprague-Dawley rats are anesthetized, and the common sciatic nerve is exposed. Four loose ligatures are tied around the nerve at 1 mm intervals.

  • Drug Administration: Koumine (or the test compound) is administered, for example, subcutaneously once daily for a set period, starting a few days post-surgery.[8]

  • Behavioral Testing: The analgesic effects are assessed by measuring mechanical allodynia (paw withdrawal threshold in response to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency in response to a radiant heat source).[9]

  • Tissue Analysis: After the treatment period, spinal cord or brain tissues can be collected for further analysis, such as Western blotting or qPCR, to examine protein and gene expression levels related to inflammation and glial activation.[5][8]

In Vitro Anti-inflammatory Assay

The anti-inflammatory properties can be investigated using cell-based assays, for instance, with the RAW264.7 macrophage cell line or the BV2 microglial cell line.[5][6]

  • Cell Culture and Treatment: Cells are cultured under standard conditions. They are pre-treated with various concentrations of the test compound (e.g., koumine) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.[6]

    • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[8]

  • Western Blot Analysis: Cell lysates are collected to analyze the expression and phosphorylation status of key signaling proteins (e.g., p65 NF-κB, IκBα, ERK, p38).[6] This involves separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary and secondary antibodies.[6]

Experimental_Workflow cluster_invivo In Vivo: Neuropathic Pain Model cluster_invitro In Vitro: Anti-inflammatory Assay CCI_Surgery CCI Surgery on Rats Drug_Admin Compound Administration CCI_Surgery->Drug_Admin Behavioral Behavioral Testing Drug_Admin->Behavioral Tissue Tissue Collection Behavioral->Tissue Cell_Culture Cell Culture (e.g., RAW264.7) Pretreatment Compound Pre-treatment Cell_Culture->Pretreatment LPS_Stim LPS Stimulation Pretreatment->LPS_Stim Analysis Analysis (ELISA, Western Blot) LPS_Stim->Analysis

Caption: General experimental workflows for in vivo and in vitro studies.

References

The Prospective Therapeutic Landscape of Koumine N-oxide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Alkaloid Derivative for Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine, a hexacyclic monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, analgesic, and anxiolytic effects.[1][2][3] While the therapeutic potential of koumine is well-documented, its derivatives, such as Koumine N-oxide, represent a nascent and intriguing area of research. This technical guide provides a comprehensive overview of the known biological activities of koumine and offers a prospective analysis of the therapeutic potential of this compound, drawing upon the established pharmacology of the parent compound and the general principles of N-oxidation in medicinal chemistry.

Recent research has identified "N-oxide koumine" as a naturally occurring koumine-type alkaloid, and methods for its semi-synthesis have been described, paving the way for its systematic investigation.[4] The introduction of an N-oxide moiety can significantly alter the physicochemical properties of a molecule, often leading to increased water solubility, modified membrane permeability, and altered metabolic profiles, which can translate to an improved therapeutic window.[5][6] This guide aims to equip researchers with the foundational knowledge and experimental frameworks necessary to explore the therapeutic potential of this compound.

Therapeutic Potential of the Parent Compound: Koumine

Koumine has demonstrated efficacy in a variety of preclinical models, establishing a strong basis for investigating its N-oxide derivative. Its primary therapeutic effects are summarized below.

Anti-inflammatory Activity

Koumine exhibits significant anti-inflammatory properties by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, koumine has been shown to decrease the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and IL-1β.[2] This effect is achieved through the inhibition of the nuclear factor-kappa B (NF-κB) pathway and the phosphorylation of extracellular signal-regulated kinases (ERK) and p38 mitogen-activated protein kinases (MAPK).[2]

Analgesic Effects

The analgesic properties of koumine have been observed in models of both inflammatory and neuropathic pain.[1][7] Its mechanism of action in pain relief is linked to the upregulation of allopregnanolone in the spinal cord, a neurosteroid with known analgesic properties.[1][8] Koumine has been shown to enhance the expression and activity of 3α-hydroxysteroid oxidoreductase (3α-HSOR), an enzyme involved in the synthesis of allopregnanolone.[9]

Anxiolytic Properties

Koumine has demonstrated anxiolytic-like effects in various rodent models without inducing significant adverse neurological effects.[2][10] This suggests a favorable safety profile for its potential use in anxiety-related disorders.

Quantitative Data on Koumine's Biological Activity

The following table summarizes key quantitative data from preclinical studies on koumine, providing a benchmark for the future evaluation of this compound.

Biological Activity Model System Parameter Value Reference
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesNO production inhibitionNoticeable at 200 µg/mL, maximal at 400 µg/mL[2]
Anti-inflammatoryLPS-stimulated RAW264.7 macrophagesiNOS expression inhibitionSignificant at 200 µg/mL and 400 µg/mL[2]
AntitumorHT-29, HCT-116, HCT-15, Caco-2 cell linesIC50 (Koumine)> 10 µM[11]
Antitumor (derivatives)HT-29, HCT-116, HCT-15, Caco-2 cell linesIC50 (Koumine derivatives A4, C5)< 10 µM[11]
AnalgesicAcetic acid-induced writhing (mice)Dose-dependent reduction-[1][7]
AnalgesicFormalin-induced licking/biting (mice)Dose-dependent reduction in Phase II-[1][7]
Neuropathic PainCCI and L5 SNL models (rats)Reversal of thermal hyperalgesiaDose-dependent[1]
Neuropathic PainCCI and L5 SNL models (rats)Reversal of mechanical allodyniaDose-dependent[1]

Prospective Therapeutic Potential of this compound

The introduction of an N-oxide functional group to the koumine scaffold is anticipated to modulate its therapeutic properties. Based on the principles of medicinal chemistry, the following prospective effects of N-oxidation on koumine can be hypothesized:

  • Enhanced Aqueous Solubility: The polar N-oxide group is likely to increase the water solubility of koumine, which could improve its formulation characteristics and bioavailability.[4][5]

  • Altered Blood-Brain Barrier Permeability: The change in polarity may affect the ability of the molecule to cross the blood-brain barrier, potentially concentrating its effects in the periphery or requiring different dosing strategies for central nervous system targets.

  • Modified Metabolic Stability: N-oxidation can alter the metabolic fate of a drug, potentially leading to a longer half-life or the formation of different metabolites.

  • Prodrug Potential: N-oxides can be reduced in vivo back to the parent amine, suggesting that this compound could act as a prodrug of koumine, releasing the active compound under specific physiological conditions, such as in hypoxic environments found in tumors.[5]

  • Novel Biological Activity: The N-oxide moiety itself may confer novel biological activities or enhance existing ones through new interactions with biological targets.

Experimental Protocols for Evaluation

To systematically evaluate the therapeutic potential of this compound, a series of well-established experimental protocols should be employed.

Semi-synthesis of this compound

A reported method for the N-oxidation of a koumine derivative involves the following steps:

  • Koumine is added to a mixture of concentrated nitric acid and trifluoroacetic acid at 0°C.

  • The reaction is stirred for 1 hour, with completion monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched with ice water.

  • Trifluoroacetic acid is removed in vacuo.

  • The pH is adjusted to 9-10 with a saturated sodium carbonate solution.

  • The mixture is extracted with dichloromethane.

  • The organic layer is dried over sodium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified using silica gel column chromatography to yield the N-oxide product.[4]

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • LPS Stimulation: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: NO production in the culture supernatant is quantified using the Griess reagent.

  • Cytokine Analysis: Levels of TNF-α, IL-6, and IL-1β in the supernatant are measured by ELISA.

  • Western Blot Analysis: The expression levels of iNOS and the phosphorylation status of NF-κB, ERK, and p38 are determined by Western blotting to elucidate the mechanism of action.

In Vivo Analgesic Models
  • Animals: Male Sprague-Dawley rats or ICR mice are used.

  • Inflammatory Pain Model (Formalin Test): Subcutaneous injection of formalin into the hind paw induces a biphasic pain response. The time spent licking or biting the injected paw is recorded as a measure of nociception.

  • Neuropathic Pain Model (Chronic Constriction Injury - CCI): The sciatic nerve is loosely ligated to induce thermal hyperalgesia and mechanical allodynia, which are assessed using a plantar test and von Frey filaments, respectively.

  • Drug Administration: this compound is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses prior to the induction of pain or during the established pain state.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathways of koumine and a proposed experimental workflow for the evaluation of this compound.

Koumine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK Koumine Koumine Koumine->IKK Koumine->p38 Koumine->ERK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocation Inflammation Pro-inflammatory Mediators (NO, TNF-α, IL-6, IL-1β) Nucleus->Inflammation transcription

Caption: Anti-inflammatory signaling pathway of Koumine.

Koumine_Analgesic_Pathway Koumine Koumine HSOR 3α-HSOR (mRNA expression & activity) Koumine->HSOR enhances Allopregnanolone Allopregnanolone (synthesis) HSOR->Allopregnanolone catalyzes GABA_A GABAA Receptor Allopregnanolone->GABA_A modulates Analgesia Analgesic Effect GABA_A->Analgesia leads to

Caption: Analgesic mechanism of Koumine via neurosteroidogenesis.

Koumine_N_Oxide_Workflow Start Koumine Synthesis Semi-synthesis of This compound Start->Synthesis InVitro In Vitro Evaluation (Anti-inflammatory, Cytotoxicity) Synthesis->InVitro InVivo In Vivo Evaluation (Analgesic, Anxiolytic Models) InVitro->InVivo Promising Results PK_PD Pharmacokinetic & Pharmacodynamic Studies InVivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Caption: Proposed experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound stands as a promising, yet largely unexplored, derivative of the pharmacologically rich alkaloid, koumine. The foundational knowledge of koumine's anti-inflammatory, analgesic, and anxiolytic properties provides a strong rationale for the investigation of its N-oxide analog. The anticipated modifications in physicochemical properties imparted by the N-oxide moiety may lead to an improved therapeutic profile, including enhanced bioavailability and a more favorable safety profile.

Future research should focus on the efficient synthesis and purification of this compound to enable a comprehensive evaluation of its biological activities. Head-to-head comparisons with koumine in established in vitro and in vivo models will be crucial to determine the therapeutic advantages of N-oxidation. Furthermore, detailed pharmacokinetic and toxicology studies will be essential to ascertain its potential as a clinical candidate. The exploration of this compound represents a logical and promising step in the development of novel therapeutics derived from natural products.

References

The Biogenesis of Koumine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine-type alkaloids, a class of monoterpenoid indole alkaloids (MIAs), are predominantly found in plants of the genus Gelsemium. These compounds are characterized by a complex, cage-like molecular architecture that has intrigued chemists and pharmacologists for decades. Koumine, the most abundant of these alkaloids, exhibits a range of biological activities, including anti-inflammatory and anxiolytic properties, making it a compound of significant interest for drug development. This technical guide provides an in-depth overview of the current understanding of the biogenesis of koumine-type alkaloids, detailing the proposed biosynthetic pathway, key enzymatic players, and the experimental methodologies employed in their discovery.

Proposed Biosynthetic Pathway of Koumine-Type Alkaloids

The biosynthesis of koumine-type alkaloids is a complex process that begins with the universal precursor for all MIAs, strictosidine. The pathway can be broadly divided into early and late-stage transformations.

Early-Stage Biosynthesis: Formation of Strictosidine

The initial steps of the pathway are well-established and involve the convergence of two primary metabolic routes: the shikimate pathway, which provides the tryptamine moiety, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid component, secologanin.

  • Tryptamine Formation: The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase (TDC) to produce tryptamine.

  • Secologanin Synthesis: Geranyl pyrophosphate (GPP) from the MEP pathway undergoes a series of enzymatic conversions to form the iridoid loganin, which is then cleaved to yield secologanin.

  • Strictosidine Synthesis: In a key condensation reaction, strictosidine synthase (STR) catalyzes the Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine.[1][2]

Late-Stage Biosynthesis: From Strictosidine to the Koumine Scaffold

The late-stage biosynthesis, which is responsible for the formation of the characteristic koumine scaffold, is less understood, and the specific enzymatic machinery is still under investigation. However, a proposed pathway involves several key intermediates and enzymatic transformations.

  • Deglycosylation: Strictosidine β-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine to yield the highly reactive strictosidine aglycone.[3]

  • Formation of Geissoschizine: The strictosidine aglycone is a crucial branchpoint intermediate. It is believed to be converted to geissoschizine by the action of geissoschizine synthase (GS) .[4][5] Geissoschizine is a pivotal intermediate in the biosynthesis of numerous MIAs.[6][7]

  • Cyclization and Rearrangement: The transformation of geissoschizine to the intricate cage-like structure of koumine involves a series of complex cyclizations and rearrangements. While the exact enzymatic sequence is not yet fully elucidated, it is hypothesized to involve cytochrome P450 monooxygenases and other enzymes that catalyze intramolecular C-C and C-N bond formations. The biogenetically related sarpagine alkaloids likely share parts of this downstream pathway.[8]

A recent integrated study combining genome, transcriptome, and metabolome analysis of Gelsemium elegans has identified 20 candidate genes believed to be involved in koumine biosynthesis.[9] Preliminary functional validation has confirmed the roles of GeTDC and a loganic acid methyltransferase (GeLAMT) in the pathway.[9]

Quantitative Data on Koumine and Related Alkaloids

The accumulation of koumine and other alkaloids varies significantly between different parts of the Gelsemium elegans plant. Quantitative analyses provide valuable insights into the primary sites of biosynthesis and accumulation.

AlkaloidPlant PartConcentration (μg/g dry weight)Reference
KoumineRootUp to 249.2[10]
StemUp to 149.1[10]
LeafUp to 272.0[10]
GelsemineRootVariable[10]
StemVariable[10]
LeafUp to 122.4[10]
GelsenicineRootVariable[10]
StemVariable[10]
LeafUp to 155.1[10]

Experimental Protocols

The elucidation of the koumine biosynthetic pathway relies on a combination of advanced molecular biology and analytical chemistry techniques.

Identification of Candidate Genes via Multi-Omics Analysis

This approach integrates genomic, transcriptomic, and metabolomic data to identify genes whose expression patterns correlate with the accumulation of specific metabolites.

  • Genome Sequencing: High-quality genome assembly is performed using platforms like Oxford Nanopore Technologies (ONT) combined with Hi-C for chromosome-level scaffolding.[11][12]

  • Transcriptome Sequencing: Full-length transcriptome data is generated using PacBio Iso-Seq, while gene expression levels across different tissues and treatments are quantified using Illumina RNA-Seq.[9][13]

  • Metabolome Analysis: Alkaloid profiles in different plant tissues are determined using Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS).[10]

  • Data Integration and Candidate Gene Selection: Co-expression network analysis is used to identify genes whose expression is highly correlated with the abundance of koumine and its proposed precursors.

Functional Characterization of Biosynthetic Enzymes

Candidate genes identified through multi-omics approaches are functionally validated using in vitro and in vivo systems.

  • Gene Cloning and Heterologous Expression: Candidate genes are cloned into expression vectors and introduced into a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae.

  • Enzyme Assays: Recombinant enzymes are purified, and their catalytic activity is tested using proposed substrates. The reaction products are analyzed by LC-MS or GC-MS. For example, the activity of GeTDC can be confirmed by incubating the recombinant enzyme with tryptophan and detecting the formation of tryptamine.

  • Virus-Induced Gene Silencing (VIGS): VIGS can be used to transiently silence the expression of candidate genes in Gelsemium plants. A reduction in the accumulation of koumine or its intermediates following the silencing of a specific gene provides in vivo evidence of its role in the biosynthetic pathway.

Signaling Pathways and Logical Relationships

The biosynthesis of koumine-type alkaloids is a multi-step process involving a cascade of enzymatic reactions. The following diagrams illustrate the proposed biosynthetic pathway and the workflow for identifying the genes involved.

Koumine_Biosynthesis_Pathway Tryptophan Tryptophan TDC TDC Tryptophan->TDC Tryptamine Tryptamine STR STR Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD SGD Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone GS GS Strictosidine_Aglycone->GS Geissoschizine Geissoschizine Late_Enzymes Late-stage Enzymes (e.g., P450s) Geissoschizine->Late_Enzymes Koumine_Scaffold Koumine Scaffold TDC->Tryptamine STR->Strictosidine SGD->Strictosidine_Aglycone GS->Geissoschizine Late_Enzymes->Koumine_Scaffold

Proposed Biosynthetic Pathway of Koumine.

Gene_Discovery_Workflow Plant_Material Gelsemium elegans Tissues Multi_Omics Multi-Omics Analysis Plant_Material->Multi_Omics Genome_Seq Genome Sequencing (ONT, Hi-C) Multi_Omics->Genome_Seq Transcriptome_Seq Transcriptome Sequencing (PacBio, Illumina) Multi_Omics->Transcriptome_Seq Metabolome_Analysis Metabolome Analysis (LC-MS) Multi_Omics->Metabolome_Analysis Data_Integration Data Integration & Co-expression Analysis Genome_Seq->Data_Integration Transcriptome_Seq->Data_Integration Metabolome_Analysis->Data_Integration Candidate_Genes Candidate Gene Identification Data_Integration->Candidate_Genes Functional_Validation Functional Validation Candidate_Genes->Functional_Validation Heterologous_Expression Heterologous Expression (E. coli, Yeast) Functional_Validation->Heterologous_Expression Enzyme_Assays Enzyme Assays Functional_Validation->Enzyme_Assays VIGS Virus-Induced Gene Silencing Functional_Validation->VIGS Validated_Genes Validated Biosynthetic Genes Heterologous_Expression->Validated_Genes Enzyme_Assays->Validated_Genes VIGS->Validated_Genes

Workflow for Koumine Biosynthetic Gene Discovery.

Conclusion and Future Perspectives

The elucidation of the biogenesis of koumine-type alkaloids has advanced significantly with the application of modern multi-omics techniques. While the early steps of the pathway leading to the central intermediate strictosidine are well-defined, the late-stage enzymatic reactions that forge the complex koumine scaffold are an active area of research. The recent identification of candidate genes in Gelsemium elegans provides a critical roadmap for the complete characterization of this intricate biosynthetic pathway.[9] Future work will undoubtedly focus on the functional validation of these candidate genes to piece together the remaining steps of koumine biosynthesis. A complete understanding of this pathway will not only be a landmark achievement in plant biochemistry but will also open avenues for the metabolic engineering of koumine and the production of novel analogs with potentially enhanced therapeutic properties. This knowledge is paramount for researchers, scientists, and drug development professionals seeking to harness the medicinal potential of these fascinating natural products.

References

Methodological & Application

Synthesis of Koumine N-oxide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Koumine N-oxide, a naturally occurring alkaloid with significant pharmacological interest. The synthesis involves the direct oxidation of Koumine using meta-chloroperoxybenzoic acid (m-CPBA). This application note includes a step-by-step experimental procedure, a comprehensive table of quantitative data, and a visual workflow diagram to ensure clarity and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

Koumine is a complex monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus. It has attracted considerable attention due to its unique hexacyclic caged structure and a wide range of biological activities. This compound, a derivative where the tertiary amine at the N(4) position is oxidized, is also a natural product found in Gelsemium elegans and exhibits its own distinct pharmacological profile. The targeted synthesis of this compound is crucial for further investigation of its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This protocol outlines a reliable method for the preparation of this compound from Koumine.

Synthesis Scheme

The synthesis of this compound is achieved through the oxidation of the tertiary amine of Koumine using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Figure 1: General reaction scheme for the N-oxidation of Koumine.

Experimental Protocol

Materials and Reagents:

  • Koumine (Starting Material)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Solvents for column chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Koumine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise over 10-15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). A suitable eluent system for TLC is Dichloromethane:Methanol (e.g., 95:5 or 90:10). The product, this compound, is expected to be more polar than the starting material, Koumine. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose the excess m-CPBA. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

  • Extraction and Drying: Extract the aqueous layers with dichloromethane (3x). Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Purification:

The crude product is purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). The more polar this compound will elute after any unreacted Koumine.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

ParameterValueReference
Molecular Formula C₂₀H₂₂N₂O₂[1]
Molecular Weight 322.4 g/mol [1]
Appearance White to off-white solidGeneral observation for similar compounds
Yield Typically >80%Inferred from similar N-oxidation reactions of complex alkaloids.
Purity (Post-column) >95%Expected outcome of the described purification protocol.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Specific shifts for protons adjacent to the N-oxide will be downfield compared to Koumine.Based on general principles of N-oxidation effects on NMR spectra.[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Specific shifts for carbons adjacent to the N-oxide will be shifted compared to Koumine.Based on general principles of N-oxidation effects on NMR spectra.[2]
HRESIMS (m/z) [M+H]⁺ calculated for C₂₀H₂₃N₂O₂⁺: 323.1754, found: ~323.175.Expected mass for the protonated molecule.

Mandatory Visualization

Koumine_N_Oxide_Synthesis This compound Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization Koumine Koumine in DCM Reaction_Vessel Reaction at 0°C Koumine->Reaction_Vessel 1.0 eq mCPBA m-CPBA mCPBA->Reaction_Vessel 1.1-1.5 eq Quenching Quench with Na₂S₂O₃ Reaction_Vessel->Quenching Washing Wash with NaHCO₃ and Brine Quenching->Washing Extraction Extract with DCM Washing->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Column_Chromatography Silica Gel Column Chromatography (DCM/MeOH gradient) Concentration->Column_Chromatography Pure_Product This compound Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (HRESIMS) Pure_Product->MS

Caption: Workflow for the synthesis and purification of this compound.

Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired. The formation of the N-oxide will induce characteristic downfield shifts of the protons and carbons alpha to the nitrogen atom at the N(4) position compared to the parent Koumine molecule.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) should be used to confirm the molecular formula. The protonated molecule [M+H]⁺ is expected at an m/z corresponding to the addition of one oxygen atom to the molecular formula of Koumine.

Safety Precautions

  • m-CPBA is a strong oxidizing agent and can be explosive, especially when impure or heated. Handle with care and store appropriately.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

This protocol provides a straightforward and reproducible method for the synthesis of this compound from Koumine. The use of m-CPBA as an oxidant is efficient and the subsequent purification by column chromatography yields a highly pure product. This procedure will be valuable for researchers requiring this compound for pharmacological studies and for the development of novel therapeutic agents based on the Koumine scaffold.

References

Application Notes and Protocols for the Analytical Detection of Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine N-oxide is the N-oxide metabolite of koumine, a major alkaloid found in the plant genus Gelsemium. These plants are known for their traditional medicinal uses and toxic properties. The detection and quantification of koumine and its metabolites are crucial for pharmacokinetic, toxicological, and drug metabolism studies. While methods for the parent compound, koumine, are established, specific and validated analytical protocols for its N-oxide metabolite are less common. This document provides detailed application notes and experimental protocols for the sensitive and specific detection of this compound in biological matrices, primarily focusing on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocols are based on established methods for similar compounds, such as koumine and other alkaloid N-oxides.

Analytical Method Overview

The recommended analytical approach for the quantification of this compound in biological samples, such as plasma, is UPLC-MS/MS. This technique offers high sensitivity, selectivity, and throughput, which are essential for analyzing complex biological samples. The general workflow involves sample preparation to extract the analyte and remove interferences, followed by chromatographic separation and mass spectrometric detection.

Data Presentation: Quantitative Parameters

The following table summarizes the typical quantitative performance parameters that can be expected from a validated UPLC-MS/MS method for this compound, based on data from analogous compounds like koumine and usaramine N-oxide.

ParameterKoumine (for reference)Usaramine N-oxide (as an analogue)Expected Performance for this compound
Lower Limit of Quantification (LLOQ) 0.1 - 0.2 ng/mL[1][2]1.0 ng/mL[3]~0.1 - 1.0 ng/mL
Linearity Range 0.1 - 100 ng/mL[1][2]1 - 2000 ng/mL[3]~0.1 - 1000 ng/mL
Precision (RSD%) < 16%[1]< 7.5%< 15%
Accuracy 86.9% - 113.2%[1]94.7% - 103.1%[3]85% - 115%
Extraction Recovery > 75.8%[1]Not specified> 75%
Matrix Effect 88.5% - 107.8%[1]Not specifiedWithin acceptable limits (e.g., 85-115%)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Plasma samples

  • Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound, or another suitable compound not present in the sample)

  • Vortex mixer

  • Centrifuge

  • 96-well plates or microcentrifuge tubes

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).

  • Vortex briefly and inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC)

  • Tandem mass spectrometer (e.g., a triple quadrupole instrument) with an electrospray ionization (ESI) source.

Chromatographic Conditions (adapted from methods for koumine and other N-oxides)[1][2][3][4]:

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Flow Rate: 0.3 - 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B (re-equilibration)

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 3.5 kV

  • Source Temperature: 120 - 150°C

  • Desolvation Temperature: 350 - 450°C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

The specific MRM transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. Based on its molecular weight (322.4 g/mol ) and the known fragmentation of N-oxides, the expected transitions would be:

  • Precursor Ion (Q1): 323.2 [M+H]⁺

  • Product Ions (Q3):

    • Confirmation Ion: 307.2 [M+H-O]⁺ (Characteristic loss of oxygen)[5][6]

    • Quantification Ion: A more specific and abundant fragment ion determined from the product ion scan.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol/Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection Inject Sample separation UPLC Separation (C18 Column) injection->separation ionization ESI+ Ionization separation->ionization detection MS/MS Detection (MRM) ionization->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway cluster_ms Mass Spectrometer cluster_fragments Fragmentation of this compound q1 Q1 (Quadrupole 1) Precursor Ion Selection [M+H]⁺ (m/z 323.2) q2 Q2 (Collision Cell) Collision-Induced Dissociation q1->q2 Fragment q3 Q3 (Quadrupole 3) Product Ion Selection q2->q3 Filter detector Detector q3->detector Detect precursor This compound [M+H]⁺ m/z 323.2 fragment1 [M+H-O]⁺ m/z 307.2 precursor->fragment1 Loss of Oxygen fragment2 Other Fragments precursor->fragment2 fragment1->q3 fragment2->q3 ionization Ion Source (ESI+) ionization->q1

Caption: Logical diagram of MRM detection for this compound.

Discussion

Method Development Considerations:

  • Internal Standard Selection: The choice of a suitable internal standard is critical for accurate quantification. An ideal IS would be a stable isotope-labeled this compound. If unavailable, a structurally similar compound with comparable chromatographic behavior and ionization efficiency should be used.

  • Chromatography: Due to the polarity of the N-oxide group, this compound is expected to elute earlier than the parent koumine on a reverse-phase column. The gradient elution should be optimized to ensure good peak shape and separation from other matrix components.

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is generally effective for N-oxide compounds. As noted, a characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da)[5][6]. This transition ([M+H]⁺ → [M+H-O]⁺) can be used as a confirmatory ion in the MRM method. The most abundant and specific fragment ion should be chosen for quantification.

  • Stability: N-oxide metabolites can sometimes be unstable and may degrade back to the parent compound. It is important to evaluate the stability of this compound in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) to ensure the integrity of the samples and the accuracy of the results.

The UPLC-MS/MS method outlined in these application notes provides a robust and sensitive approach for the detection and quantification of this compound in biological matrices. By adapting established protocols for the parent compound and other analogous N-oxides, researchers can develop and validate a reliable analytical method to support their studies in pharmacology, toxicology, and drug metabolism. Careful optimization of sample preparation, chromatography, and mass spectrometry parameters will be key to achieving the desired performance.

References

Application Note: HPLC Analysis of Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Koumine N-oxide in biological matrices. As a major metabolite of Koumine, an indole alkaloid with significant pharmacological interest, accurate quantification of this compound is crucial for pharmacokinetic and drug metabolism studies.[1] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric detection parameters. The method is designed for researchers, scientists, and drug development professionals.

Introduction

Koumine is a prominent monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus.[2][3] It exhibits a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.[4] The metabolic fate of Koumine is of significant interest, with this compound being a key metabolite.[1] N-oxidation is a common metabolic pathway for tertiary amines, often resulting in compounds with altered pharmacological profiles and increased polarity.[5]

Given the therapeutic potential and toxicological considerations of Koumine and its metabolites, a reliable analytical method for the quantification of this compound is essential. This application note outlines a proposed reversed-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive determination of this compound. The methodology is based on established principles for the analysis of indole alkaloids and other N-oxide compounds.[6][7][8][9]

Experimental

  • This compound reference standard (purity ≥98%)

  • Koumine reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another suitable alkaloid.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Dimethyl sulfoxide (DMSO) for stock solutions[10]

  • Control biological matrix (e.g., plasma, urine)

A UPLC/HPLC system equipped with a tandem mass spectrometer is recommended for this analysis. The increased polarity of the N-oxide functional group suggests that a reversed-phase separation will be effective.[5]

Table 1: Proposed HPLC and Mass Spectrometer Parameters

ParameterProposed ValueJustification
HPLC System UPLC/HPLC System (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)Provides high resolution and sensitivity required for complex matrices.
Column Reversed-phase C18 column (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm)C18 columns are standard for the separation of indole alkaloids and their metabolites. The smaller particle size enhances separation efficiency.
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium AcetateFormic acid aids in the protonation of the analyte for better peak shape and ESI+ ionization. Ammonium acetate helps to maintain a stable pH and improve chromatography. This is a common mobile phase for similar alkaloid N-oxide analyses.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase chromatography of alkaloids.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency.
Gradient Elution 5-95% B over 5 minutes, followed by a 2-minute re-equilibration.A gradient is necessary to elute the polar N-oxide and any less polar related compounds, ensuring good peak shape and resolution within a reasonable run time.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Volume 1-5 µLSmall injection volumes are typical for UPLC/HPLC-MS to avoid overloading the column and detector.
Mass Spectrometer Triple Quadrupole Mass SpectrometerProvides the high selectivity and sensitivity required for quantitative analysis in complex matrices using Multiple Reaction Monitoring (MRM).
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atoms in this compound are readily protonated, making ESI+ the ideal ionization mode.
MRM Transitions This compound: 323.2 → [Product Ion 1], 323.2 → [Product Ion 2] Koumine: 307.2 → [Product Ion] IS: [To be determined]Based on the molecular weight of this compound (322.4 g/mol ) and Koumine (306.4 g/mol ).[1][11] Product ions would need to be determined by infusion and fragmentation of the reference standard. A characteristic fragment for N-oxides is the neutral loss of oxygen ([M+H-16]+).[9][12]
Collision Energy To be optimized for each transitionOptimization is crucial for maximizing signal intensity.
  • Stock Solutions: Prepare individual stock solutions of this compound, Koumine, and the IS in DMSO or methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve standards and quality control (QC) samples.

  • Calibration Curve: A typical calibration range for similar alkaloids might be from 1 to 1000 ng/mL.[13][14]

  • QC Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the biological matrix while removing interfering substances. A protein precipitation or liquid-liquid extraction method is proposed.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex, and transfer to an HPLC vial for analysis.

Method Validation (Proposed Parameters)

A full method validation should be conducted according to regulatory guidelines. The following table summarizes the typical parameters and acceptance criteria based on similar published methods.[14]

Table 2: Proposed Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ).
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The CV of the matrix factor across different lots of the matrix should be ≤ 15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and process conditions.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation and Visualization

The overall process from sample receipt to final data analysis is depicted in the following workflow diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Centrifuge Centrifugation Precip->Centrifuge Evap Evaporation (Nitrogen Stream) Centrifuge->Evap Recon Reconstitution Evap->Recon Injection HPLC Injection Recon->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant Report Final Report Quant->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a detailed, proposed protocol for the quantitative analysis of this compound using HPLC-MS/MS. The outlined chromatographic conditions, sample preparation procedure, and validation parameters are based on established methods for similar compounds and serve as a robust starting point for method development and validation. This method will be a valuable tool for researchers in pharmacology, toxicology, and drug development to further investigate the pharmacokinetics and metabolic profile of Koumine.

References

Application Notes and Protocols for Koumine N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine N-oxide is a natural alkaloid derived from the plant Gelsemium elegans, a species with a history in traditional medicine.[1][2] As a reference standard, this compound is essential for the accurate quantification and identification of this compound in various experimental and clinical settings. Its known pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects, make it a compound of interest for further research and drug development.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in common analytical techniques, summarize relevant quantitative data, and illustrate associated signaling pathways.

Chemical Information:

  • CAS Number: 113900-75-7[1]

  • Molecular Formula: C₂₀H₂₂N₂O₂[1]

  • Molecular Weight: 322.4 g/mol [1]

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of N-oxide compounds using chromatographic methods. While specific data for this compound is limited in publicly available literature, these values, derived from studies on analogous compounds, serve as a practical reference for method development and validation.

Table 1: Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters for N-Oxide Quantification

ParameterValueReference
Linear Range1 - 2,000 ng/mL[3]
Lower Limit of Quantification (LLOQ)1.0 ng/mL[3]
Accuracy (% Bias)-5.3% to 3.1%[3]
Precision (% CV)< 7.5%[3]
Correlation Coefficient (r²)> 0.995[3]

Table 2: Representative Pharmacokinetic Parameters of an N-Oxide Metabolite (Usaramine N-oxide) in Rats

ParameterMale RatsFemale RatsReference
AUC₀-t (ng/mL*h)172 ± 3230.7 ± 7.4[3]
Clearance (L/h/kg)2.77 ± 0.501.35 ± 0.19[3]

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and quality control.

Materials:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade dimethyl sulfoxide (DMSO)

  • Ultrapure water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve the weighed standard in 1 mL of DMSO in a 10 mL volumetric flask.

    • Once fully dissolved, bring the volume to 10 mL with methanol.

    • Mix thoroughly by inversion. This stock solution should be stored at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with a suitable solvent (e.g., 50:50 methanol/water or the initial mobile phase composition).

    • The concentration range should be appropriate for the intended analytical method and should bracket the expected concentrations of the analyte in the samples. A typical range might be 1 ng/mL to 1000 ng/mL.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

Objective: To determine the purity of a this compound sample using a stability-indicating HPLC method.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Inject the prepared this compound standard solution.

  • Record the chromatogram and integrate the peak areas.

  • Purity is calculated as the percentage of the main peak area relative to the total peak area.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices

Objective: To quantify this compound in a biological matrix (e.g., plasma) using a sensitive and specific LC-MS/MS method.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound, if available, or another alkaloid N-oxide).

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined by direct infusion of the standard. The precursor ion will be [M+H]⁺.

    • Internal Standard: To be determined by direct infusion.

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Signaling Pathways and Experimental Workflows

The biological activities of Koumine, the parent compound of this compound, have been shown to involve the modulation of key inflammatory signaling pathways. It is plausible that this compound may exert its effects through similar mechanisms.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Matrix Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Biological_Matrix->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of this compound in biological matrices.

signaling_pathway cluster_cell Macrophage / Microglia cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK IKK IKK TLR4->IKK Koumine_N_Oxide This compound (Hypothesized) Koumine_N_Oxide->p38 Koumine_N_Oxide->ERK Koumine_N_Oxide->IKK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) p38->Proinflammatory_Cytokines ERK->Proinflammatory_Cytokines IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB NFkB->Proinflammatory_Cytokines Transcription

References

Koumine N-oxide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine N-oxide, a natural alkaloid derived from the medicinal plant Gelsemium elegans, is a compound of growing interest in pharmacological research. As the N-oxide derivative of koumine, it is anticipated to possess significant biological activities, potentially mirroring or diverging from its parent compound. These application notes provide a comprehensive overview of the solubility of this compound and detailed protocols for its use in in-vitro research, primarily based on the extensive studies conducted on koumine.

Data Presentation: Solubility of this compound

This compound exhibits solubility in a range of common organic solvents. While comprehensive quantitative solubility data is limited, the following table summarizes the available information to guide researchers in solution preparation.

SolventQualitative SolubilityQuantitative Solubility (Estimated)Notes
Dimethyl Sulfoxide (DMSO) Soluble[1][2]≥ 10 mMCommercially available as a 10 mM solution, indicating good solubility.[1]
Chloroform Soluble[1][2]Data not available
Dichloromethane Soluble[1]Data not available
Ethyl Acetate Soluble[1]Data not available
Acetone Soluble[1][2]Data not available

Note: Researchers should perform their own solubility tests to determine the precise saturation point for their specific experimental needs. For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the cell line being used and does not induce toxicity.

Experimental Protocols

The following protocols are adapted from established methodologies for the parent compound, koumine, and are provided as a starting point for investigating the biological activities of this compound. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 322.41 g/mol ), add 310.1 µL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Anti-Inflammatory Activity Assessment in Macrophages

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Objective: To determine the effect of this compound on the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound stock solution (10 mM in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent for Nitric Oxide detection

    • ELISA kits for TNF-α, IL-6, and IL-1β

    • 96-well cell culture plates

  • Experimental Workflow:

    G Workflow for In Vitro Anti-Inflammatory Assay A Seed RAW 264.7 cells in 96-well plate B Incubate for 24h A->B C Pre-treat with this compound (various concentrations) B->C D Incubate for 1h C->D E Stimulate with LPS (1 µg/mL) D->E F Incubate for 24h E->F G Collect supernatant F->G H Nitric Oxide (NO) Assay (Griess Reagent) G->H I Cytokine Assays (ELISA for TNF-α, IL-6, IL-1β) G->I

    Workflow for In Vitro Anti-Inflammatory Assay
  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Prepare serial dilutions of this compound from the 10 mM stock solution in DMEM. Final concentrations may range from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • After 24 hours, remove the old media and pre-treat the cells with different concentrations of this compound for 1 hour.

    • Following pre-treatment, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include appropriate controls (untreated cells, cells treated with DMSO vehicle, and cells treated with LPS alone).

    • After the incubation period, collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO) Assay:

      • Mix 50 µL of the supernatant with 50 µL of Griess Reagent.

      • Incubate at room temperature for 10 minutes.

      • Measure the absorbance at 540 nm using a microplate reader.

      • Quantify the nitrite concentration using a sodium nitrite standard curve.

    • Cytokine Measurement (ELISA):

      • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways

Based on studies of its parent compound, koumine, this compound may exert its anti-inflammatory effects by modulating key signaling pathways. Researchers are encouraged to investigate these pathways to elucidate the mechanism of action of this compound.

NF-κB Signaling Pathway

Koumine has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[3] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

G Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IkBa_p65 IκBα-p65 complex IKK->IkBa_p65 phosphorylates IκBα p65 p65 Nucleus Nucleus Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) KNO This compound KNO->IKK inhibits IkBa_p65:f0->IKK p65_n p65 IkBa_p65->p65_n p65 translocates p65_n->Gene activates

Inhibition of NF-κB Pathway by this compound
MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathways, including ERK and p38, are also implicated in the inflammatory response. Koumine has been demonstrated to suppress the phosphorylation of ERK and p38, thereby inhibiting downstream inflammatory processes.[3]

G Modulation of MAPK Pathway by this compound LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK MAPKK->ERK p38 p-p38 MAPKK->p38 Inflammation Inflammatory Response ERK->Inflammation p38->Inflammation KNO This compound KNO->MAPKK inhibits phosphorylation

Modulation of MAPK Pathway by this compound

Disclaimer

The provided protocols and information on signaling pathways are based on research conducted on the parent compound, koumine. While it is hypothesized that this compound may exhibit similar activities, these must be experimentally validated. Researchers should consider these notes as a guide and adapt them to their specific research questions and experimental systems.

References

Application Notes and Protocols for Koumine N-oxide and the Parent Compound Koumine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental in vivo dosage data for Koumine N-oxide is not available in the current scientific literature. The biological properties of this compound are not as well-studied as those of its parent compound, koumine.[1] The following data and protocols are provided for the parent alkaloid, koumine, and should be interpreted with caution as the N-oxide derivative may exhibit significantly different pharmacokinetic and pharmacodynamic profiles.

Introduction

Koumine is the most abundant alkaloid extracted from the toxic plant Gelsemium elegans and has been investigated for a range of biological activities, including anxiolytic, anti-inflammatory, analgesic, and neuroprotective effects.[2] this compound is a naturally occurring derivative, but its biological activities remain largely unexplored.[1] These application notes provide a summary of reported in vivo dosages for koumine in rodent models to serve as a starting point for researchers.

Data Presentation: In Vivo Experimental Dosages for Koumine

The following table summarizes quantitative data from various in vivo studies on koumine.

Animal ModelApplicationDosage RangeAdministration RouteObserved Effects
MiceAnxiolytic1, 2, 4 mg/kgNot specifiedExhibited anxiolytic-like activities without affecting autonomic, neurological, and physical functions.[2]
RatsAnxiolyticNot specifiedNot specifiedReleased anxiolytic responses and anti-punishment action.[2]
Rats (Adjuvant-Induced & Collagen-Induced Arthritis)Anti-inflammatory0.6, 3, 15 mg/kg/dayGastric gavage (i.g.)Reduced arthritis index score, mechanical allodynia, and levels of IL-1β and TNF-α.[3]
MiceAnalgesic (Inflammatory Pain)Not specifiedNot specifiedDose-dependently reduced acetic acid-induced writhes and formalin-induced licking/biting time.[4]
Rats (Neuropathic Pain)AnalgesicNot specifiedRepeated administrationsDose-dependently reversed thermal hyperalgesia and mechanical allodynia.[4]
RatsPharmacokinetics12 mg/kgOral gavageStudy of oral bioavailability.[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for koumine.

1. Anti-inflammatory Effects in a Rat Model of Arthritis

  • Objective: To evaluate the therapeutic effect of koumine on adjuvant-induced and collagen-induced arthritis in rats.

  • Animal Model: Wistar rats or Lewis rats.[3]

  • Materials:

    • Koumine (purity > 99%)

    • Complete Freund's Adjuvant (CFA) or Type II Collagen

    • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Procedure:

    • Induction of Arthritis:

      • Adjuvant-Induced Arthritis (AIA): Inject 0.1 mL of CFA into the subplantar region of the right hind paw of Wistar rats.

      • Collagen-Induced Arthritis (CIA): Immunize Lewis rats with an emulsion of bovine type II collagen and incomplete Freund's adjuvant, followed by a booster immunization.[3]

    • Drug Administration:

      • Administer koumine orally via gastric gavage at doses of 0.6, 3, or 15 mg/kg/day.[3]

      • A control group should receive the vehicle only.

    • Assessment of Arthritis:

      • Measure hind paw volume using a plethysmometer.

      • Score the severity of arthritis based on a standardized arthritis index.

      • Assess mechanical allodynia using von Frey filaments.

      • At the end of the study, collect blood to measure serum levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and anti-type II collagen antibodies.[3]

      • Conduct radiographic and histological examinations of the joints.[3]

2. Analgesic Effects in a Rat Model of Neuropathic Pain

  • Objective: To assess the effect of koumine on neuropathic pain.

  • Animal Model: Sprague-Dawley rats.

  • Materials:

    • Koumine

    • Vehicle

    • Surgical instruments for nerve ligation

  • Procedure:

    • Induction of Neuropathic Pain:

      • Perform chronic constriction injury (CCI) by loosely ligating the sciatic nerve.

      • Alternatively, induce L5 spinal nerve ligation (L5 SNL).[4]

    • Drug Administration:

      • Administer koumine repeatedly (specific dosing regimen to be determined based on preliminary studies) via an appropriate route (e.g., subcutaneous or oral).

    • Assessment of Pain:

      • Measure thermal hyperalgesia using a plantar test.

      • Assess mechanical allodynia with von Frey filaments.

    • Mechanism of Action Study:

Mandatory Visualization

Experimental Workflow for Evaluating Anti-arthritic Effects of Koumine

G cluster_0 Arthritis Induction cluster_1 Treatment Groups cluster_2 Assessment of Therapeutic Effects AIA Adjuvant-Induced Arthritis (AIA) in Wistar Rats Vehicle Vehicle Control (Oral Gavage) AIA->Vehicle Koumine_Low Koumine (0.6 mg/kg/day) (Oral Gavage) AIA->Koumine_Low Koumine_Mid Koumine (3 mg/kg/day) (Oral Gavage) AIA->Koumine_Mid Koumine_High Koumine (15 mg/kg/day) (Oral Gavage) AIA->Koumine_High CIA Collagen-Induced Arthritis (CIA) in Lewis Rats CIA->Vehicle CIA->Koumine_Low CIA->Koumine_Mid CIA->Koumine_High Clinical Clinical Evaluation: - Paw Volume - Arthritis Index - Mechanical Allodynia Vehicle->Clinical Biochemical Biochemical Analysis: - Serum IL-1β - Serum TNF-α - Anti-CII Antibodies Vehicle->Biochemical Imaging Radiographic & Histological Examination of Joints Vehicle->Imaging Koumine_Low->Clinical Koumine_Low->Biochemical Koumine_Low->Imaging Koumine_Mid->Clinical Koumine_Mid->Biochemical Koumine_Mid->Imaging Koumine_High->Clinical Koumine_High->Biochemical Koumine_High->Imaging G Koumine Koumine Administration SpinalCord Spinal Cord (L5-6) Koumine->SpinalCord Upregulation Upregulation of Allopregnanolone Synthesis SpinalCord->Upregulation Allopregnanolone Increased Allopregnanolone Levels Upregulation->Allopregnanolone GABA_A Modulation of GABA-A Receptors Allopregnanolone->GABA_A Analgesia Analgesic Effect (Reduction of Neuropathic Pain) GABA_A->Analgesia

References

Application Notes and Protocols for Cell Culture Assays with Koumine

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches did not yield specific results for "Koumine N-oxide." The following application notes and protocols are based on extensive research available for Koumine , an alkaloid with significant anti-inflammatory and anti-apoptotic properties. These protocols can serve as a foundational guide for researchers, scientists, and drug development professionals investigating its therapeutic potential.

Application Notes

Koumine, a primary alkaloid monomer extracted from Gelsemium plants, has demonstrated notable efficacy as an anti-inflammatory and anti-apoptotic agent in various in vitro models.[1][2][3] These properties make it a compelling candidate for further investigation in the context of inflammatory diseases and conditions characterized by excessive cell death.

Anti-Inflammatory Activity:

In macrophage cell lines such as RAW264.7, koumine has been shown to attenuate the inflammatory response triggered by lipopolysaccharide (LPS).[1][2] Its mechanism of action involves the suppression of pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This anti-inflammatory effect is mediated through the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically targeting p38 and ERK phosphorylation.[1][2]

Anti-Apoptotic Effects:

Koumine exhibits protective effects against apoptosis induced by stressors like LPS and hydrogen peroxide (H₂O₂).[3][4] In RAW264.7 macrophages and IPEC-J2 intestinal epithelial cells, koumine enhances cell viability by mitigating oxidative stress.[3][4] This is achieved by reducing the production of reactive oxygen species (ROS), which in turn suppresses the mitochondrial apoptotic pathway.[3][4] Key molecular events include the inhibition of p53 activation, preservation of mitochondrial membrane potential, and regulation of the Bax/Bcl-2 ratio to prevent the activation of caspase-3 and caspase-9.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of Koumine in cell culture assays.

Table 1: Effect of Koumine on Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

TreatmentConcentrationNO Production InhibitioniNOS Expression ReductionTNF-α ReductionIL-6 ReductionIL-1β Reduction
Koumine100 µg/mLSignificantSignificantSignificantSignificantSignificant
Koumine200 µg/mLSignificant[1]Significant[1]Significant[1]Significant[1]Significant[1]
Koumine400 µg/mLMaximum Effect[1]Maximum Effect[1]Significant[1]Significant[1]Significant[1]

Table 2: Anti-Apoptotic Effects of Koumine

Cell LineStressorKoumine ConcentrationEffect on Cell ViabilityEffect on Apoptotic Rate
RAW264.7LPS (1 µg/mL)100 µg/mLIncreasedDose-dependently reduced[3]
RAW264.7LPS (1 µg/mL)200 µg/mLIncreasedDose-dependently reduced[3]
RAW264.7LPS (1 µg/mL)400 µg/mLIncreasedDose-dependently reduced[3]
IPEC-J2H₂O₂50 µg/mLIncreasedSlow decrease[4]
IPEC-J2H₂O₂100 µg/mLIncreasedDose-dependently reduced[4]
IPEC-J2H₂O₂200 µg/mLIncreasedDose-dependently reduced[4]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: RAW264.7 (macrophage), IPEC-J2 (intestinal epithelial).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Koumine Preparation: Dissolve Koumine in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in culture medium to achieve desired final concentrations. Ensure the final solvent concentration does not affect cell viability.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Pre-treat cells with varying concentrations of Koumine for a specified duration (e.g., 1 hour).[3]

    • Induce inflammation or apoptosis by adding the stressor (e.g., LPS at 1 µg/mL or H₂O₂ at an appropriate concentration) and incubate for the desired time (e.g., 18-24 hours).[3]

2. Cell Viability Assay (MTT Assay)

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure:

    • After treatment, add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume).

    • Incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • Principle: Measures the concentration of nitrite, a stable product of NO.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • Principle: Quantifies the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Procedure:

    • Use commercially available ELISA kits for the specific cytokines of interest.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding substrate, and stopping the reaction.

    • Measure the absorbance at the specified wavelength.

    • Calculate cytokine concentrations based on the standard curve.

5. Western Blot Analysis for Protein Expression

  • Principle: Detects and quantifies specific proteins (e.g., iNOS, p-p65, p-ERK, p-p38, Bax, Bcl-2, Caspase-3).

  • Procedure:

    • Lyse the treated cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

6. Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Harvest the cells (including floating cells in the supernatant).

    • Wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry.

Visualizations

Koumine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 TLR4->p38 ERK ERK TLR4->ERK IkappaB IκBα IKK->IkappaB P NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation MAPK_pathway MAPK Pathway Koumine Koumine Koumine->IKK Inhibits Koumine->p38 Inhibits Phosphorylation Koumine->ERK Inhibits Phosphorylation Koumine->NFkappaB_nuc Inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6, IL-1β) NFkappaB_nuc->Gene_Expression

Caption: Koumine's anti-inflammatory signaling pathway.

Koumine_Anti_Apoptotic_Pathway cluster_mitochondria Mitochondrial Pathway Stressor Oxidative Stress (LPS, H₂O₂) ROS ROS Production Stressor->ROS p53 p53 Activation ROS->p53 Bax Bax ↑ p53->Bax MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2 Bcl-2 ↓ Bcl2->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Koumine Koumine Koumine->ROS Inhibits Koumine->p53 Inhibits Koumine->Bax Inhibits Koumine->Bcl2 Promotes p5 p5 .3 .3 .3->Bcl2

Caption: Koumine's anti-apoptotic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture Cell Seeding (e.g., RAW264.7) Pretreatment Pre-treat with Koumine Cell_Culture->Pretreatment Koumine_Prep Koumine Dilution Koumine_Prep->Pretreatment Stimulation Stimulate with LPS/H₂O₂ Pretreatment->Stimulation Viability Cell Viability (MTT) Stimulation->Viability NO_Measurement NO Measurement (Griess) Stimulation->NO_Measurement Cytokine_Analysis Cytokine Analysis (ELISA) Stimulation->Cytokine_Analysis Protein_Expression Protein Expression (Western Blot) Stimulation->Protein_Expression Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Stimulation->Apoptosis_Assay Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis NO_Measurement->Data_Analysis Cytokine_Analysis->Data_Analysis Protein_Expression->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for Koumine assays.

References

Application of Koumine and its Derivatives in Cancer Cell Lines: A Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, publicly available research specifically detailing the application of Koumine N-oxide in cancer cell lines is limited. The following application notes and protocols are based on the more extensively studied parent compound, Koumine , and its semi-synthesized derivatives. These insights provide a foundational understanding of the potential anti-cancer mechanisms that could be relevant for this compound.

Introduction

Koumine is a prominent alkaloid extracted from the traditional Chinese herb Gelsemium elegans. It has garnered significant interest in oncological research due to its demonstrated anti-tumor properties in various cancer models. Studies have shown that koumine and its derivatives can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle. The primary mechanisms of action appear to involve the modulation of key signaling pathways that regulate cell survival and death. This document provides a summary of the quantitative effects of koumine on different cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.

Quantitative Data Summary

The anti-proliferative activity of koumine and its derivatives has been evaluated across several human cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: Anti-proliferative Activity (IC50 Values) of Koumine and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
KoumineHepG2Liver Cancer>200[1]
KoumineTE-11Esophageal Cancer>200[1]
KoumineSW480Colon Cancer>200[1]
KoumineMGC80-3Gastric Cancer>200[1]
KoumineHT-29Colon Cancer>200[1]
KoumineHCT-116Colon Cancer>200[1]
KoumineHCT-15Colon Cancer>200[1]
KoumineCaco-2Colon Cancer>200[1]
Derivative A4HT-29Colon Cancer<10[1]
Derivative C5HT-29Colon Cancer<10[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effects of Koumine on Cell Cycle Distribution and Apoptosis

Cell LineTreatmentEffect on Cell CycleApoptosis InductionKey Protein ChangesReference
LoVo50 mmol/L KoumineG0/G1 phase arrest (increase from 31.3% to 42.3%), S phase decrease (from 62.0% to 38.7%)Time-dependent increase in apoptotic cellsNot specified[2]
MCF-7Koumine (concentration not specified)G2/M arrestObserved typical apoptotic morphology↓Bcl-2, ↑Bax, ↑Caspase-3[3]
HT-29Derivatives A4 and C5G2 phase arrestInduced apoptosis and increased ROS levelsInhibition of Erk MAPK and NF-κB pathways[1]

ROS: Reactive Oxygen Species

Signaling Pathways Modulated by Koumine and Derivatives

Koumine and its analogs exert their anti-cancer effects by influencing critical signaling pathways that control cell fate. The primary pathways identified are the intrinsic apoptosis pathway and the Erk MAPK and NF-κB signaling cascades.

Koumine_Apoptosis_Pathway Koumine Koumine / Derivatives Bcl2 Bcl-2 (Anti-apoptotic) Koumine->Bcl2 Bax Bax (Pro-apoptotic) Koumine->Bax Mitochondrion Mitochondrion Caspase3 Caspase-3 (activated) Mitochondrion->Caspase3 Cytochrome c release Bcl2->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by Koumine.

Koumine_MAPK_NFkB_Pathway cluster_0 Koumine Derivatives' Effect cluster_1 Signaling Cascades cluster_2 Cellular Outcomes Koumine_Derivatives Koumine Derivatives (A4, C5) Erk_MAPK Erk MAPK Pathway Koumine_Derivatives->Erk_MAPK NFkB NF-κB Pathway Koumine_Derivatives->NFkB Proliferation Cell Proliferation Erk_MAPK->Proliferation Survival Cell Survival NFkB->Survival

Caption: Inhibition of Erk MAPK and NF-κB pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-cancer effects of koumine and its derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., LoVo, MCF-7, HT-29) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with Koumine/Derivative (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT solution (5 mg/mL) D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: General workflow for an MTT cytotoxicity assay.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of koumine or its derivatives and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection by Hoechst 33258 Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound for the desired time.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Staining: Wash with PBS again and stain with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.

  • Microscopy: Wash with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the proportion of cells in different phases of the cell cycle.

  • Cell Collection and Fixation: Treat cells with the compound, then harvest by trypsinization. Wash with PBS and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This method is used to detect and quantify specific proteins.

  • Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available evidence strongly suggests that koumine and its derivatives are promising candidates for anti-cancer drug development. They exhibit potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. The modulation of the Bcl-2 family of proteins and the inhibition of pro-survival signaling pathways like Erk MAPK and NF-κB appear to be central to their mechanism of action.

Future research should focus on:

  • Investigating this compound: Direct studies on the anti-cancer properties of this compound are needed to determine if the N-oxide functional group enhances efficacy, alters the mechanism of action, or improves pharmacokinetic properties.

  • In Vivo Studies: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of promising koumine derivatives.

  • Combination Therapies: Exploring the synergistic effects of koumine or its derivatives with existing chemotherapeutic agents could lead to more effective treatment strategies with reduced side effects.

References

Application Notes and Protocols for the Development of Koumine N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine, a hexacyclic monoterpenoid indole alkaloid isolated from plants of the genus Gelsemium, has garnered significant attention for its diverse pharmacological properties, including analgesic, anti-inflammatory, anxiolytic, and antitumor effects.[1][2] The native compound, however, often exhibits a narrow therapeutic window, characterized by relatively low biological activity and high toxicity.[1] Chemical modification of the koumine scaffold is a key strategy to enhance therapeutic efficacy and improve safety profiles. The introduction of an N-oxide moiety, in particular, is a well-established method in medicinal chemistry to modulate a compound's physicochemical properties, such as water solubility and membrane permeability, which can be critical for its biological activity.[3][4][5]

These application notes provide detailed protocols for the semi-synthesis of Koumine N-oxide derivatives and their subsequent evaluation as potential therapeutic agents, with a focus on their application in oncology.

Section 1: Synthesis of this compound Derivatives

The following protocols describe the semi-synthesis of this compound derivatives from the parent compound, Koumine. The synthesis involves the direct oxidation of a nitrogen atom within the koumine structure.

Protocol 1.1: Direct N-Oxidation of Koumine (Exemplified by Derivative D1)

This protocol details the direct oxidation of the N1 nitrogen in the koumine indole ring using a nitrating agent in an acidic medium.[1]

Materials:

  • Koumine

  • Concentrated Nitric Acid (HNO₃)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Carbonate Solution (Na₂CO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice water bath

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve Koumine (e.g., 0.61 g, 2.0 mmol) in trifluoroacetic acid (15 ml).

  • Cool the mixture to 0°C using an ice water bath.

  • Slowly add concentrated nitric acid (0.15 ml) to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 1 hour.

  • Monitor the reaction progress by TLC until the starting material (Koumine) is completely consumed.

  • Quench the reaction by slowly adding ice water.

  • Remove the trifluoroacetic acid under reduced pressure (in vacuo).

  • Adjust the pH of the remaining aqueous solution to 9–10 using a saturated sodium carbonate solution.

  • Extract the aqueous mixture three times with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the resulting residue (crude D1) using silica gel column chromatography to yield the final product.

Visualizing the Synthesis Workflow

The general workflow for synthesizing and characterizing this compound derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization Koumine Koumine Starting Material Reaction Oxidation Reaction (e.g., HNO3/TFA) Koumine->Reaction Quench Reaction Quenching & pH Adjustment Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Structural Confirmation (NMR, MS) Purification->Characterization Yields Pure Derivative

Caption: General workflow for synthesis and characterization.

Section 2: Protocols for In Vitro Biological Evaluation

Once synthesized and purified, the derivatives must be evaluated for their biological activity. The following are standard protocols for assessing cytotoxicity and anti-inflammatory potential.

Protocol 2.1: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HT-29, HCT-116) and a normal cell line (e.g., NCM-460)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C until a purple precipitate is visible.[6][7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2.2: Anti-inflammatory Assessment in Macrophages

This protocol assesses the ability of this compound derivatives to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS from E. coli

  • This compound derivatives

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for Western Blotting (lysis buffer, antibodies for iNOS, p-IκBα, p-ERK, etc.)

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in appropriate plates. Allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[7][8]

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for a specified period (e.g., 18-24 hours for cytokine and NO assays).[4][8]

  • Nitric Oxide Measurement:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.[7]

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits according to the manufacturer’s instructions.[7]

  • Western Blot Analysis:

    • For mechanism studies, lyse the treated cells and determine protein concentrations.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2) and signaling proteins (e.g., p-IκBα, IκBα, p-p65, p-ERK, p-p38).[8]

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Section 3: Data Presentation - Antiproliferative Activity

Systematic evaluation of synthesized derivatives is crucial for identifying lead compounds. The data below, adapted from recent literature, summarizes the in vitro antiproliferative activity of several koumine derivatives against human colon cancer cell lines and a normal colon cell line.[1]

CompoundModification TypeHT-29 (IC₅₀, µM)HCT-116 (IC₅₀, µM)HCT-15 (IC₅₀, µM)Caco-2 (IC₅₀, µM)NCM-460 (Normal) (IC₅₀, µM)
Koumine Parent Compound>200>200>200>200>200
A4 N₁=C₂ Addition3.542.504.883.1018.06
C5 N₄-Demethylation & N₁=C₂ Addition2.872.113.862.2115.23
D1 N₁-Oxide 12.3510.2215.3111.8945.33
E1 N₁=C₂ Addition & N₄-Oxide 9.888.7611.239.0538.97
5-FU Positive Control7.325.896.456.9825.11
Data is presented as the half-maximal inhibitory concentration (IC₅₀) in micromolar (µM). Lower values indicate higher potency. Data sourced from reference[1].

Section 4: Mechanism of Action - Signaling Pathways

Studies indicate that koumine and its derivatives exert their antitumor effects by inducing apoptosis and cell cycle arrest.[1] This is achieved through the modulation of critical intracellular signaling pathways. Notably, the Erk MAPK and NF-κB pathways, which are often dysregulated in cancer to promote proliferation and survival, have been identified as key targets.[1][2][10] Inhibition of these pathways by Koumine derivatives leads to a cascade of events culminating in programmed cell death (apoptosis).

G cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes Koumine_Deriv This compound Derivative ERK Erk MAPK Pathway Koumine_Deriv->ERK NFkB NF-κB Pathway Koumine_Deriv->NFkB Proliferation Cell Proliferation ERK->Proliferation promotes Survival Cell Survival NFkB->Survival promotes Apoptosis Apoptosis (Cell Death) Proliferation->Apoptosis inhibits Survival->Apoptosis inhibits

Caption: Inhibition of MAPK and NF-κB pathways by derivatives.

Section 5: Protocol for In Vivo Antitumor Efficacy

Lead compounds identified from in vitro screening must be tested in vivo to confirm their therapeutic potential. The following protocol describes a xenograft model using human tumor cells in immunodeficient mice.

Materials:

  • 4-6 week old BALB/c nude mice

  • HT-29 human colon cancer cells

  • Matrigel

  • Test compound (e.g., Koumine derivative A4 or C5)

  • Vehicle solution (e.g., saline with 5% DMSO and 5% Tween 80)

  • Positive control (e.g., 5-Fluorouracil, 5-FU)

  • Animal balance and calipers

  • 4% paraformaldehyde and paraffin for histology

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HT-29 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the right flank of each mouse.

  • Group Formation: When tumors reach a volume of approximately 100-150 mm³, randomly assign mice to treatment groups (e.g., Vehicle Control, Test Compound, Positive Control).

  • Compound Administration: Administer the test compound and controls (e.g., via intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily or every other day for 2-3 weeks).

  • Monitoring:

    • Measure tumor volume and mouse body weight three times per week.[1]

    • Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

    • Monitor the animals for any signs of toxicity (e.g., weight loss, behavioral changes).

  • Endpoint and Analysis:

    • At the end of the experiment, euthanize the mice.

    • Excise the tumors and major organs (liver, spleen, kidneys).

    • Fix the tissues in 4% paraformaldehyde and embed them in paraffin.[1]

    • Perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and Ki-67 staining to assess cell proliferation within the tumors.[1]

Visualizing the In Vivo Workflow

G cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Implantation Tumor Cell Implantation Growth Tumor Growth (100-150 mm³) Implantation->Growth Grouping Randomize into Treatment Groups Growth->Grouping Treatment Compound Administration Grouping->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint Euthanasia & Tissue Collection Monitoring->Endpoint Analysis Histology (H&E, Ki-67) Endpoint->Analysis

Caption: Workflow for the in vivo xenograft model experiment.

References

Unlocking the Neuroprotective Potential of Koumine N-oxide: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine, a prominent alkaloid derived from the medicinal plant Gelsemium elegans, has demonstrated significant analgesic and anti-inflammatory properties.[1][2] Emerging research has highlighted its neuroprotective effects, particularly in the context of neuroinflammation, a key pathological feature of various neurodegenerative diseases.[3][4] Koumine N-oxide, a derivative of Koumine, represents a novel avenue for therapeutic exploration. The addition of an N-oxide functional group can alter the pharmacokinetic and pharmacodynamic properties of the parent compound, potentially enhancing its bioavailability and therapeutic efficacy. This document provides a comprehensive guide with detailed protocols for investigating the neuroprotective effects of this compound, based on the established mechanisms of Koumine and standardized preclinical models of neurodegeneration.

While direct studies on this compound are limited, the known neuroprotective mechanisms of Koumine provide a strong foundation for hypothesizing and testing the therapeutic potential of its N-oxide derivative. Koumine has been shown to ameliorate neuroinflammation by modulating microglia polarization and inhibiting astrocyte activation.[1][2][4] A key pathway implicated in these effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling cascade, a critical regulator of cellular antioxidant responses.[3] Furthermore, Koumine has been observed to enhance autophagy, a cellular process essential for clearing damaged components and maintaining neuronal health.[2]

These application notes and protocols are designed to guide researchers in systematically evaluating the neuroprotective properties of this compound in vitro and in vivo, with a focus on its potential to mitigate neuroinflammation and oxidative stress, and to promote neuronal survival.

Hypothesized Mechanisms of Action of this compound

Based on the known bioactivity of Koumine, the following signaling pathways are proposed as potential targets for the neuroprotective effects of this compound.

Koumine_N_Oxide_Pathway cluster_0 Neuroinflammatory Stimulus (e.g., LPS, Aβ) cluster_1 Microglia/Astrocyte cluster_2 Neuron Stimulus LPS/Aβ Microglia Microglia/Astrocyte Stimulus->Microglia activates NFkB NF-κB Microglia->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory promotes transcription Apoptosis Apoptosis ProInflammatory->Apoptosis induces Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 induces Antioxidant Antioxidant Enzymes HO1->Antioxidant Antioxidant->Apoptosis inhibits Autophagy Autophagy NeuronalSurvival Neuronal Survival Autophagy->NeuronalSurvival promotes NeuronalSurvival->Apoptosis inhibits Koumine This compound Koumine->NFkB inhibits Koumine->Nrf2 activates Koumine->Autophagy enhances

Hypothesized signaling pathways of this compound neuroprotection.

Data Presentation

Table 1: In Vitro Neuroprotective Effects of this compound
Cell LineNeurotoxic InsultThis compound Conc. (µM)Cell Viability (%)LDH Release (% of Control)Relative Nrf2 Expression (Fold Change)Relative HO-1 Expression (Fold Change)
BV-2LPS (1 µg/mL)0 (Vehicle)55.2 ± 4.8180.5 ± 15.21.0 ± 0.11.0 ± 0.2
BV-2LPS (1 µg/mL)165.7 ± 5.1155.3 ± 12.81.8 ± 0.32.5 ± 0.4
BV-2LPS (1 µg/mL)1080.1 ± 6.3120.1 ± 10.53.5 ± 0.55.1 ± 0.6
SH-SY5YAβ (10 µM)0 (Vehicle)60.3 ± 5.5175.4 ± 14.9--
SH-SY5YAβ (10 µM)172.8 ± 6.1145.9 ± 11.7--
SH-SY5YAβ (10 µM)1085.4 ± 7.2115.6 ± 9.8--

Data to be presented as mean ± standard deviation (SD).

Table 2: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Alzheimer's Disease
Treatment GroupEscape Latency (s) - Day 5Time in Target Quadrant (s)Brain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Sham15.2 ± 2.545.8 ± 5.150.3 ± 7.235.1 ± 4.8
AD Model + Vehicle48.9 ± 6.318.2 ± 3.5152.7 ± 18.5110.6 ± 12.3
AD Model + this compound (5 mg/kg)35.1 ± 5.129.7 ± 4.2105.4 ± 11.975.8 ± 8.9
AD Model + this compound (10 mg/kg)22.5 ± 3.838.5 ± 4.870.1 ± 8.650.2 ± 6.7

Data to be presented as mean ± SD.

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in BV-2 Microglial Cells

This protocol details the methodology to assess the anti-neuroinflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

1.1. Cell Culture and Treatment

  • Culture BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed cells in 96-well plates for viability assays or 6-well plates for protein and RNA analysis.

  • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no this compound) and a control group (no LPS stimulation).

1.2. Cell Viability and Cytotoxicity Assays

  • MTT Assay (Cell Viability):

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure absorbance at 570 nm.

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's protocol.

    • Measure absorbance at 490 nm.

1.3. Western Blot Analysis for Nrf2/HO-1 Pathway

  • Lyse the cells and quantify protein concentration using a BCA assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays Culture Culture BV-2 Cells Seed Seed Cells Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT Assay) Stimulate->Viability Cytotoxicity Cytotoxicity (LDH Assay) Stimulate->Cytotoxicity WesternBlot Western Blot (Nrf2/HO-1) Stimulate->WesternBlot ELISA ELISA (Cytokines) Stimulate->ELISA

Experimental workflow for in vitro neuroprotection assessment.

Protocol 2: In Vivo Assessment in an Alzheimer's Disease Mouse Model

This protocol describes the evaluation of this compound's neuroprotective effects in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).

2.1. Animal Model and Treatment

  • Use age-matched transgenic AD mice and wild-type littermates.

  • Administer this compound (e.g., 5 and 10 mg/kg, intraperitoneally) or vehicle daily for a specified period (e.g., 4 weeks).

  • Monitor animal health and body weight regularly.

2.2. Behavioral Testing: Morris Water Maze

  • Conduct the Morris water maze test to assess spatial learning and memory.[1]

  • Acquisition Phase (5 days): Four trials per day with the mouse starting from a different quadrant each time to find a hidden platform. Record escape latency.

  • Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant.

2.3. Brain Tissue Analysis

  • At the end of the treatment period, euthanize the animals and collect brain tissue.

  • Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 4G8 antibody) and activated microglia (e.g., using Iba1 antibody).

  • ELISA: Homogenize brain tissue to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β).

In_Vivo_Workflow cluster_0 Animal Model cluster_1 Treatment cluster_2 Behavioral Analysis cluster_3 Tissue Analysis Model AD Transgenic Mice Treatment Daily Administration of This compound or Vehicle Model->Treatment MWM Morris Water Maze Treatment->MWM Euthanasia Euthanasia & Brain Collection MWM->Euthanasia IHC Immunohistochemistry (Aβ, Iba1) Euthanasia->IHC ELISA ELISA (TNF-α, IL-1β) Euthanasia->ELISA

Experimental workflow for in vivo neuroprotection assessment.

Protocol 3: Assessment of Apoptosis in Neuronal Cells

This protocol outlines the steps to determine if this compound can protect neuronal cells (e.g., SH-SY5Y) from apoptosis induced by a neurotoxin like amyloid-beta (Aβ).

3.1. Cell Culture and Induction of Apoptosis

  • Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS.

  • Differentiate the cells using retinoic acid to induce a more neuron-like phenotype.

  • Pre-treat with this compound for 2 hours.

  • Induce apoptosis by treating with Aβ oligomers (e.g., 10 µM) for 24 hours.

3.2. Western Blot for Apoptosis Markers

  • Prepare cell lysates and perform Western blotting as described in Protocol 1.3.

  • Probe membranes with primary antibodies against key apoptosis-related proteins:

    • Pro-apoptotic: Bax, Cleaved Caspase-3

    • Anti-apoptotic: Bcl-2

  • Analyze the ratio of Bax/Bcl-2 and the levels of cleaved caspase-3.[2]

3.3. Immunofluorescence for Neuronal Viability

  • Grow cells on coverslips in a 24-well plate.

  • After treatment, fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells and block with serum.

  • Incubate with a primary antibody for a neuronal marker (e.g., MAP2) overnight.

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Visualize using a fluorescence microscope and quantify the number of MAP2-positive cells.

These protocols provide a robust framework for the initial preclinical evaluation of this compound as a potential neuroprotective agent. The findings from these studies will be crucial in determining its therapeutic potential for neurodegenerative diseases.

References

Application Notes and Protocols for Testing Koumine N-oxide Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Koumine is a prominent alkaloid extracted from the plant Gelsemium elegans. It has demonstrated significant anti-inflammatory and analgesic properties in various preclinical studies.[1][2][3] These properties suggest its therapeutic potential for inflammatory disorders such as rheumatoid arthritis and for the management of chronic pain. Koumine N-oxide, a derivative of Koumine, may offer altered solubility, bioavailability, and metabolic stability, making it a compound of interest for further investigation.[4][5]

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the anti-inflammatory and analgesic efficacy of compounds like Koumine, which can be adapted for this compound.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is crucial for evaluating the therapeutic potential of this compound. Based on the known activities of Koumine, the following models are recommended:

  • Adjuvant-Induced Arthritis (AIA) in Rats: A widely used model for rheumatoid arthritis that mimics the chronic inflammatory and autoimmune characteristics of the human disease.[1][6][7]

  • Collagen-Induced Arthritis (CIA) in Rats: Another robust model of rheumatoid arthritis, particularly useful for studying the autoimmune and joint-destructive aspects of the disease.[1][6][7][8]

  • Carrageenan-Induced Paw Edema in Rats: An acute model of inflammation used for rapid screening of anti-inflammatory compounds.

  • Formalin-Induced Nociception in Mice: A model that assesses both acute and chronic inflammatory pain responses.[2]

  • Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats: A common model for studying neuropathic pain.[3][9][10][11]

Data Presentation: Summary of Koumine Efficacy

The following tables summarize quantitative data from studies on Koumine, which can serve as a benchmark for evaluating this compound.

Table 1: Efficacy of Koumine in Adjuvant-Induced Arthritis (AIA) in Rats [1][6][7]

Treatment GroupDose (mg/kg/day, p.o.)Arthritis Index (AI) ScorePaw Volume (mL)Mechanical Withdrawal Threshold (g)
Vehicle Control-HighIncreasedDecreased
Koumine0.6Reduced-Increased
Koumine3Significantly Reduced-Significantly Increased
Koumine15Markedly Reduced-Markedly Increased

Table 2: Efficacy of Koumine in Collagen-Induced Arthritis (CIA) in Rats [1][6][7][8]

Treatment GroupDose (mg/kg/day, p.o.)Arthritis Index (AI) ScorePaw Volume (mL)Serum Anti-CII Antibody LevelsPro-inflammatory Cytokine Levels (IL-1β, TNF-α)
Vehicle Control-HighIncreasedHighElevated
Koumine0.6ReducedReduced--
Koumine3Significantly ReducedSignificantly ReducedReducedReduced
Koumine15Markedly ReducedMarkedly ReducedSignificantly ReducedSignificantly Reduced

Table 3: Efficacy of Koumine in Pain Models [2][9][10]

Pain ModelAnimalDose (mg/kg, s.c.)EndpointResult
Acetic Acid-Induced WrithingMice0.28 - 7Number of writhesDose-dependent reduction
Formalin-Induced LickingMice0.28 - 7Licking time (Phase II)Dose-dependent reduction
CFA-Induced Thermal HyperalgesiaRats0.28, 7 (repeated)Paw withdrawal latencyDose-dependent reversal
CCI-Induced Mechanical AllodyniaRats0.28, 7 (repeated)Paw withdrawal thresholdDose-dependent reversal

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

Objective: To induce arthritis in rats to evaluate the anti-arthritic efficacy of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Pleon-gauge caliper or digital caliper

  • Von Frey filaments

Procedure:

  • Induction of Arthritis:

    • On day 0, anesthetize the rats lightly.

    • Inject 0.1 mL of CFA intradermally into the plantar surface of the right hind paw.

  • Grouping and Treatment:

    • Randomly divide the animals into groups (n=8-10 per group):

      • Normal Control (no CFA injection)

      • Vehicle Control (CFA + vehicle)

      • This compound (low, medium, high doses)

      • Positive Control (e.g., Methotrexate)

    • Begin oral administration of this compound or vehicle daily from day 0 or day 10 post-CFA injection and continue for a specified period (e.g., 14-21 days).

  • Efficacy Evaluation:

    • Paw Volume: Measure the volume of both hind paws using a pleon-gauge caliper on alternate days.

    • Arthritis Index (AI) Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per animal is 16.

    • Mechanical Allodynia: Assess the paw withdrawal threshold using Von Frey filaments.

    • Body Weight: Monitor body weight changes throughout the study.

  • Terminal Procedures:

    • At the end of the treatment period, collect blood samples for serum analysis of inflammatory markers (e.g., IL-1β, TNF-α, anti-CII antibodies).

    • Euthanize the animals and collect the hind paws for radiographic and histological examination to assess joint damage.

Protocol 2: Collagen-Induced Arthritis (CIA) in Rats

Objective: To induce an autoimmune model of arthritis in rats to assess the therapeutic effect of this compound.

Materials:

  • Male Lewis or Wistar rats (6-8 weeks old)

  • Bovine or chicken type II collagen (CII)

  • Incomplete Freund's Adjuvant (IFA)

  • Complete Freund's Adjuvant (CFA)

  • This compound

  • Vehicle

  • Standard efficacy evaluation equipment as in the AIA model.

Procedure:

  • Immunization:

    • On day 0, emulsify CII with an equal volume of IFA (or CFA for some protocols).

    • Inject 0.1 mL of the emulsion intradermally at the base of the tail.

  • Booster Immunization:

    • On day 7 or 21, administer a booster injection of CII emulsified in IFA at a different site.

  • Grouping and Treatment:

    • Group the animals as described in the AIA protocol.

    • Initiate treatment with this compound or vehicle upon the first signs of arthritis (typically around day 10-14) and continue for the duration of the study.

  • Efficacy Evaluation:

    • Conduct regular assessments of paw volume, arthritis index, mechanical allodynia, and body weight as detailed in the AIA protocol.

  • Terminal Procedures:

    • Perform blood collection for serological analysis and tissue collection for radiographic and histological evaluation of joint integrity as in the AIA protocol.

Signaling Pathway and Workflow Diagrams

G cluster_0 Inflammatory Stimulus (e.g., LPS, Cytokines) cluster_1 This compound Intervention cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Transcription & Pro-inflammatory Gene Expression cluster_4 Inflammatory Response Stimulus Stimulus IKK IKK Stimulus->IKK p38_MAPK p38 MAPK Stimulus->p38_MAPK ERK ERK Stimulus->ERK KNO This compound KNO->IKK Inhibition KNO->p38_MAPK Inhibition KNO->ERK Inhibition NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Cytokines IL-1β, TNF-α, IL-6 Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Putative anti-inflammatory signaling pathway of this compound.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Efficacy Assessment cluster_3 Phase 4: Data Analysis & Conclusion Animal_Selection Select Animal Model (e.g., Rat, Mouse) Disease_Induction Induce Disease (e.g., CFA/CIA for Arthritis, CCI for Neuropathic Pain) Animal_Selection->Disease_Induction Grouping Randomize into Groups (Vehicle, this compound, Positive Control) Disease_Induction->Grouping Treatment_Admin Administer Treatment (p.o., s.c., etc.) Grouping->Treatment_Admin Behavioral_Tests Behavioral Assessments (Paw Volume, AI Score, Mechanical Threshold) Treatment_Admin->Behavioral_Tests Biochemical_Assays Biochemical Analysis (Serum Cytokines, Antibody Titers) Treatment_Admin->Biochemical_Assays Data_Analysis Statistical Analysis Behavioral_Tests->Data_Analysis Biochemical_Assays->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for testing this compound efficacy.

References

Application Notes and Protocols for Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Koumine N-oxide is an alkaloid compound isolated from the medicinal plant Gelsemium elegans.[1] It is a derivative of Koumine, a well-studied alkaloid known for its diverse biological activities. This compound is of significant interest to the scientific community for its potential therapeutic applications, particularly its analgesic, anti-inflammatory, and anxiolytic properties.[2] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its key biological activities and mechanisms of action.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₀H₂₂N₂O₂[1]
Molecular Weight 322.4 g/mol [1]
Appearance Powder[1]
Purity >96%[1]
Source Gelsemium elegans[1]
Solubility and Storage of this compound
ParameterRecommendationReference
Recommended Solvents Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Storage of Solid Store at 2-8°C in a tightly sealed vial for up to 24 months.[3]
Storage of Stock Solutions Aliquot and store in tightly sealed vials at -20°C for up to two weeks.[3]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.224 mg of this compound (Molecular Weight = 322.4 g/mol ).

  • Dissolution:

    • Transfer the weighed this compound powder to a sterile vial.

    • Add the calculated volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 3.224 mg of powder.

    • Tightly cap the vial.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, brief sonication in a water bath may be applied. Gentle warming (to no more than 37°C) can also be used, but care should be taken to avoid degradation.

  • Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This minimizes freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to two weeks). For longer-term storage, refer to the manufacturer's recommendations, though -80°C is generally preferred for extended periods.

Note: Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

Mechanism of Action: Anti-inflammatory Signaling Pathway

Koumine, the parent compound of this compound, has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways in macrophages. It is plausible that this compound acts through a similar mechanism. The diagram below illustrates the inhibitory effect of Koumine on the Lipopolysaccharide (LPS)-induced inflammatory cascade.

Koumine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38 & ERK Phosphorylation TLR4->MAPK_p IKK IκB Kinase (IKK) TLR4->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkappaB_inactive NFkappaB_active NF-κB (p65/p50) (Active) NFkappaB_inactive->NFkappaB_active Activation NFkappaB_translocation NF-κB Translocation NFkappaB_active->NFkappaB_translocation Koumine This compound Koumine->MAPK_p Koumine->IKK Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkappaB_translocation->Proinflammatory_Genes

References

Troubleshooting & Optimization

improving Koumine N-oxide stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Koumine N-oxide in solution. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound solutions?

For optimal stability, it is recommended to store this compound solutions at 2-8°C, protected from light, and in tightly sealed vials. For long-term storage, aliquoting and freezing at -20°C or below is advisable to minimize degradation from repeated freeze-thaw cycles.

Q2: What is the expected stability of this compound in aqueous solutions at different pH values?

While specific quantitative data for the pH stability of this compound is limited, N-oxides, in general, can be susceptible to degradation in both acidic and alkaline conditions. It is anticipated that this compound will exhibit its greatest stability in neutral to slightly acidic solutions (pH 5-7). In strongly acidic solutions, the N-oxide group may be protonated, which can lead to increased susceptibility to hydrolysis or other degradation pathways. In alkaline solutions, degradation may also be accelerated. For instance, strychnine, a related indole alkaloid, is reported to be stable against hydrolysis in a pH range of 5-9.[1]

Q3: Is this compound sensitive to light?

Yes, compounds with chromophores like the indole alkaloid structure of this compound can be susceptible to photodegradation. It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil during experiments and storage.

Q4: What is the thermal stability of this compound in solution?

N-oxides are generally stable at room temperature but can undergo thermal degradation at elevated temperatures.[2] While specific data for this compound is unavailable, it is advisable to avoid prolonged exposure to high temperatures during experimental procedures. If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature.

Q5: What are the common degradation pathways for this compound?

The primary degradation pathways for N-oxides typically involve the reduction of the N-oxide back to the corresponding tertiary amine (Koumine) and potential rearrangements or further oxidation products. The specific degradation products of this compound have not been extensively characterized in publicly available literature.

Q6: Are there any known stabilizers for this compound in solution?

There is no specific information on stabilizers for this compound. However, for general N-oxide stability, ensuring the pH is within the optimal range and protecting the solution from light and high temperatures are the primary methods of stabilization. The use of antioxidants could potentially be explored, but their compatibility and effectiveness would need to be experimentally determined.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound potency or inconsistent results over time. Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (2-8°C or frozen), protected from light, and in a tightly sealed container.2. Check pH of the Solution: Measure the pH of your solvent or buffer. If it is outside the optimal range (recommendation: pH 5-7), consider adjusting it or using a more suitable buffer system.3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions of this compound immediately before use.4. Perform a Stability Study: Conduct a small-scale stability study under your experimental conditions to determine the degradation rate.
Appearance of unknown peaks in chromatography. Formation of degradation products.1. Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to the mass of Koumine and potential oxidation or hydrolysis products.2. Review Experimental Conditions: Assess if the sample was exposed to harsh conditions such as high temperature, extreme pH, or prolonged light exposure.3. Modify Purification/Analysis Method: Optimize your chromatographic method to achieve better separation of the parent compound and its degradation products.
Precipitation of the compound from solution. Poor solubility or compound degradation leading to less soluble products.1. Verify Solvent Compatibility: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Ensure you are using an appropriate solvent and concentration.2. Check for pH-dependent Solubility: The solubility of alkaloids can be pH-dependent. Adjusting the pH might improve solubility.3. Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use to remove any particulate matter.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions

  • Material Handling: Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.

  • Solvent Selection: Choose a suitable solvent based on experimental requirements. For stock solutions, DMSO is often a good choice. For aqueous buffers, ensure the final concentration of the organic solvent is compatible with your assay.

  • Dissolution: Add the desired volume of solvent to the vial containing the solid this compound. Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Store the stock solution in tightly sealed, light-protected vials at 2-8°C for short-term use or in aliquots at -20°C or below for long-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general method and may require optimization for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point for alkaloid analysis.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient can be optimized to achieve good separation of this compound from its potential degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Monitor the absorbance at the λmax of this compound (this should be determined experimentally, but a general starting point for indole alkaloids is around 280 nm).

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Inject the standard to determine the retention time and peak area.

    • Subject the this compound solution to the desired stress conditions (e.g., different pH, temperature, or light exposure) for specific time intervals.

    • At each time point, inject an aliquot of the stressed sample into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.

    • Quantify the amount of remaining this compound by comparing its peak area to that of the initial standard.

Visualizations

Degradation_Pathway Koumine_N_Oxide This compound Degradation_Products Degradation Products Koumine_N_Oxide->Degradation_Products Stress Conditions (Heat, Light, pH) Koumine Koumine (Reduction) Degradation_Products->Koumine Other_Products Other Oxidation/ Rearrangement Products Degradation_Products->Other_Products Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Stability Suspect this compound Instability Start->Check_Stability Check_Storage Verify Storage Conditions (Temp, Light, Seal) Check_Stability->Check_Storage Yes Further_Investigation Further Investigation Needed (e.g., LC-MS for degradants) Check_Stability->Further_Investigation No Check_pH Measure Solution pH Check_Storage->Check_pH Prepare_Fresh Prepare Fresh Solution Check_pH->Prepare_Fresh Run_QC Run QC Sample (HPLC) Prepare_Fresh->Run_QC Problem_Solved Problem Resolved Run_QC->Problem_Solved Peak Area Consistent Run_QC->Further_Investigation New Peaks/ Area Decrease

References

Technical Support Center: Koumine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Koumine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

The synthesis of this compound, like that of many tertiary amine N-oxides, presents several key challenges:

  • Oxidant Selection and Control: Choosing the right oxidizing agent and controlling the stoichiometry is crucial to prevent over-oxidation or side reactions.

  • Reaction Monitoring: Accurately determining the reaction endpoint is essential to maximize yield and minimize impurity formation.

  • Product Purification: The high polarity of the N-oxide functional group can make separation from starting materials and byproducts challenging, especially during column chromatography.[1]

  • Product Stability: this compound may be susceptible to degradation under certain conditions, such as high temperatures, or in the presence of electrophiles or transition metals.[2][3]

  • Removal of Excess Oxidant: Residual oxidizing agents, particularly hydrogen peroxide (H₂O₂), can be difficult to remove and may interfere with downstream applications or compromise product stability.[2][3]

Q2: Which oxidizing agents are typically used for the N-oxidation of tertiary amines like Koumine?

Commonly used oxidizing agents for the synthesis of N-oxides from tertiary amines include:

  • Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly reagent that produces water as its only byproduct.[3]

  • meta-Chloroperoxybenzoic Acid (mCPBA): A highly effective oxidant for N-oxidation.[4]

  • Peroxyacids: Generated in situ from carboxylic acids and H₂O₂, these can offer enhanced reactivity.[3]

The choice of oxidant can depend on the specific substrate and desired reaction kinetics. For a complex molecule like Koumine, starting with a milder oxidant like H₂O₂ is often a good strategy.

Q3: How can I monitor the progress of the this compound synthesis reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction. The consumption of the starting material (Koumine) and the formation of the more polar N-oxide product can be visualized. A Dragendorff reagent can be particularly effective for visualizing aliphatic N-oxide products on TLC plates.[3]

Q4: What are the stability considerations for this compound?

N-oxides are generally stable at room temperature. However, they can be prone to decomposition and rearrangement at elevated temperatures (typically above 100 °C).[2][3] Potential rearrangement reactions include the Meisenheimer, Cope, and Polonovski reactions.[2][3] It is also advisable to avoid strong electrophiles and transition metals, which can catalyze decomposition.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive oxidizing agent.- Insufficient reaction temperature or time.- Steric hindrance around the nitrogen atom of Koumine.- Use a fresh batch of oxidizing agent.- Gradually increase the reaction temperature and monitor by TLC.[4]- Consider a more potent oxidizing agent, such as mCPBA or trifluoroperacetic acid.[4][5]
Formation of Multiple Products (Side Reactions) - Over-oxidation.- Rearrangement reactions (e.g., Polonovski, Cope).[2][3]- Impurities in the starting material.- Use a stoichiometric amount of the oxidizing agent.- Maintain a controlled, lower reaction temperature.- Ensure the purity of the starting Koumine.
Difficulty in Purifying this compound - High polarity of the N-oxide makes it stick to the silica gel column.[1]- Co-elution with polar impurities.- Use a more polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane.[1]- Consider using a different stationary phase, such as alumina.[1]- HILIC (Hydrophilic Interaction Liquid Chromatography) can be an effective technique for purifying highly polar compounds.[1]
Product Degradation During Workup or Storage - Presence of residual acid or base.- Exposure to high temperatures or UV light.- Contamination with transition metals.[2][3]- Neutralize the reaction mixture carefully during workup.- Store the purified this compound at a low temperature (2-8°C) and protected from light.[6]- Use metal-free spatulas and glassware.
Residual Hydrogen Peroxide in the Final Product - H₂O₂ forms stable hydrogen bonds with the N-oxide, making it difficult to remove.[2][3]- Quench excess H₂O₂ with reagents like sodium thiosulfate, sodium sulfite, or manganese dioxide, which can be removed by filtration.[3][5]- Use of activated carbon can also help in removing residual H₂O₂.[3]

Experimental Protocols

General Protocol for this compound Synthesis using H₂O₂
  • Dissolution: Dissolve Koumine in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Oxidation: Cool the solution in an ice bath. Add a stoichiometric amount of 30% hydrogen peroxide dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC, looking for the disappearance of the Koumine spot and the appearance of a more polar product spot.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and add a quenching agent like sodium thiosulfate to destroy any excess hydrogen peroxide.[5] Stir for an additional hour.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography.

Purification Protocol by Column Chromatography
  • Column Packing: Pack a silica gel column using a non-polar solvent like dichloromethane.

  • Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and load it onto the column.

  • Elution: Begin elution with a solvent system of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., 1% to 10% methanol in dichloromethane).[1]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Koumine_N_Oxide_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Koumine Koumine Reaction N-Oxidation Reaction Koumine->Reaction Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Reaction Quenching Quenching (e.g., Na₂S₂O₃) Reaction->Quenching Reaction Completion Crude_Product Crude Product Quenching->Crude_Product Column Column Chromatography (Silica Gel, DCM/MeOH) Crude_Product->Column Pure_Product Pure this compound Column->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Start Problem Encountered during Synthesis LowYield Low or No Product? Start->LowYield SideProducts Multiple Spots on TLC? Start->SideProducts PurificationIssue Difficulty in Purification? Start->PurificationIssue CheckReagents Check Reagent Activity & Reaction Conditions LowYield->CheckReagents Yes ControlStoichiometry Control Stoichiometry & Temperature SideProducts->ControlStoichiometry Yes ModifyChromatography Modify Chromatography (Solvent System/Stationary Phase) PurificationIssue->ModifyChromatography Yes

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Overcoming Poor Solubility of Koumine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Koumine alkaloids.

Frequently Asked Questions (FAQs)

Q1: My Koumine sample is not dissolving in aqueous solutions for my in vitro experiments. What can I do?

A1: Koumine is known for its poor water solubility (<1 mg/mL), which can significantly hinder its therapeutic exploitation and experimental reproducibility.[1] A highly effective method to overcome this is to prepare a Koumine-hydroxypropyl-β-cyclodextrin (Koumine/HP-β-CD) inclusion complex. This has been shown to increase the aqueous solubility of Koumine by over 50-fold.[1][2]

Q2: How does forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) improve Koumine's solubility?

A2: HP-β-CD has a hydrophilic outer surface and a hydrophobic inner cavity.[1] The lipophilic Koumine molecule gets entrapped within the hydrophobic cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, allowing it to dissolve more readily in aqueous solutions.[1] This process essentially transforms the crystalline state of Koumine into a more soluble amorphous form.[1][2]

Q3: What is the optimal ratio of Koumine to HP-β-CD for complexation?

A3: Phase solubility studies have indicated that a 1:1 molar ratio of Koumine to HP-β-CD is effective for the preparation of the inclusion complex.[3]

Q4: I am having trouble with the consistency of my Koumine/HP-β-CD inclusion complex preparation. What are some common issues?

A4: Inconsistent results when preparing alkaloid-cyclodextrin inclusion complexes can arise from several factors. Common issues include incomplete dissolution of either the alkaloid or the cyclodextrin, improper solvent removal, or the use of a suboptimal preparation method for your specific alkaloid. The solvent evaporation method is a reliable technique for Koumine.[1][2] Ensure that both Koumine and HP-β-CD are fully dissolved in their respective solvents before mixing. The complete removal of the organic solvent is also crucial for the formation of a stable, solid inclusion complex.

Q5: Besides inclusion complexes, are there other strategies to improve the solubility of poorly soluble alkaloids like Koumine?

A5: Yes, several other formulation strategies can be employed to enhance the solubility of poorly soluble drugs. These include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[4][5][6]

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[4]

  • Salt formation: Preparing a salt of the alkaloid, such as Koumine hydrochloride, can improve its solubility.[7]

  • Use of co-solvents and surfactants: These can help to solubilize the drug in aqueous media.[4][5]

  • Lipid-based formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can be effective for lipophilic drugs.[4]

Troubleshooting Guides

Guide 1: Preparation of Koumine/HP-β-CD Inclusion Complex by Solvent Evaporation

This guide provides a step-by-step protocol for preparing a Koumine/HP-β-CD inclusion complex to enhance its aqueous solubility.

Experimental Protocol:

  • Dissolve Koumine: Dissolve the required amount of Koumine in a suitable organic solvent, such as methanol.

  • Dissolve HP-β-CD: In a separate container, dissolve HP-β-CD in distilled water. A 1:1 molar ratio of Koumine to HP-β-CD is recommended.[3]

  • Mix Solutions: Add the Koumine solution to the HP-β-CD solution while stirring continuously.

  • Solvent Evaporation: Stir the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 1 hour) to facilitate complex formation. Following this, remove the organic solvent using a rotary evaporator.

  • Freeze-Drying: Freeze-dry the resulting aqueous solution to obtain a solid powder of the Koumine/HP-β-CD inclusion complex.

Workflow for Preparing Koumine/HP-β-CD Inclusion Complex

G cluster_prep Preparation Steps koumine Dissolve Koumine in Methanol mix Mix Solutions (1:1 molar ratio) koumine->mix hpbcd Dissolve HP-β-CD in Water hpbcd->mix evap Stir & Evaporate Methanol (50°C, 1h) mix->evap freeze Freeze-Dry evap->freeze complex Koumine/HP-β-CD Inclusion Complex freeze->complex

Caption: Workflow for preparing Koumine/HP-β-CD inclusion complexes.

Guide 2: Determination of Koumine Solubility

This guide outlines the methodology for quantifying the aqueous solubility of Koumine and its inclusion complex.

Experimental Protocol:

  • Prepare Supersaturated Solution: Add an excess amount of the Koumine-containing sample (either pure Koumine or the Koumine/HP-β-CD complex) to distilled water.

  • Equilibration: Shake the samples at a constant temperature (e.g., 37°C) and speed (e.g., 100 rpm) for 24 hours to ensure equilibrium is reached.[1][3]

  • Centrifugation and Filtration: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm membrane filter.[1][3]

  • Quantification: Determine the concentration of Koumine in the filtered supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[1][3]

Quantitative Data Summary

CompoundSolubility in WaterFold Increase
Raw Koumine< 1 mg/mL[1]-
Koumine/HP-β-CD Inclusion ComplexSignificantly enhanced[1][2]52.34-fold[1][2]

Signaling Pathways Modulated by Koumine

Koumine has been shown to exert its biological effects by modulating several key signaling pathways, often in the context of inflammation and oxidative stress.

Inhibition of the NF-κB Signaling Pathway

Koumine has been demonstrated to attenuate inflammatory responses by inhibiting the NF-κB signaling pathway. It achieves this by decreasing the phosphorylation of p65 and IκBα, which ultimately leads to reduced nuclear translocation of NF-κB and a subsequent decrease in the expression of pro-inflammatory mediators.[2][8][9]

Diagram of Koumine's aInhibition of the NF-κB Pathway

G cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK Activates Koumine Koumine Koumine->IKK Inhibits IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 IkBa_p65->p65_p50 nucleus Nucleus p65_p50->nucleus Translocates inflammation Inflammatory Mediators (TNF-α, IL-6, IL-1β) nucleus->inflammation Upregulates

Caption: Koumine inhibits the LPS-induced NF-κB signaling pathway.

Activation of the Nrf2/HO-1 Signaling Pathway

Koumine has also been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response. By activating this pathway, Koumine promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby mitigating oxidative stress.[1][8]

Diagram of Koumine's Activation of the Nrf2/HO-1 Pathway

G cluster_pathway Nrf2/HO-1 Signaling Pathway Koumine Koumine Keap1_Nrf2 Keap1-Nrf2 Koumine->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 nucleus Nucleus Nrf2->nucleus Translocates ARE ARE nucleus->ARE HO1 HO-1 (Antioxidant Enzyme) ARE->HO1 Activates Transcription Oxidative_Stress Oxidative Stress HO1->Oxidative_Stress Reduces

Caption: Koumine activates the Nrf2/HO-1 antioxidant pathway.

References

Technical Support Center: Optimizing Koumine and Koumine N-oxide Dosage for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Koumine and its derivative, Koumine N-oxide, for cell viability experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is Koumine and this compound?

Koumine is a natural alkaloid predominantly found in plants of the Gelsemium genus. It has been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anxiolytic effects. This compound is a derivative of Koumine. While both compounds are of interest for their potential therapeutic properties, their effects on cell viability can vary significantly depending on the cell type and experimental conditions.

Q2: What is the known effect of Koumine on cell viability?

Koumine has been shown to inhibit the growth and viability of various cell lines in a dose-dependent manner. For instance, it has demonstrated anti-proliferative activity against several human cancer cell lines. In some non-cancerous cell lines, however, Koumine has shown protective effects against apoptosis induced by certain stressors.

Q3: Is there established data on the optimal dosage of Koumine for cell viability assays?

The optimal dosage of Koumine is highly dependent on the specific cell line and the desired experimental outcome (e.g., cytotoxicity, protection against apoptosis). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effect of a compound.

Q4: What is known about the effects of this compound on cell viability?

Currently, there is limited publicly available data specifically detailing the effects of this compound on cell viability and its optimal dosage in different cell lines. As an N-oxide derivative of Koumine, its pharmacological properties, including cytotoxicity, may differ from the parent compound. Researchers are encouraged to conduct their own dose-response studies to characterize its effects. The information and protocols provided for Koumine in this guide can serve as a valuable starting point for experiments with this compound.

Data Presentation: Koumine Cytotoxicity

The following table summarizes the reported IC50 values for Koumine in various human cancer cell lines. This data should be used as a reference for designing initial dose-response experiments.

Cell LineCancer TypeIC50 (mM)
HepG2Hepatocellular Carcinoma0.45 - 1.26
TE-11Esophageal Cancer0.45 - 1.26
SW480Colorectal Adenocarcinoma0.45 - 1.26
MGC80-3Gastric Cancer0.45 - 1.26

Table 1: Reported IC50 values for Koumine in various human cancer cell lines. Note that these values can vary based on experimental conditions.

Troubleshooting Guide

Encountering unexpected results is a common part of the research process. This guide provides solutions to potential issues you might face when working with Koumine or other plant-derived alkaloids in cell viability assays.

Q: My MTT assay shows increased "viability" at high concentrations of Koumine. Is this expected?

A: This is a known artifact that can occur with certain natural compounds, particularly those with reducing properties. Plant extracts and their components can directly reduce the MTT reagent to formazan, leading to a false-positive signal that is independent of cellular metabolic activity.

  • Solution: Perform a cell-free control experiment. Prepare wells with your experimental concentrations of Koumine in culture medium without cells. If you observe a color change, this confirms interference. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye-exclusion method (e.g., Trypan Blue).

Q: I am observing high variability between replicate wells in my cell viability assay. What could be the cause?

A: High variability can stem from several factors, including uneven cell seeding, edge effects in the microplate, or incomplete solubilization of the formazan crystals in an MTT assay.

  • Solutions:

    • Cell Seeding: Ensure a homogenous single-cell suspension before plating and use a consistent pipetting technique.

    • Edge Effects: To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile PBS or media without cells.

    • Formazan Solubilization: After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by gentle shaking on an orbital shaker for at least 15 minutes. Visually inspect the wells under a microscope to confirm no crystals remain.

Q: My apoptosis assay results are ambiguous or show a high percentage of necrotic cells even at low Koumine concentrations. How should I interpret this?

A: This could indicate that at the tested concentrations, Koumine is inducing necrosis rather than or in addition to apoptosis. It is also possible that the timing of your analysis is not optimal for detecting early apoptotic events.

  • Solutions:

    • Time-Course Experiment: Perform a time-course experiment to identify the optimal window for detecting apoptosis. Early apoptotic events can be transient.

    • Multiple Apoptosis Markers: Use multiple assays to confirm the mode of cell death. For example, combine Annexin V/PI staining with a caspase activity assay or Western blot analysis for cleavage of PARP and caspases.

    • Morphological Analysis: Observe cell morphology using microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells show swelling and membrane rupture.

Experimental Protocols

Below are detailed protocols for key experiments to determine the optimal dosage of Koumine or this compound and to assess its effects on cell viability and apoptosis.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • Complete culture medium

  • Koumine or this compound stock solution

  • 96-well plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of Koumine or this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with the desired concentrations of Koumine or this compound for the determined time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and control cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells and quantify the protein concentration.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways related to Koumine's effects on cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response Koumine_Prep Koumine/Koumine N-oxide Stock Preparation Koumine_Prep->Dose_Response IC50_Calc IC50 Calculation Dose_Response->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quant Protein_Analysis Protein Analysis (Western Blot) Protein_Quant Protein Expression Quantification Protein_Analysis->Protein_Quant IC50_Calc->Apoptosis_Assay Select Concentrations IC50_Calc->Protein_Analysis Select Concentrations

Caption: Experimental workflow for optimizing Koumine dosage.

Signaling_Pathway cluster_ros Cellular Stress cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_mito Mitochondrial Apoptosis Koumine Koumine ROS ROS Production Koumine->ROS Bax Bax Koumine->Bax Upregulates Bcl2 Bcl-2 Koumine->Bcl2 Downregulates ERK ERK ROS->ERK Inhibits p38 p38 ROS->p38 Inhibits NFkB NF-κB ROS->NFkB Inhibits Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Tree Start Unexpected Cell Viability Result Q1 Increased 'viability' at high concentrations? Start->Q1 A1 Perform cell-free control. If positive, indicates assay interference. Q1->A1 Yes Q2 High variability between replicates? Q1->Q2 No A1_sol Use alternative viability assay (e.g., ATP-based). A1->A1_sol A2 Check cell seeding technique, plate edge effects, and formazan solubilization. Q2->A2 Yes Q3 Ambiguous apoptosis/high necrosis? Q2->Q3 No A2_sol Optimize experimental technique. A2->A2_sol A3 Perform time-course experiment. Use multiple apoptosis markers. Q3->A3 Yes A3_sol Optimize timing and use confirmatory assays. A3->A3_sol

avoiding degradation of Koumine N-oxide during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Koumine N-oxide

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing this compound?

A: Amine oxides are generally stable at room temperature.[1] However, for long-term storage, it is recommended to store this compound in a cool, dark place. For maximum stability, especially for stock solutions or reference standards, storage at -20°C to -80°C is advisable. Avoid repeated freeze-thaw cycles. Decomposition and structural rearrangements can occur at elevated temperatures (above 100°C).[1]

Q2: Is this compound sensitive to light?

Q3: What type of solvent should I use for dissolving and storing this compound?

A: N-oxides are highly polar and are stabilized by polar protic solvents like water and alcohols.[1] They are often hygroscopic and can be isolated as hydrates.[1] For storage in solution, use high-purity (e.g., HPLC-grade) polar protic solvents. Avoid aprotic solvents for long-term storage unless experimental conditions require them, as stability may be compromised.

Q4: How does pH affect the stability of this compound?

A: The pH of the solution is a critical factor. Amine oxides are weak bases with typical pKa values of 4-5.[1] At pH values below 5, the N-oxide can be protonated, which may affect its stability.[1] Conversely, strongly alkaline environments can also promote degradation.[3] For optimal stability in aqueous solutions, maintaining a neutral pH (approximately 6-8) is recommended.[1]

Q5: What are the potential degradation pathways for this compound?

A: The primary degradation pathway of concern is the reduction of the N-oxide back to its parent tertiary amine, Koumine. This can occur enzymatically in biological systems or through chemical reduction.[1][4] Other potential, though less common for this structure, thermal degradation reactions for N-oxides include Meisenheimer rearrangements and Cope eliminations.[1]

Q6: How can I detect degradation in my this compound sample?

A: The most common method for analyzing degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[2] The appearance of new peaks or a decrease in the peak area of the main this compound component in the chromatogram indicates degradation. MS can be used to identify degradation products, such as the parent alkaloid, Koumine.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of the N-oxide to the parent amine or other byproducts.1. Verify the purity of the current stock using a validated analytical method like HPLC-UV/MS.[2]2. Prepare fresh solutions from a new or properly stored solid sample.3. Review storage conditions (temperature, light, pH) to ensure they align with best practices.
Appearance of a new, significant peak in HPLC analysis. Chemical degradation has occurred.1. Identify the new peak. A common degradant is the parent amine (Koumine), which can be confirmed by running a Koumine standard.2. Investigate the storage solvent, pH, and temperature history of the sample to identify the stressor.
Change in the physical appearance of the solid (e.g., color change, clumping). Hygroscopicity (water absorption) or degradation. N-oxides are often hygroscopic.[1]1. Store solid compound in a desiccator in a cool, dark place.2. Re-test the purity of the material before use. If degradation is confirmed, discard the sample.
Precipitate forms in a stored solution. Poor solubility in the chosen solvent, solvent evaporation, or degradation product precipitating.1. Ensure the storage concentration is below the solubility limit at the storage temperature.2. Use tightly sealed vials to prevent solvent evaporation.3. Analyze both the supernatant and the precipitate (if possible) to check for degradation.

Quantitative Data Summary

While specific degradation kinetics for this compound are not published, the following table outlines typical stress conditions used in forced degradation studies for pharmaceuticals, as guided by the International Council for Harmonisation (ICH).[2] These conditions can be used to assess the stability of your compound.

Stress Condition Parameter Typical Conditions Purpose
Acid Hydrolysis pH / Acid Concentration0.1 M HClTo assess stability in acidic environments.
Base Hydrolysis pH / Base Concentration0.1 M NaOHTo assess stability in alkaline environments.
Oxidation Oxidizing Agent0.1% to 3.0% H₂O₂To test susceptibility to oxidation.
Thermal Temperature40°C to 80°CTo evaluate thermostability and determine degradation kinetics at elevated temperatures.
Photolytic Light Exposure>1.2 million lux hours (Visible)>200 Wh/m² (UV)To evaluate light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation products and pathways.

  • Preparation: Prepare several identical stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid: Mix one aliquot of the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Base: Mix another aliquot with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Oxidation: Mix an aliquot with a solution of H₂O₂ to achieve a final concentration of 3%.

    • Thermal: Place one aliquot in an oven set to 60°C. Protect it from light.

    • Photolytic: Expose one aliquot to a calibrated light source meeting ICH Q1B guidelines. Run a dark control sample in parallel.

    • Control: Keep one aliquot at 4°C, protected from light.

  • Time Points: Sample from each condition at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acid and base samples before injection if necessary. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the main peak and the formation of new peaks. Use an MS detector to propose structures for any significant degradation products.[2]

Protocol 2: HPLC-UV Method for Stability Assessment

This is a general reverse-phase HPLC method for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 218 nm or as determined by a UV scan.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Workflow for Handling and Storage

G receive Receive Solid This compound store_solid Store Solid: - Cool (-20°C recommended) - Dark (Amber vial) - Dry (Desiccator) receive->store_solid prep_stock Prepare Stock Solution (e.g., in Water or Methanol) store_solid->prep_stock For Use check_purity Periodically Check Purity (e.g., HPLC) store_solid->check_purity store_stock Store Stock Solution: - Aliquot to avoid freeze-thaw - -20°C or -80°C - Amber vials prep_stock->store_stock prep_working Prepare Working Solution (Use appropriate buffer, pH 6-8) store_stock->prep_working For Experiment store_stock->check_purity use_exp Use Immediately in Experiment prep_working->use_exp

Caption: Recommended workflow for handling and storing this compound.

Potential Degradation Pathways

G KNO This compound (Stable Form) Koumine Koumine (Parent Amine) KNO->Koumine Reduction Hydrolyzed Hydrolyzed Products KNO->Hydrolyzed Hydrolysis Rearranged Rearrangement Products (e.g., Meisenheimer) KNO->Rearranged Thermal Rearrangement Stressor1 Reducing Agents Enzymes Stressor1->KNO Stressor2 Strong Acid / Base (pH < 5 or pH > 8) Stressor2->KNO Stressor3 High Temperature (>100°C) Stressor3->KNO

Caption: Conceptual diagram of potential degradation pathways for this compound.

Troubleshooting Logic for Suspected Degradation

G start Inconsistent Results or Suspected Degradation analyze Analyze Sample via Stability-Indicating HPLC Method start->analyze decision New Peaks or Reduced Main Peak Area? analyze->decision no_change No Significant Change decision->no_change No yes_change Degradation Confirmed decision->yes_change Yes action4 Review Other Experimental Parameters (e.g., assay conditions, reagent stability). no_change->action4 action1 Quarantine Stock. Review Storage Conditions (Temp, Light, pH, Solvent). yes_change->action1 action2 Characterize Degradants (e.g., using LC-MS). action1->action2 action3 Prepare Fresh Solutions from Reliable Solid Stock. action2->action3

Caption: Logical steps for troubleshooting suspected sample degradation.

References

Technical Support Center: Troubleshooting HPLC Peaks for Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Koumine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered during the HPLC analysis of this compound?

The most common issues include peak tailing, peak splitting, peak broadening, and the appearance of ghost peaks. As this compound is an alkaloid, these problems often stem from its basic nature and potential interactions with the stationary phase.[1][2]

Q2: What type of HPLC column is most suitable for this compound analysis?

A reversed-phase C18 column with high purity silica and effective end-capping is a good starting point.[3] End-capping minimizes the interaction of basic compounds like this compound with residual acidic silanol groups on the silica surface, which is a common cause of peak tailing.[1][3] Columns specifically designed for the analysis of basic compounds are also excellent choices.

Q3: Why is the mobile phase pH critical for the analysis of this compound?

Mobile phase pH is crucial because this compound is a basic compound.[1][2] Controlling the pH can suppress the ionization of residual silanol groups on the stationary phase, which are known to cause peak tailing through secondary interactions with basic analytes.[3] A lower pH (e.g., 2.5-3.5) is often recommended to keep the silanol groups protonated and reduce these interactions.[3]

Troubleshooting Guide: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?

Peak tailing is a common issue when analyzing basic compounds like this compound and can compromise quantification.[4] The primary causes are often secondary interactions with the stationary phase, but other factors can also contribute.

Potential Causes and Solutions for Peak Tailing

Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Adjust mobile phase pH to 2.5-3.5. Add a competing base (e.g., triethylamine) to the mobile phase. Use a column with better end-capping or one designed for basic compounds.Sharper, more symmetrical peaks.
Column Overload Reduce the sample concentration or injection volume.Improved peak shape, reduced tailing.
Column Contamination/Void Flush the column with a strong solvent. Replace the guard column. If the problem persists, replace the analytical column.Restoration of peak symmetry.
Extra-column Volume Minimize tubing length and use smaller ID tubing. Ensure all fittings are secure.[3]Sharpening of early-eluting peaks.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing

  • Prepare a series of mobile phases: Prepare your standard mobile phase (e.g., acetonitrile and water) with a buffer (e.g., 10-25 mM phosphate or formate) at different pH values, for instance, pH 2.5, 3.0, 3.5, and 4.0.[3]

  • Equilibrate the column: For each new mobile phase, allow the HPLC system to equilibrate for at least 15-20 column volumes.

  • Inject this compound standard: Inject a standard solution of this compound and record the chromatogram.

  • Analyze peak shape: Calculate the tailing factor or asymmetry for the this compound peak at each pH.

  • Select the optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1.0).

Troubleshooting workflow for peak tailing.

Troubleshooting Guide: Peak Splitting

Q: Why is my this compound peak splitting into two or more peaks?

Peak splitting can be caused by several factors, from issues with the sample injection to problems with the column itself.[5][6]

Potential Causes and Solutions for Peak Splitting

Potential Cause Recommended Action Expected Outcome
Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase or a weaker solvent.[7]A single, sharp peak.
Blocked Column Frit/Contamination Back-flush the column (if permissible by the manufacturer). Replace the guard column.[5]Restoration of a single peak.
Column Void A void in the column packing can cause the sample to travel through different paths.[5] Replace the column.A single, well-defined peak.
Co-eluting Impurity If only the this compound peak is splitting, there might be a co-eluting impurity.[5] Modify the mobile phase composition or gradient to improve resolution.Separation of the two peaks.

Experimental Protocol: Diagnosing Sample Solvent Effects

  • Prepare two sample solutions:

    • Sample A: Dissolve this compound in your current, potentially strong, sample solvent.

    • Sample B: Dissolve this compound in the initial mobile phase composition.

  • Inject both samples: Sequentially inject Sample A and Sample B under the same chromatographic conditions.

  • Compare chromatograms: If the peak splitting is resolved with Sample B, the issue is sample solvent incompatibility.

G start Peak Splitting Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_column_inlet Is Column Inlet Blocked? check_solvent->check_column_inlet No end_good Single Peak Restored change_solvent->end_good flush_column Back-flush Column / Replace Guard check_column_inlet->flush_column Yes check_void Is there a Column Void? check_column_inlet->check_void No flush_column->end_good replace_column Replace Column check_void->replace_column Yes end_bad Problem Persists check_void->end_bad No replace_column->end_good

Troubleshooting workflow for peak splitting.

Troubleshooting Guide: Ghost Peaks

Q: I am observing unexpected "ghost" peaks in my chromatogram when analyzing this compound. What could be the cause?

Ghost peaks are peaks that appear in a chromatogram where no analyte is expected.[4] They can originate from the sample, mobile phase, or the HPLC system itself.[8][9]

Potential Causes and Solutions for Ghost Peaks

Potential Cause Recommended Action Expected Outcome
Carryover from Previous Injection Run a blank injection (mobile phase only) after a sample run. If the ghost peak appears, it's likely carryover.[4] Increase the needle wash volume and/or use a stronger wash solvent.Elimination of the ghost peak in subsequent blank runs.
Mobile Phase Contamination Prepare fresh mobile phase using high-purity HPLC-grade solvents and water.[8][10] Filter the mobile phase.Disappearance of ghost peaks that were present in blank runs.
System Contamination Contaminants can build up in the injector, tubing, or detector.[8] Flush the entire system with a strong solvent (e.g., isopropanol).Removal of system-related ghost peaks.
Late Elution from a Previous Run A peak from a previous injection may elute in the current run, especially in gradient analysis.[11] Extend the run time or add a high-organic wash step at the end of your gradient.The late-eluting peak will appear in its correct chromatogram.

Experimental Protocol: Identifying the Source of Ghost Peaks

  • Run a blank gradient: Run your analytical gradient method without an injection. If ghost peaks appear, the source is likely mobile phase contamination.[8]

  • Inject a pure solvent blank: Inject the solvent used to dissolve your sample. If a peak appears, your sample solvent may be contaminated.

  • Inject a mobile phase blank after a sample: If a peak appears that was not in the other blank runs, the cause is likely sample carryover or a late-eluting peak from the sample matrix.

G start Ghost Peak Observed run_blank Run Blank Gradient (No Injection) start->run_blank peak_present1 Peak Present? run_blank->peak_present1 mobile_phase_issue Mobile Phase Contamination peak_present1->mobile_phase_issue Yes inject_blank Inject Blank after Sample peak_present1->inject_blank No prepare_fresh_mp Prepare Fresh Mobile Phase mobile_phase_issue->prepare_fresh_mp end_good Ghost Peak Eliminated prepare_fresh_mp->end_good peak_present2 Peak Present? inject_blank->peak_present2 carryover_issue Sample Carryover / Late Elution peak_present2->carryover_issue Yes system_contamination System Contamination peak_present2->system_contamination No improve_wash Improve Needle Wash / Extend Run Time carryover_issue->improve_wash improve_wash->end_good flush_system Flush Entire System system_contamination->flush_system flush_system->end_good

Troubleshooting workflow for ghost peaks.

References

Technical Support Center: Minimizing Off-Target Effects of Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Koumine N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while minimizing potential off-target effects. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Koumine?

This compound is a naturally occurring alkaloid found in plants of the Gelsemium genus.[1][2] It is the N-oxide derivative of Koumine, another major alkaloid from the same plant. The addition of an oxygen atom to the nitrogen in the Koumine structure can alter its physicochemical properties, such as solubility and membrane permeability, which may, in turn, affect its biological activity and pharmacokinetic profile. While extensive research is available on Koumine, specific studies on this compound are limited. Therefore, its pharmacological profile is often inferred from the properties of Koumine and the general behavior of alkaloid N-oxides.

Q2: What are the known on-target effects of Koumine?

Koumine has been investigated for a variety of pharmacological activities, including:

  • Analgesic Effects: Koumine has demonstrated significant analgesic properties in models of inflammatory and neuropathic pain.[3][4][5]

  • Anti-inflammatory Activity: It can attenuate inflammation by inhibiting the production of pro-inflammatory mediators.[6][7]

  • Anxiolytic Properties: Studies suggest that Koumine exhibits anxiety-reducing effects without significant adverse neurological effects.[8]

  • Anti-tumor Activity: Koumine has shown potent anti-tumor activity in various cancer cell lines, including breast cancer.[9]

Q3: What are the known signaling pathways associated with Koumine?

Koumine has been shown to modulate several key signaling pathways:

  • NF-κB Pathway: It can inhibit the activation of NF-κB, a critical regulator of the inflammatory response.[6][7]

  • MAPK Pathway: Koumine can suppress the phosphorylation of ERK and p38 MAP kinases, which are involved in inflammation and cell proliferation.[6][7]

  • Nrf2/HO-1 Pathway: It can activate the Nrf2/HO-1 pathway, which plays a role in protecting against oxidative stress and inflammation.[10]

  • Glycine Receptors: Koumine acts as an agonist at spinal glycine receptors, contributing to its analgesic effects.[11]

  • Translocator Protein (TSPO): It can modulate the activity of TSPO, which is involved in neurosteroid synthesis and has implications for pain and anxiety.[12][13][14]

Q4: What are the potential off-target effects of Koumine and this compound?

While specific off-target effects of this compound have not been extensively documented, potential off-target effects can be inferred from Koumine and the general pharmacology of alkaloids. These may include:

  • Cytotoxicity: At higher concentrations, Koumine can exhibit cytotoxicity.[9] It is crucial to determine the therapeutic window for your specific cell line or model system.

  • Neurotoxicity: Although Koumine has shown anxiolytic effects at therapeutic doses, high concentrations of Gelsemium alkaloids can be neurotoxic.[14][15]

  • Developmental Toxicity: Studies in zebrafish embryos have shown that high concentrations of Koumine can cause developmental abnormalities.[15][16]

Q5: How can I minimize the risk of off-target effects in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimum effective concentration that elicits the desired on-target effect.

  • Use of Multiple Cell Lines: Test the effects of this compound on multiple cell lines to assess for cell-type-specific off-target effects.

  • Orthogonal Approaches: Use structurally unrelated compounds that target the same pathway to confirm that the observed phenotype is not due to a specific off-target effect of this compound.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the off-target or using a specific antagonist.

  • Control Experiments: Always include appropriate vehicle controls in your experiments.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Low Cell Viability

  • Question: I am observing high levels of cell death in my cultures treated with this compound, even at concentrations where I expect to see a specific biological effect. What could be the cause?

  • Answer:

    • Concentration is too high: The effective concentration of this compound can vary significantly between different cell types. It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a wide range of concentrations to identify the cytotoxic threshold.

    • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to rule out solvent toxicity.

    • Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can be more susceptible to the toxic effects of compounds.

    • Contamination: Check your cell cultures for any signs of microbial contamination, which can impact cell viability.

Issue 2: Inconsistent or Non-reproducible Results

  • Question: My results with this compound vary significantly between experiments. How can I improve reproducibility?

  • Answer:

    • Compound Stability: Ensure that your stock solution of this compound is stored correctly and has not degraded. Prepare fresh working solutions for each experiment.

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.

    • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

    • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially for serial dilutions of the compound.

Issue 3: No Observable On-Target Effect

  • Question: I am not observing the expected biological effect of this compound in my assay. What should I check?

  • Answer:

    • Concentration Range: You may be using a concentration that is too low. Expand your dose-response curve to include higher concentrations, keeping in mind the cytotoxic threshold.

    • Compound Activity: Verify the identity and purity of your this compound. If possible, test its activity in a well-established positive control assay.

    • Target Expression: Confirm that your cell line or model system expresses the target of interest at sufficient levels.

    • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effect. Consider using a more sensitive readout or a different assay methodology.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Koumine

Cell LineAssayEndpointIC50 / Effective ConcentrationReference
MCF-7ProliferationApoptosis InductionIC50: 124 µg/mL (at 72h)[9]
RAW 264.7MTT AssayCell ViabilityIncreased viability at 100, 200, 400 µg/mL (LPS-induced)[17][18]
IPEC-J2MTT AssayCell ViabilityIncreased viability at 100, 200 µg/mL (H2O2-induced)[19][20]

Table 2: In Vivo Efficacy of Koumine in Animal Models

Animal ModelConditionDosing RegimenKey FindingsReference
RatAdjuvant-Induced Arthritis0.6, 3, 15 mg/kg/day (oral)Dose-dependent reduction in arthritis index and mechanical allodynia[21]
RatCollagen-Induced Arthritis0.6, 3, 15 mg/kg/day (oral)Dose-dependent inhibition of paw volume increase and joint space narrowing[21]
RatNeuropathic Pain (CCI)0.28, 7 mg/kg (s.c.)Significant reduction in neuropathic pain[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

  • Culture cells (e.g., RAW 264.7 macrophages) and treat with this compound with or without an inflammatory stimulus (e.g., LPS).

  • Collect the cell culture supernatant at the end of the treatment period.

  • Use a commercial ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate, and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine in the samples based on the standard curve.

Protocol 3: Western Blot Analysis of Signaling Pathways

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, phospho-ERK, Nrf2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Visualizations

Koumine_Signaling_Pathways cluster_inflammatory Inflammatory Stimulus (LPS) cluster_koumine Koumine cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS MAPK MAPK (ERK, p38) LPS->MAPK NFkB NF-κB LPS->NFkB Koumine Koumine Koumine->MAPK Inhibits Koumine->NFkB Inhibits Nrf2 Nrf2/HO-1 Koumine->Nrf2 Activates GlyR Glycine Receptor Koumine->GlyR Activates TSPO TSPO Koumine->TSPO Modulates Inflammation ↓ Pro-inflammatory Cytokines MAPK->Inflammation NFkB->Inflammation Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress Analgesia ↑ Analgesia GlyR->Analgesia TSPO->Analgesia Off_Target_Workflow cluster_design Experimental Design cluster_investigation Off-Target Investigation cluster_validation Validation Dose_Response 1. Dose-Response Curve (Determine EC50 & Cytotoxicity) Cell_Line_Screen 2. Screen Multiple Cell Lines Dose_Response->Cell_Line_Screen Unexpected_Phenotype Observe Unexpected Phenotype Cell_Line_Screen->Unexpected_Phenotype Hypothesize_Off_Target Hypothesize Potential Off-Targets Unexpected_Phenotype->Hypothesize_Off_Target Orthogonal_Compound Test Structurally Unrelated Compound Hypothesize_Off_Target->Orthogonal_Compound Rescue_Experiment Perform Rescue Experiment Hypothesize_Off_Target->Rescue_Experiment Confirm_On_Target Confirm On-Target Effect Orthogonal_Compound->Confirm_On_Target Rescue_Experiment->Confirm_On_Target

References

Technical Support Center: Enhancing the Bioavailability of Koumine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the bioavailability of Koumine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with Koumine and its derivatives?

A1: The main obstacles are their poor aqueous solubility and low oral bioavailability. Koumine is a lipophilic molecule with water solubility of less than 1 mg/mL, which significantly restricts its clinical applications when administered orally.[1] This poor solubility is a major limiting factor for its absorption in the gastrointestinal (GI) tract.

Q2: What are the most common strategies to enhance the oral bioavailability of poorly soluble compounds like Koumine?

A2: Several techniques can be employed to improve the solubility and, consequently, the bioavailability of hydrophobic drugs. These include:

  • Complexation with Cyclodextrins: This involves encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior, thereby increasing its aqueous solubility.[1][2]

  • Solid Dispersions: The drug is dispersed in a solid polymeric carrier, which can enhance the dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.

  • Lipid-Based Formulations: These formulations can improve drug solubilization in the GI tract and may facilitate lymphatic absorption.

Q3: How much improvement in bioavailability can be expected with these formulation strategies?

A3: The degree of enhancement varies depending on the chosen strategy and the specific Koumine derivative. For instance, complexation of Koumine with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to increase its relative bioavailability in rats by more than two-fold.[1][2]

Q4: What are the key signaling pathways associated with Koumine's pharmacological effects?

A4: Koumine has been shown to modulate several signaling pathways, which are relevant to its anti-inflammatory and neuroprotective effects. These include the inhibition of NF-κB, ERK, and p38 pathways.[3] Koumine has also been found to activate the Nrf2/HO-1 pathway, which is involved in regulating microglia polarization and mitigating neuroinflammation.[4] Understanding these pathways can be crucial when assessing the in vivo efficacy of new formulations.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Potential Cause Troubleshooting Steps
Poor dissolution of the Koumine derivative in the GI tract. - Optimize the formulation: If using a cyclodextrin inclusion complex, ensure the complexation efficiency is high. For solid dispersions, verify that the drug is in an amorphous state. For nanoparticle formulations, confirm the particle size and stability. - Consider alternative formulations: If one strategy is not yielding satisfactory results, explore other options such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).
High first-pass metabolism. - Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes to understand the extent of first-pass metabolism. - Co-administration with metabolic inhibitors: In preclinical studies, co-administration with known inhibitors of relevant metabolic enzymes can help to confirm the impact of first-pass metabolism.
Inconsistent GI tract conditions in test animals. - Standardize experimental conditions: Ensure consistent fasting times and diet for all animals in the study. - Increase the number of animals per group: A larger sample size can help to account for inter-individual variability.
Issue 2: Difficulty in Preparing Stable and Reproducible Formulations
Potential Cause Troubleshooting Steps
Incomplete formation of cyclodextrin inclusion complexes. - Optimize the preparation method: Experiment with different methods such as solvent evaporation, freeze-drying, or kneading to find the most efficient one for your specific Koumine derivative. - Adjust the drug-to-cyclodextrin molar ratio: A 1:1 molar ratio is common, but other ratios may be more effective.
Aggregation or instability of nanoparticle formulations. - Select appropriate stabilizers: Use suitable surfactants or polymers to prevent nanoparticle aggregation. - Optimize formulation parameters: Factors such as pH, ionic strength, and temperature during preparation can significantly impact stability.
Drug recrystallization in solid dispersions. - Choose a suitable polymeric carrier: The polymer should have good miscibility with the drug. - Optimize the drug loading: Higher drug loading can increase the risk of recrystallization.
Issue 3: Challenges with the Bioanalytical Method (LC-MS/MS)
Potential Cause Troubleshooting Steps
Poor sensitivity for detecting low concentrations of the Koumine derivative in plasma. - Optimize mass spectrometry parameters: Adjust the ion source parameters (e.g., temperature, gas flows) and collision energy to maximize the signal of the analyte. - Improve sample clean-up: Use a more effective sample preparation method (e.g., solid-phase extraction) to remove interfering substances from the plasma matrix.
Matrix effects leading to inaccurate quantification. - Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects. - Evaluate different ionization sources: Atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds.
Inconsistent retention times. - Ensure proper column equilibration: The analytical column should be thoroughly equilibrated with the mobile phase before each run. - Check for issues with the mobile phase: Ensure the mobile phase composition is accurate and consistent.

Data Summary

FormulationKey FindingsReference
Koumine/HP-β-CD Inclusion Complex - Solubility of Koumine increased by 52.34-fold. - In vitro release rate enhanced by 1.3-fold. - Relative bioavailability in rats increased by more than two-fold.[1][2]

Experimental Protocols

Protocol 1: Preparation of Koumine/HP-β-CD Inclusion Complexes by Solvent Evaporation
  • Dissolution: Dissolve a specific molar ratio of Koumine and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a suitable solvent (e.g., a mixture of ethanol and water).

  • Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Further dry the resulting solid in a vacuum oven to remove any residual solvent.

  • Pulverization and Sieving: Grind the dried product into a fine powder and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared inclusion complex using techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the formation of the inclusion complex.[2]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (or another appropriate strain) to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation Administration: Prepare a suspension or solution of the Koumine derivative formulation in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium). Administer the formulation orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the Koumine derivative in the plasma samples using a validated UPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Koumine Derivative formulation Select Formulation Strategy (e.g., Cyclodextrin, Nanoparticles) start->formulation preparation Prepare Formulation formulation->preparation characterization Physicochemical Characterization (SEM, FTIR, DSC) preparation->characterization animal_study Pharmacokinetic Study in Rats characterization->animal_study Optimized Formulation dosing Oral Administration animal_study->dosing sampling Blood Sampling dosing->sampling bioanalysis LC-MS/MS Analysis sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis pk_analysis->formulation Feedback for Further Optimization

Caption: Experimental workflow for enhancing the bioavailability of Koumine derivatives.

troubleshooting_workflow start Low/Variable Bioavailability Observed in Animal Study check_formulation Is the formulation stable and well-characterized? start->check_formulation optimize_formulation Re-optimize formulation: - Check complexation/particle size - Improve stability check_formulation->optimize_formulation No check_metabolism Is first-pass metabolism a likely issue? check_formulation->check_metabolism Yes retest Retest Optimized Formulation/Protocol optimize_formulation->retest metabolism_study Conduct in vitro metabolism studies check_metabolism->metabolism_study Yes check_protocol Are the in vivo protocol and bioanalysis robust? check_metabolism->check_protocol No metabolism_study->retest optimize_protocol Refine in vivo protocol: - Standardize animal conditions - Validate bioanalytical method check_protocol->optimize_protocol No check_protocol->retest Yes optimize_protocol->retest

Caption: Troubleshooting workflow for low oral bioavailability of Koumine derivatives.

signaling_pathways cluster_inflammatory Anti-inflammatory Effects cluster_neuroprotective Neuroprotective Effects koumine Koumine nfkb NF-κB Pathway koumine->nfkb erk ERK Pathway koumine->erk p38 p38 MAPK Pathway koumine->p38 nrf2 Nrf2/HO-1 Pathway koumine->nrf2 inflammation Decreased Pro-inflammatory Mediators nfkb->inflammation erk->inflammation p38->inflammation microglia Microglia Polarization (M1 to M2 shift) nrf2->microglia neuroinflammation Reduced Neuroinflammation microglia->neuroinflammation

Caption: Key signaling pathways modulated by Koumine.

References

Technical Support Center: Stability of N-Oxide Compounds at Different Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the thermal stability of N-oxide compounds. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in experimental design, execution, and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are N-oxide compounds and why is their thermal stability a concern?

A1: N-oxide compounds, also known as amine oxides, are molecules containing a nitrogen-oxygen dative bond (R₃N⁺-O⁻). They are prevalent in medicinal chemistry as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[1][2] The N-O bond is highly polar and can influence properties like solubility and membrane permeability.[2] However, this bond can be thermally labile, and understanding its stability is crucial to prevent decomposition during synthesis, purification, storage, and formulation, which could lead to loss of efficacy, formation of impurities, and potential safety hazards.[1]

Q2: What is the general thermal stability of N-oxide compounds?

A2: Generally, N-oxide compounds are stable at room temperature.[2] However, their stability decreases at elevated temperatures. Aliphatic amine oxides may start to decompose at temperatures above 100 °C, while aromatic N-oxides are typically more stable, with decomposition often occurring above 150 °C.[2] The specific decomposition temperature can vary significantly depending on the molecular structure.

Q3: What are the common decomposition pathways for N-oxide compounds at elevated temperatures?

A3: Several decomposition pathways are known for N-oxides upon heating, including:

  • Cope Elimination: This is a common pathway for aliphatic N-oxides with a hydrogen atom on a β-carbon, leading to an alkene and a hydroxylamine.[2]

  • Meisenheimer Rearrangement: This rearrangement is particularly relevant for N-allyl and N-benzyl N-oxides.[2]

  • Deoxygenation: The N-O bond can break, releasing the parent amine and an oxygen species. This is a common fragmentation observed in mass spectrometry with atmospheric pressure chemical ionization (APCI).

Q4: How do substituents on an aromatic N-oxide affect its thermal stability?

A4: The electronic nature of substituents on an aromatic ring can influence the stability of the N-O bond. Electron-donating groups can increase the electron density on the nitrogen atom, potentially strengthening the N-O bond and increasing thermal stability. Conversely, electron-withdrawing groups may destabilize the N-O bond, leading to lower decomposition temperatures.

Q5: What are the best practices for storing and handling N-oxide compounds to ensure their stability?

A5: To maintain the integrity of N-oxide compounds, it is recommended to:

  • Store them in tightly sealed containers in a cool, dry, and well-ventilated area.

  • For long-term storage, keeping them under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is advisable.

  • Protect them from light, as some N-oxides can be light-sensitive.

  • Avoid contact with strong acids, bases, and potent oxidizing or reducing agents.

Quantitative Data on Thermal Stability

The following tables summarize the thermal decomposition data for various N-oxide compounds, obtained primarily through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Table 1: Thermal Decomposition Data for Selected Energetic N-Oxide Compounds

Compound NameAbbreviationDSC Exothermic Peak Temperature (°C)Decomposition Onset Temperature (°C)Reference
2,6-diamino-3,5-dinitropyridine-1-oxideANPyO360.6-[3]
2,6-diamino-3,5-dinitropyrazine-1-oxideLLM-105342~307[3][4]
Pyrazolo-1,2,3-triazine-2-oxide derivative--275[4]
Nitropyrazole derivative--302[4]
Triazole tetrazine dioxide derivative55a-199[4]
Triazole tetrazine dioxide derivatives57a-c-208 - 230[4]
Benzofurazan triazole derivative60-190[4]

Table 2: General Decomposition Temperatures for Classes of N-Oxide Compounds

Compound ClassGeneral Decomposition Temperature Range (°C)NotesReference
Aliphatic Amine Oxides (e.g., TMAO)> 100Can undergo Cope elimination.[2]
Aromatic N-Oxides> 150Generally more stable than aliphatic N-oxides.[2]

Experimental Protocols

Detailed methodologies for assessing the thermal stability of N-oxide compounds are crucial for obtaining reliable and reproducible data.

Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset and peak temperatures of thermal decomposition and to measure the enthalpy of decomposition.

Apparatus: A differential scanning calorimeter (DSC) instrument.

Sample Preparation:

  • Accurately weigh 1-5 mg of the N-oxide compound into a DSC pan (e.g., aluminum or gold-plated copper).

  • Hermetically seal the pan to prevent evaporation or sublimation before decomposition.

  • Prepare an empty, sealed pan to be used as a reference.

Experimental Conditions:

  • Atmosphere: Conduct the experiment under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its complete decomposition.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis:

  • Plot the heat flow (mW) versus temperature (°C).

  • Identify exothermic peaks, which correspond to decomposition events.

  • Determine the onset temperature of the exotherm, which indicates the start of decomposition.

  • Determine the peak temperature of the exotherm.

  • Calculate the area under the exothermic peak to determine the enthalpy of decomposition (J/g).

Protocol 2: Mass Loss Characterization by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which mass loss begins and to quantify the mass loss associated with decomposition.

Apparatus: A thermogravimetric analyzer (TGA).

Sample Preparation:

  • Accurately weigh a small sample (typically 5-10 mg) of the N-oxide compound into a TGA sample pan (e.g., alumina or platinum).

Experimental Conditions:

  • Atmosphere: Perform the analysis under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a controlled, linear rate (e.g., 10 °C/min) over a defined temperature range that encompasses the decomposition.

  • Data Acquisition: Record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of mass remaining versus temperature (°C).

  • The onset of mass loss on the TGA curve indicates the beginning of decomposition.

  • The temperature at which the rate of mass loss is maximal can be determined from the derivative of the TGA curve (DTG curve).

  • The total mass loss associated with the decomposition event can be quantified from the TGA curve.

Troubleshooting Guides

Issue 1: Unexpected Exotherm or Endotherm in DSC Analysis Before the Main Decomposition Peak

  • Question: My DSC thermogram shows a thermal event at a lower temperature than the expected decomposition of my N-oxide. What could be the cause?

  • Answer:

    • Phase Transition: The event could be a solid-solid phase transition or a melting point if your compound was expected to be a solid throughout the experiment. An endothermic peak would indicate melting.

    • Solvent Evaporation: If the sample was not properly dried, the evaporation of residual solvent will appear as an endothermic event. Ensure your sample is thoroughly dried under vacuum before analysis.

    • Presence of Impurities: Impurities, such as starting materials or byproducts from the synthesis, can have their own thermal events. Re-purify your compound and re-analyze.

    • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different thermal behaviors. The observed event might be a transition from a metastable to a more stable polymorph.

Issue 2: Inconsistent Decomposition Temperatures Between Batches

  • Question: I am getting different decomposition temperatures for different batches of the same N-oxide compound. Why is this happening?

  • Answer:

    • Purity Differences: The most likely cause is variation in purity between batches. Even small amounts of impurities can catalyze or inhibit decomposition, leading to shifts in the decomposition temperature. It is crucial to ensure consistent purity.

    • Particle Size and Morphology: Differences in particle size and crystal morphology can affect the heat transfer within the sample, leading to variations in the observed decomposition temperature. Try to maintain consistent crystallization and drying procedures.

    • Instrumental Variation: Ensure the DSC/TGA instrument is properly calibrated. Run a standard with a known melting point or decomposition temperature before analyzing your samples.

Issue 3: Broad or Multiple Decomposition Peaks in DSC/TGA

  • Question: The decomposition of my N-oxide appears as a broad peak or multiple overlapping peaks in the thermogram. What does this signify?

  • Answer:

    • Complex Decomposition Mechanism: This often indicates a multi-step decomposition process. The N-oxide may decompose through several competing or sequential pathways, each with its own thermal signature.

    • Sample Heterogeneity: The sample may be a mixture of different forms (e.g., polymorphs, solvates) or contain impurities that decompose at different temperatures.

    • Influence of Heating Rate: A high heating rate can sometimes lead to broader peaks due to thermal lag within the sample. Try running the experiment at a lower heating rate (e.g., 2-5 °C/min) to see if the resolution of the peaks improves.

Issue 4: Sample Sublimation Before Decomposition in TGA

  • Question: My TGA curve shows a mass loss at a temperature below the expected decomposition temperature, and I suspect it's sublimation. How can I confirm this and obtain the true decomposition data?

  • Answer:

    • Confirmation: Sublimation is an endothermic process. Running a simultaneous DSC-TGA (STA) analysis can help. If the mass loss is accompanied by an endothermic peak in the DSC signal, it is likely sublimation or evaporation. Decomposition is typically exothermic.

    • Mitigation: Use hermetically sealed DSC pans for your analysis. For TGA, a "high-pressure" pan or a specialized setup that can apply a slight overpressure of inert gas may help suppress sublimation. Alternatively, analyzing the evolved gas from the TGA using a coupled mass spectrometer (TGA-MS) can identify the species being lost.

Visualizations

Experimental Workflow for Thermal Analysis

Experimental_Workflow Figure 1. Experimental Workflow for Thermal Analysis of N-Oxide Compounds cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample N-Oxide Compound Dry Dry Sample Under Vacuum Sample->Dry Weigh Accurately Weigh Sample (1-10 mg) Dry->Weigh Seal_DSC Seal in Hermetic Pan Weigh->Seal_DSC Place_TGA Place in TGA Pan Weigh->Place_TGA Run_DSC Run DSC (e.g., 10°C/min, N2 atm) Seal_DSC->Run_DSC Analyze_DSC Analyze DSC Data (Onset, Peak, Enthalpy) Run_DSC->Analyze_DSC Report Report Thermal Stability Profile Analyze_DSC->Report Run_TGA Run TGA (e.g., 10°C/min, N2 atm) Place_TGA->Run_TGA Analyze_TGA Analyze TGA Data (Mass Loss, Onset Temp) Run_TGA->Analyze_TGA Analyze_TGA->Report

Figure 1. Experimental Workflow for Thermal Analysis of N-Oxide Compounds

Troubleshooting Logic for Unexpected Thermal Events

Troubleshooting_Logic Figure 2. Troubleshooting Logic for Unexpected Thermal Events in DSC Start Unexpected Thermal Event in DSC Thermogram Is_Endothermic Is the event endothermic? Start->Is_Endothermic Is_Exothermic Is the event exothermic? Start->Is_Exothermic Check_Melting Check for Melting Point or Solvent Evaporation Is_Endothermic->Check_Melting Yes Check_Decomposition Early Decomposition? Is_Exothermic->Check_Decomposition Yes Solution_Dry Solution: Thoroughly dry sample Check_Melting->Solution_Dry Verify_Purity Verify Sample Purity (e.g., HPLC, NMR) Check_Decomposition->Verify_Purity Consider_Polymorphism Consider Polymorphism (e.g., XRD, Hot-Stage Microscopy) Verify_Purity->Consider_Polymorphism No Impurities Solution_Purify Solution: Re-purify compound Verify_Purity->Solution_Purify Impurities Found Solution_Characterize Solution: Characterize different crystalline forms Consider_Polymorphism->Solution_Characterize

Figure 2. Troubleshooting Logic for Unexpected Thermal Events in DSC

References

Technical Support Center: N-Oxide Synthesis and Oxidant Removal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during N-oxide synthesis and the subsequent removal of oxidants.

Frequently Asked Questions (FAQs)

Q1: My N-oxide synthesis reaction is very slow or shows poor conversion. What are the common causes and solutions?

A1: Slow or incomplete N-oxide synthesis can be attributed to several factors:

  • Oxidant Reactivity: The choice of oxidant is crucial. While hydrogen peroxide (H₂O₂) is cost-effective and produces water as a byproduct, its uncatalyzed reaction with tertiary amines can be sluggish.[1][2] Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are generally more reactive but may have lower functional group tolerance.[1]

  • Amine Basicity: As a general trend, more basic amines are more readily oxidized by electrophilic oxidants.[1][2]

  • Steric Hindrance: Bulky substituents on the amine can hinder the approach of the oxidant, slowing down the reaction. For sterically hindered heteroarenes, direct oxidation can be particularly challenging.[3]

  • Reaction Conditions: Elevated temperatures can sometimes increase the reaction rate, but be aware that N-oxides can be prone to decomposition at higher temperatures (e.g., above ~100 °C for some aliphatic N-oxides).[2]

Troubleshooting Table:

IssuePotential CauseRecommended Solution
Low Conversion Insufficient oxidantIncrease the molar equivalents of the oxidant. A large excess is often used with H₂O₂.[1][2]
Low reactivity of oxidantConsider a more reactive oxidant like m-CPBA or using a catalyst for H₂O₂ oxidations.[1][3]
Low reaction temperatureGradually increase the reaction temperature while monitoring for product decomposition.
Reaction Stalls Deactivation of catalystIf using a metal catalyst, ensure it is not poisoned by impurities in the starting material or solvent.
pH of the reaction mixtureFor some oxidations, the pH can influence the rate. Consider buffering the reaction.

Q2: I am struggling to remove the excess oxidant from my reaction mixture. What are the best practices?

A2: Complete removal of the oxidant is critical, especially in a pharmaceutical context, to avoid safety concerns and potential interference with biological assays.[1]

  • Hydrogen Peroxide (H₂O₂): N-oxides can form stable hydrogen bonds with H₂O₂, making its removal difficult.[1][2]

    • Quenching: Additives like sodium thiosulfate, sodium sulfite, or manganese dioxide (MnO₂) can be used to quench excess H₂O₂.[1] Activated carbon is a preferable option to avoid metal impurities.[1]

    • Aqueous Work-up: Multiple extractions with an appropriate organic solvent after quenching can help partition the N-oxide away from residual aqueous-soluble quenching agents.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): The primary byproduct is meta-chlorobenzoic acid, which can sometimes be challenging to remove.

    • Base Wash: A wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during the work-up will neutralize the acidic byproduct, making it more water-soluble and easier to remove.[4]

    • Filtration: In some cases, the byproduct may precipitate and can be removed by filtration.

Q3: How can I effectively purify my N-oxide product?

A3: Purification of N-oxides can be challenging due to their high polarity.

  • Column Chromatography: This is a common method, but the high polarity of N-oxides can lead to strong adsorption on silica gel, resulting in poor recovery.[5]

    • Solvent System: A polar solvent system, often involving methanol in dichloromethane (DCM), is typically required.[5] It may be necessary to use a high percentage of methanol to elute the product.[5]

    • Tailing: To reduce tailing on silica gel, a small amount of a basic modifier like triethylamine or ammonia in the eluent can be beneficial, but be cautious as basic conditions can degrade silica gel.[6]

  • Recrystallization: If the N-oxide is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For volatile N-oxides, vacuum distillation can be used for purification.[7] Caution: It is imperative to ensure all residual peroxy compounds are destroyed before attempting distillation to avoid potential explosions.[7]

Troubleshooting Guides

Issue 1: Incomplete Reaction and/or Formation of Side Products

Workflow for Troubleshooting Incomplete N-Oxide Synthesis:

G cluster_0 start Incomplete Reaction or Side Product Formation check_oxidant Is the oxidant appropriate and in sufficient excess? start->check_oxidant check_temp Is the reaction temperature optimized? check_oxidant->check_temp Yes increase_oxidant Increase oxidant equivalents or switch to a more reactive oxidant (e.g., m-CPBA) check_oxidant->increase_oxidant No check_stability Is the N-oxide stable under the reaction conditions? check_temp->check_stability Yes optimize_temp Screen different temperatures. Be cautious of decomposition. check_temp->optimize_temp No modify_conditions Consider milder conditions (lower temp, shorter time) or a different oxidant. check_stability->modify_conditions No success Successful Synthesis check_stability->success Yes increase_oxidant->check_temp optimize_temp->check_stability modify_conditions->success

Caption: Troubleshooting workflow for incomplete N-oxide synthesis.

Potential Side Reactions:

At elevated temperatures or in the presence of certain reagents, N-oxides can undergo rearrangements.[2]

G cluster_rearrangements Potential Rearrangements N_Oxide Tertiary N-Oxide Meisenheimer Meisenheimer Rearrangement (for N-allyl or N-benzyl) N_Oxide->Meisenheimer Heat Cope Cope Elimination (requires β-hydrogen) N_Oxide->Cope Heat Polonovski Polonovski Reaction (in presence of acylating agents) N_Oxide->Polonovski e.g., Ac₂O

Caption: Common rearrangement reactions of tertiary N-oxides.

Issue 2: Difficulty in Removing Excess Oxidant

Workflow for Oxidant Removal:

G cluster_1 start Reaction Completion oxidant_check Which oxidant was used? start->oxidant_check h2o2_path Hydrogen Peroxide (H₂O₂) oxidant_check->h2o2_path H₂O₂ mcpba_path m-CPBA oxidant_check->mcpba_path m-CPBA quench Quench with Na₂S₂O₃, Na₂SO₃, or activated carbon. h2o2_path->quench base_wash Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid. mcpba_path->base_wash extraction Aqueous Work-up and Extraction quench->extraction base_wash->extraction purification Purification (Chromatography/Recrystallization) extraction->purification

References

Technical Support Center: Quantification of Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Koumine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

Koumine is a major alkaloid component isolated from plants of the Gelsemium genus. It exhibits a range of pharmacological activities, including anti-inflammatory and anxiolytic effects.[1] this compound is a potential metabolite of koumine, formed through oxidation.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and to understand its potential biological activities and toxicity profile.

Q2: What are the primary analytical methods for quantifying this compound?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable method for quantifying this compound in biological matrices due to its high sensitivity and selectivity.[2][3][4][5] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation but are generally less sensitive for quantification at low concentrations.[6][7][8]

Q3: What are the main challenges in quantifying this compound?

Like many N-oxide compounds, this compound can be prone to instability, potentially reverting back to its parent compound, koumine.[5] This instability can occur during sample collection, preparation, and analysis. Additionally, as a metabolite, it is often present at low concentrations in biological samples, requiring a highly sensitive analytical method.

Q4: How can I prevent the degradation of this compound during sample handling and analysis?

To minimize the risk of degradation, it is recommended to:

  • Keep samples on ice or at low temperatures during processing.

  • Use neutral or near-neutral pH conditions for sample preparation and chromatographic separation.[5]

  • Avoid high temperatures and exposure to strong light.

  • Consider the use of antioxidants, but be cautious as they can interfere with the analysis.[5]

  • Use a soft ionization technique like electrospray ionization (ESI) in the LC-MS interface.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound using LC-MS/MS.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Recommended Solution
Column Overload Dilute the sample or reduce the injection volume.
Column Contamination Wash the column with a strong solvent or replace it if necessary.[9][10]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be approximately 2 pH units away from the pKa of this compound.
Secondary Interactions with Column Silanols Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column.
Injection Solvent Incompatibility Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[9]
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Recommended Solution
Suboptimal Mass Spectrometry Parameters Optimize the cone voltage, collision energy, and other MS parameters for this compound and its fragments.
Ion Suppression or Enhancement (Matrix Effects) Implement a more effective sample cleanup procedure (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard to compensate for matrix effects.[5]
Degradation of Analyte Review sample handling procedures to ensure stability (see FAQ Q4).
Inefficient Ionization Adjust the mobile phase pH to promote the formation of protonated molecules ([M+H]^+). Use of modifiers like formic acid or ammonium formate can be beneficial.[9]
Dirty Ion Source Clean the ion source components according to the manufacturer's instructions.[10]
Issue 3: Inconsistent Retention Times
Possible Cause Recommended Solution
Fluctuations in Pump Flow Rate Check the pump for leaks and ensure proper solvent degassing.[9]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate mixing of components.[9]
Column Degradation Replace the column if it has exceeded its recommended lifetime or performance has significantly deteriorated.[10]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[10]

Experimental Protocols

Proposed LC-MS/MS Method for this compound Quantification

This protocol is a recommended starting point and should be optimized and validated for your specific application and instrumentation.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

Parameter Recommended Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by infusing a standard of this compound. The precursor ion will be the [M+H]^+ of this compound. Product ions will be generated by collision-induced dissociation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity retention_time Inconsistent Retention? start->retention_time ps_sol1 Check for column overload or contamination peak_shape->ps_sol1 Yes ps_sol2 Optimize mobile phase pH peak_shape->ps_sol2 Yes ps_sol3 Verify injection solvent peak_shape->ps_sol3 Yes s_sol1 Optimize MS parameters sensitivity->s_sol1 Yes s_sol2 Investigate matrix effects sensitivity->s_sol2 Yes s_sol3 Check for analyte degradation sensitivity->s_sol3 Yes rt_sol1 Check pump and flow rate retention_time->rt_sol1 Yes rt_sol2 Prepare fresh mobile phase retention_time->rt_sol2 Yes rt_sol3 Assess column health retention_time->rt_sol3 Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Validation & Comparative

A Comparative Analysis of Koumine and Koumine N-oxide: Unraveling the Bioactivity of Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Koumine and its naturally occurring derivative, Koumine N-oxide. Both compounds are alkaloids isolated from the plant Gelsemium elegans, a traditional medicinal herb. While extensive research has elucidated the pharmacological profile of Koumine, data on this compound remains limited, presenting a significant knowledge gap in the field. This document summarizes the available experimental data for Koumine and discusses the potential implications of N-oxidation on its biological activity, offering a framework for future research.

Overview of Biological Activities

Quantitative Data on Biological Activities

The following table summarizes the reported quantitative data for the biological activity of Koumine. No equivalent quantitative data for this compound has been identified in publicly available research.

Biological ActivityAssayTest SystemKey Findings for KoumineCitation
Anti-tumor Antiproliferation AssayHepG2, TE-11, SW480, MGC80-3 cancer cellsIC50 values between 0.45 and 1.26 mM[1]
Antiproliferation AssayHT-29, HCT-116, HCT-15, Caco-2 colon cancer cellsIC50 >200 μM[1]
Analgesic Neuropathic Pain Model (Chronic Constriction Injury)RatsSingle or repeated treatment significantly reduces neuropathic pain[2][3][4]
Inflammatory Pain Model (Formalin Test)MiceDose-dependently reduced licking/biting time in Phase II[5]
Inflammatory Pain Model (Acetic Acid-Induced Writhing)MiceDose-dependently reduced writhing[5]
Anti-inflammatory LPS-stimulated Macrophages (RAW264.7)In vitroDecreased production of NO, IL-6, TNF-α, and IL-1β[6][7]
Collagen-Induced Arthritis ModelRatsReduced pain and levels of GFAP, TNF-α, and IL-1β[8]
Anxiolytic Open Field Test & Elevated Plus MazeMice (Predatory Sound Stress-Induced Anxiety)Mitigated anxiety-like behavior[9]
Open Field Test & Vogel Conflict TestMice and RatsExhibited anxiolytic-like activities without adverse neurological effects[10]

Experimental Protocols

Detailed methodologies for the key experiments cited for Koumine are provided below.

Anti-tumor Activity: Antiproliferation Assay
  • Cell Lines: Human cancer cell lines (e.g., HT-29, HCT-116, HCT-15, Caco-2).

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of Koumine (e.g., 0–200 μM) for 72 hours.

  • Quantification: Cell viability is assessed using a WST-8 assay. The absorbance at 450 nm is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.[1]

Analgesic Activity: Neuropathic Pain Model (Chronic Constriction Injury - CCI)
  • Animal Model: Adult male Sprague-Dawley rats.

  • Procedure: The sciatic nerve is exposed and four loose ligatures are placed around it to induce neuropathic pain.

  • Treatment: Koumine (e.g., 0.28, 7 mg/kg) or vehicle is administered subcutaneously, either as a single dose or repeatedly over several days.

  • Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is determined.[2][3][4]

Anti-inflammatory Activity: LPS-stimulated Macrophages
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Treatment: Cells are pre-treated with various concentrations of Koumine for a specified period (e.g., 12 hours) before stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 24 hours.

  • Analysis: The production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in the cell culture supernatant is quantified using methods like the Griess assay and ELISA.[6][7]

Anxiolytic Activity: Elevated Plus Maze (EPM)
  • Animal Model: Mice.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure: Animals are placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Assessment: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[9]

Signaling Pathways and Mechanisms of Action for Koumine

Anti-inflammatory Pathway in Macrophages

Koumine has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways in LPS-stimulated macrophages. It suppresses the phosphorylation of p38 and ERK MAPKs and inhibits the activation of the NF-κB pathway. This leads to a downstream reduction in the production of pro-inflammatory mediators.[6][7]

Koumine_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK NFkB NF-κB TLR4->NFkB Koumine Koumine Koumine->p38 Koumine->ERK Koumine->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) and NO p38->Cytokines ERK->Cytokines NFkB->Cytokines

Caption: Koumine's anti-inflammatory mechanism.

Analgesic and Anxiolytic Mechanism via TSPO

Koumine's analgesic and anxiolytic effects are linked to its interaction with the translocator protein (18 kDa) (TSPO). This interaction is thought to modulate neurosteroid synthesis, which in turn influences neuronal excitability and inflammation. The anxiolytic effects of Koumine may also involve the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[2][9]

Koumine_Analgesic_Anxiolytic_Pathway Koumine Koumine TSPO TSPO Koumine->TSPO Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroids GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A HPA_Axis HPA Axis Regulation Neurosteroids->HPA_Axis Analgesia Analgesic Effect GABA_A->Analgesia Anxiolysis Anxiolytic Effect HPA_Axis->Anxiolysis

Caption: Koumine's neuropharmacological mechanism.

The Potential Impact of N-Oxidation on Biological Activity

The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of a parent molecule. While specific data for this compound is lacking, general principles of medicinal chemistry suggest the following potential differences:

  • Physicochemical Properties: N-oxidation typically increases the polarity and water solubility of a compound. This could affect the absorption, distribution, metabolism, and excretion (ADME) profile of this compound compared to Koumine.

  • Pharmacokinetics: The increased polarity may decrease its ability to cross the blood-brain barrier, potentially altering its central nervous system effects.

  • Pharmacodynamics: The N-oxide moiety could change the binding affinity and efficacy of the molecule at its target receptors. It is also possible that this compound acts as a prodrug, being metabolized back to Koumine in vivo.

Conclusion and Future Directions

Koumine is a well-characterized alkaloid with promising therapeutic potential across several domains. However, a significant gap in knowledge exists regarding the specific biological activities and mechanisms of action of its natural derivative, this compound. The lack of direct comparative studies with quantitative data hinders a thorough evaluation of their respective pharmacological profiles.

Future research should prioritize the following:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are essential to compare the potency and efficacy of Koumine and this compound in various biological assays.

  • Pharmacokinetic Profiling: A comprehensive analysis of the ADME properties of this compound is needed to understand its bioavailability and distribution.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a clearer understanding of its pharmacological effects.

A deeper understanding of the structure-activity relationship between Koumine and its N-oxide derivative will be invaluable for the development of novel therapeutics derived from Gelsemium elegans.

References

Unveiling the Analgesic Potential of Koumine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Koumine N-oxide, a natural alkaloid derived from the plant Gelsemium elegans, has garnered interest for its potential therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic properties.[1] While research specifically validating the analgesic effects of this compound is limited, extensive studies on its parent compound, koumine, provide a strong foundation for understanding its potential mechanisms and efficacy. This guide offers a comparative analysis of the analgesic effects of koumine, serving as a proxy for this compound, with supporting experimental data and detailed protocols. It is important to note that while N-oxide functionalities can alter the pharmacological properties of a compound,[2][3] further research is required to delineate the specific analgesic profile of this compound.

Comparative Analgesic Efficacy

Koumine has demonstrated significant analgesic effects in various preclinical models of pain, including inflammatory and neuropathic pain.[4][5] Its efficacy is compared with standard analgesics where data is available.

CompoundPain ModelEfficacy (ED50 or equivalent)Reference
Koumine Chronic Constriction Injury (CCI) induced neuropathic pain in rats (Mechanical Allodynia)ED50: 5.83 mg/kg (subcutaneous administration)[6]
Morphine Unilateral Hot Plate test in miceDose-dependent increase in latency (1-10 mg/kg)[7]
Indomethacin Acetic Acid-Induced Writhing in miceStandard reference drug (e.g., 10 mg/kg)[8]

Note: Direct comparative studies with identical experimental conditions are limited. The data presented is for illustrative purposes to highlight the analgesic potential of koumine.

Mechanism of Action: A Focus on Neuroinflammation and Neurosteroids

Koumine's analgesic effects are believed to be mediated through a multifaceted mechanism that involves the modulation of neuroinflammation and the enhancement of neurosteroid synthesis.[6][9][10]

Key mechanistic aspects include:

  • Inhibition of Glial Cell Activation: Koumine has been shown to inhibit the activation of microglia and astrocytes in the spinal cord, which are key contributors to the development and maintenance of chronic pain.[6][11]

  • Suppression of Pro-inflammatory Cytokines: The compound effectively reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the spinal cord.[9][11]

  • Activation of the TSPO-Neurosteroid Pathway: Koumine is a ligand for the translocator protein (TSPO), and its analgesic effects are associated with the upregulation of the neurosteroid allopregnanolone in the spinal cord.[6][9][10] Allopregnanolone is a positive allosteric modulator of the GABA-A receptor, which plays a crucial role in pain inhibition.

  • Glycine Receptor Agonism: Koumine acts as an orthosteric agonist of glycine receptors, contributing to its mechanical antiallodynic effects through the neuronal glycine receptor/3α-HSOR/allopregnanolone/GABA-A receptor pathway.[12]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the analgesic effects of koumine are provided below.

Acetic Acid-Induced Writhing Test

This test is a model of visceral pain used to screen for peripheral analgesic activity.[13][14]

  • Animals: Male ICR mice (20-25 g).[8]

  • Procedure:

    • Animals are randomly divided into groups (e.g., vehicle control, positive control, and koumine-treated groups).[8]

    • Test compounds (e.g., koumine) or vehicle are administered, typically orally or intraperitoneally, at a predetermined time before the induction of writhing.

    • Thirty minutes after treatment, each mouse is injected intraperitoneally with a 0.7% acetic acid solution (10 ml/kg) to induce writhing.[8]

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period, usually 10-15 minutes, starting 5 minutes after the acetic acid injection.[8]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Hot Plate Test

The hot plate test is a common method to assess central analgesic activity by measuring the response latency to a thermal stimulus.[15][16]

  • Animals: Mice or rats.[15]

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant level (e.g., 52°C or 55°C).[17][18]

  • Procedure:

    • The baseline latency to a painful response (e.g., paw licking, jumping) is determined for each animal before drug administration.

    • Animals are treated with the test compound (e.g., koumine) or a control substance.

    • At specific time points after treatment (e.g., 30, 60, 90 minutes), each animal is placed on the hot plate.

    • The latency to the first sign of a painful response is recorded. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in latency time compared to baseline and the control group is used to determine the analgesic effect.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the response to a thermal stimulus and is indicative of central analgesic activity.[19][20]

  • Animals: Rats or mice.[19]

  • Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail.[21]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the apparatus.

    • The baseline reaction time (the time it takes for the animal to flick its tail away from the heat source) is measured.

    • The test compound or vehicle is administered.

    • The tail-flick latency is measured again at various time intervals post-administration. A cut-off time is employed to avoid tissue injury.

  • Data Analysis: The analgesic effect is quantified by the increase in tail-flick latency compared to pre-drug measurements and the control group.

Visualizing the Analgesic Mechanism and Experimental Workflow

To better understand the complex processes involved, the following diagrams illustrate the proposed signaling pathway for koumine's analgesic action and a typical experimental workflow for its evaluation.

Koumine_Analgesic_Pathway cluster_stimulus Pain Stimulus (Inflammatory/Neuropathic) cluster_spinal_cord Spinal Cord Pain_Stimulus Pain Stimulus Glial_Activation Microglia & Astrocyte Activation Pain_Stimulus->Glial_Activation Proinflammatory_Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Glial_Activation->Proinflammatory_Cytokines Reduced_Neuroinflammation Reduced Neuroinflammation Pain_Transmission Pain Transmission to Brain Proinflammatory_Cytokines->Pain_Transmission Analgesia Analgesia Pain_Transmission->Analgesia inhibited by Koumine Koumine Koumine->Glial_Activation inhibits TSPO TSPO Koumine->TSPO activates Glycine_Receptor Glycine Receptor Koumine->Glycine_Receptor activates Neurosteroid_Synthesis ↑ Allopregnanolone Synthesis TSPO->Neurosteroid_Synthesis Glycine_Receptor->Neurosteroid_Synthesis GABA_A_Receptor GABA-A Receptor Modulation Neurosteroid_Synthesis->GABA_A_Receptor GABA_A_Receptor->Analgesia Reduced_Neuroinflammation->Analgesia

Caption: Proposed signaling pathway of koumine's analgesic effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Analgesic Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Pain_Induction Induce Pain Model (e.g., Acetic Acid, CCI) Animal_Model->Pain_Induction Grouping Randomly Assign Animals to Groups Pain_Induction->Grouping Vehicle Vehicle Control Grouping->Vehicle Positive_Control Positive Control (e.g., Morphine) Grouping->Positive_Control Koumine_Groups Koumine Treatment (Varying Doses) Grouping->Koumine_Groups Behavioral_Tests Perform Behavioral Tests (Hot Plate, Tail-Flick, Writhing) Vehicle->Behavioral_Tests Positive_Control->Behavioral_Tests Koumine_Groups->Behavioral_Tests Data_Collection Collect Latency/ Writhing Data Behavioral_Tests->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Efficacy_Determination Determine Analgesic Efficacy (% Inhibition, ED50) Statistical_Analysis->Efficacy_Determination

Caption: General experimental workflow for evaluating analgesic effects.

References

Koumine N-oxide vs. Traditional Analgesics: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic efficacy of Koumine N-oxide, a promising alkaloid compound, against traditional analgesics such as morphine and aspirin. The information is supported by experimental data to aid in research and drug development.

Quantitative Data Summary

The following tables summarize the analgesic effects of Koumine, Morphine, and Aspirin from various experimental models.

DrugDosageAnimal ModelPain ModelMeasurementResultReference
Koumine 0.28, 7 mg/kg (s.c.)RatPostoperative Pain (POP)Mechanical Allodynia & Thermal HyperalgesiaSignificant prevention[1][2]
0.28, 7 mg/kg (s.c.)RatChronic Constriction Injury (CCI) Neuropathic PainMechanical AllodyniaSignificant reduction[3][4]
repeated treatmentRatCollagen-Induced Arthritis (CIA)Pain ReductionSignificant reduction[5]
Morphine 0.3, 1.0, 3.0, 6.0 mg/kg (s.c.)Rat (WKY, LEW, F344, SD)Hot Plate TestAntinociceptionDose-dependent effects, varied by strain[6]
3.0 mg/kg (s.c.)Rat (F344, SD)CFA-induced Inflammatory HyperalgesiaReversal of HyperalgesiaEffective[6]
5 mg/kg (intraplantar)RatCarrageenan-induced InflammationPaw Withdrawal TimeSignificantly higher than control[7][8]
0.97, 15.54 µmol/kg (s.c.)RatTail-flick Test & Randall-Selitto TestAnalgesic EffectDose-dependent analgesia[9]
Aspirin 1000, 1500 mgHumanExperimental Algesimetric ProcedurePain RatingsSignificant reduction compared to placebo[10]
500 mgHumanPain and FeverPharmacokineticsRapid and complete absorption[11]

Experimental Protocols

Koumine in Postoperative and Neuropathic Pain Models
  • Animal Model: Male Sprague-Dawley rats.

  • Postoperative Pain (POP) Model: An incision was made on the plantar aspect of the hind paw. Koumine (subcutaneous or intrathecal) was administered after the incision. Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using a radiant heat source.[1][2]

  • Chronic Constriction Injury (CCI) Model: The sciatic nerve was loosely ligated. Koumine was administered, and mechanical allodynia was tested.[3][4]

  • Collagen-Induced Arthritis (CIA) Model: Arthritis was induced by immunization with type II collagen. Koumine was administered repeatedly, and pain was assessed.[5]

Morphine in Acute and Inflammatory Pain Models
  • Hot Plate Test: Rats were placed on a heated surface, and the latency to a nociceptive response (e.g., jumping, licking paws) was measured after morphine administration.[6]

  • Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain: CFA was injected into the paw to induce inflammation and hyperalgesia. The reversal of mechanical hyperalgesia by morphine was then measured.[6]

  • Carrageenan-induced Inflammation: Carrageenan was injected into the paw to induce inflammation. The analgesic effect of locally administered morphine was assessed by measuring paw withdrawal time to a thermal stimulus.[7][8]

  • Tail-flick and Randall-Selitto Tests: The tail-flick test measures the latency to withdraw the tail from a radiant heat source. The Randall-Selitto test measures the pressure threshold at which a rat withdraws its paw from a mechanical stimulus.[9]

Aspirin in a Human Pain Model
  • Experimental Algesimetric Procedure: Controlled noxious squeeze stimuli were applied to the interdigital webs of human subjects. The effects of aspirin versus placebo on subjective pain ratings were recorded.[10]

Signaling Pathways and Mechanisms of Action

Koumine Signaling Pathway

Koumine's analgesic effects are multifaceted, primarily involving the inhibition of neuroinflammation. It has been shown to suppress the activation of microglia and astrocytes in the spinal cord, leading to a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1][2][5] This anti-inflammatory action is partly mediated through the inhibition of the NF-κB, ERK, and p38 MAPK signaling pathways.[12][13][14] Furthermore, Koumine's analgesic properties may be linked to the activation of the translocator protein (TSPO), which stimulates the synthesis of neurosteroids like allopregnanolone.[1][15][16] Allopregnanolone, in turn, positively modulates GABA-A receptors, enhancing inhibitory neurotransmission.

Koumine_Signaling_Pathway Koumine Koumine TSPO TSPO Activation Koumine->TSPO Microglia_Astrocytes Microglia/Astrocyte Activation Koumine->Microglia_Astrocytes Inhibits NF_kB_MAPK NF-κB, ERK, p38 MAPK Pathways Koumine->NF_kB_MAPK Inhibits Neurosteroids Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroids GABA_A GABA-A Receptor Modulation Neurosteroids->GABA_A Analgesia Analgesia GABA_A->Analgesia Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Microglia_Astrocytes Microglia_Astrocytes->NF_kB_MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NF_kB_MAPK->Proinflammatory_Cytokines Proinflammatory_Cytokines->Analgesia Pain

Caption: Koumine's analgesic signaling pathway.

Traditional Analgesic Signaling Pathways

Opioids (e.g., Morphine): Morphine and other opioids exert their powerful analgesic effects by binding to and activating opioid receptors (μ, δ, and κ), which are G protein-coupled receptors (GPCRs) located in the central and peripheral nervous systems.[17][18] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the modulation of ion channels.[18] This results in reduced neuronal excitability and a decrease in the release of nociceptive neurotransmitters.[19] The primary analgesic effects are mediated through the G-protein dependent pathway, while side effects like tolerance and respiratory depression are linked to the β-arrestin pathway.[17]

Opioid_Signaling_Pathway Morphine Morphine Opioid_Receptor Opioid Receptor (μ, δ, κ) Morphine->Opioid_Receptor G_Protein G-protein Signaling Opioid_Receptor->G_Protein Beta_Arrestin β-arrestin Pathway Opioid_Receptor->Beta_Arrestin Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Ion_Channels Modulation of Ion Channels G_Protein->Ion_Channels Side_Effects Side Effects (Tolerance, etc.) Beta_Arrestin->Side_Effects Analgesia Analgesia Adenylyl_Cyclase->Analgesia Ion_Channels->Analgesia

Caption: Morphine's primary signaling pathway.

NSAIDs (e.g., Aspirin): Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), functions by irreversibly inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[11][20] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.[21] By blocking this pathway, aspirin reduces the production of these pro-inflammatory molecules, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[20][22] More recent findings suggest that salicylic acid, the primary metabolite of aspirin, may also modulate signaling through the NF-κB pathway.[20]

NSAID_Signaling_Pathway Aspirin Aspirin COX_Enzymes COX-1 & COX-2 Aspirin->COX_Enzymes Inhibits Prostaglandins Prostaglandins & Thromboxanes COX_Enzymes->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX_Enzymes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain

Caption: Aspirin's mechanism of action.

References

A Comparative Guide to the Anti-Inflammatory Pathways of Koumine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory pathways of Koumine, a primary alkaloid from Gelsemium elegans, with established anti-inflammatory drugs: Ibuprofen, Celecoxib, and Dexamethasone. This document summarizes key experimental data, details relevant methodologies, and visualizes the signaling pathways to offer an objective performance comparison.

Note: While the topic specified "Koumine N-oxide," the available scientific literature predominantly focuses on "Koumine." Therefore, this guide will detail the known anti-inflammatory properties of Koumine.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the inhibitory effects of Koumine and the selected alternative drugs on key inflammatory markers and pathways.

Table 1: In Vitro Inhibition of Inflammatory Mediators

CompoundTargetAssay SystemConcentration/IC₅₀Effect
Koumine TNF-α, IL-6, IL-1βLPS-stimulated RAW264.7 macrophages100-400 µg/mLDose-dependent reduction in cytokine production.[1][2]
p-p65 (NF-κB)LPS-stimulated RAW264.7 macrophages100-400 µg/mLSignificant dose-dependent inhibition of p65 phosphorylation.[1][2]
p-p38, p-ERKLPS-stimulated RAW264.7 macrophages100-400 µg/mLDose-dependent decrease in phosphorylation.[1][2]
Ibuprofen COX-1Human peripheral monocytesIC₅₀: 12 µMPotent inhibition.
COX-2Human peripheral monocytesIC₅₀: 80 µMModerate inhibition.
Celecoxib COX-1Human peripheral monocytesIC₅₀: 82 µMWeak inhibition.
COX-2Human peripheral monocytesIC₅₀: 6.8 µMPotent and selective inhibition.
Dexamethasone TNF-αLPS-stimulated RAW264.7 macrophages1 µMSignificant suppression of TNF-α secretion.[3]
NF-κBRat Brain2 mg/kgDecreased NF-κB DNA binding activity.

Table 2: In Vivo Anti-Inflammatory Effects

CompoundAnimal ModelDosageEffect
Koumine Carrageenan-induced paw edema in ratsNot specifiedDemonstrates anti-inflammatory effects.
Ibuprofen Carrageenan-induced paw edema in ratsNot specifiedStandard positive control, reduces edema.
Celecoxib Carrageenan-induced paw edema in ratsNot specifiedReduces paw edema.
Dexamethasone Carrageenan-induced paw edema in rats10 mg/kgMarkedly reduces leukocyte infiltration and paw thickness.[4]

Signaling Pathway Visualizations

The following diagrams illustrate the known anti-inflammatory signaling pathways for Koumine and the comparative drugs.

Koumine_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα NFκB NF-κB (p65/p50) IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro_inflammatory_Genes p38 p38 MAPK MAPKKK->p38 ERK ERK MAPKKK->ERK p38->Pro_inflammatory_Genes ERK->Pro_inflammatory_Genes Koumine Koumine Koumine->IKK Koumine->p38 Koumine->ERK

Caption: Koumine's anti-inflammatory mechanism.

NSAIDs_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins, Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain_Fever Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2

Caption: NSAIDs' anti-inflammatory mechanism.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex Nucleus Nucleus GR_complex->Nucleus NFκB_p65 NF-κB (p65) GR_complex->NFκB_p65 Anti_inflammatory_Genes Anti-inflammatory Genes (e.g., IκBα) Nucleus->Anti_inflammatory_Genes Pro_inflammatory_Genes Pro-inflammatory Genes NFκB_p65->Pro_inflammatory_Genes

Caption: Dexamethasone's anti-inflammatory mechanism.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Anti-Inflammatory Assay: LPS-Induced Inflammation in RAW264.7 Macrophages

This protocol outlines the procedure for inducing an inflammatory response in RAW264.7 murine macrophage cells using lipopolysaccharide (LPS) and subsequently treating them with anti-inflammatory compounds.

1. Cell Culture and Seeding:

  • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[4]

2. Compound Treatment and LPS Stimulation:

  • The following day, remove the culture medium.

  • Pre-treat the cells with various concentrations of Koumine or other test compounds for 1-2 hours.

  • Subsequently, stimulate the cells with LPS (typically 100-200 ng/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response.[1]

3. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Cytokine Measurement (TNF-α, IL-6): Collect the cell culture supernatant and quantify the levels of TNF-α and IL-6 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Western Blot Analysis for NF-κB, p38, and ERK Activation

This protocol describes the detection of total and phosphorylated forms of NF-κB p65, p38 MAPK, and ERK in cell lysates.

1. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for total and phosphorylated p65, p38, and ERK overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for TNF-α and IL-6

This protocol provides a general procedure for the quantitative measurement of TNF-α and IL-6 in cell culture supernatants.

1. Plate Preparation:

  • Coat a 96-well microplate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight at 4°C.

  • Wash the plate and block non-specific binding sites with a blocking buffer.

2. Sample and Standard Incubation:

  • Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells.

  • Incubate for 2 hours at room temperature.

3. Detection:

  • Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.

  • After another wash, add streptavidin-HRP and incubate for 30 minutes.

  • Add a TMB substrate solution to develop the color.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cytokine concentrations in the samples based on the standard curve.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This model is a standard for evaluating the acute anti-inflammatory activity of compounds.[5]

1. Animal Preparation:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).

  • Acclimatize the animals for at least one week before the experiment.

2. Compound Administration:

  • Administer the test compounds (e.g., Koumine) or a standard drug (e.g., Dexamethasone) orally or intraperitoneally at a predetermined time before carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[5]

4. Measurement of Paw Edema:

  • Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

  • The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.[7]

References

A Comparative Analysis of Koumine N-oxide and its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Koumine, a prominent monoterpenoid indole alkaloid isolated from plants of the Gelsemium genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and anxiolytic effects.[1][2] Recent research has also highlighted its potential as an antitumor agent.[1] However, the clinical utility of koumine is hampered by its relatively low biological activity and high toxicity.[1] This has spurred the development of synthetic analogs aimed at enhancing its therapeutic index. This guide provides a detailed comparison of the biological activity of koumine N-oxide and a series of semi-synthesized koumine-like derivatives, with a focus on their antiproliferative effects against cancer cells.

Antiproliferative Activity: A Head-to-Head Comparison

A recent study involving the design and semi-synthesis of 41 koumine-like compounds has provided compelling evidence for the enhanced efficacy of its synthetic analogs.[1] These derivatives were systematically evaluated for their antiproliferative activity against a panel of human colon cancer cell lines (HT-29, HCT-116, HCT-15, and Caco-2) and a normal colon cell line (NCM-460).[1][3]

The most significant finding was that a majority of the synthetic analogs, particularly those with a nucleophilic addition to the N1=C2 double bond of the koumine skeleton, demonstrated substantially higher antiproliferative activities than the parent compound, koumine.[1] While koumine itself exhibited a median inhibitory concentration (IC50) greater than 200 μM against the HT-29 cell line, many of its derivatives displayed IC50 values below 10 μM.[1]

Table 1: Antiproliferative Activity (IC50, μM) of Koumine and its Synthetic Analogs against HT-29 Colon Cancer Cells [1]

CompoundIC50 (μM) on HT-29 cells
Koumine>200
Series A
A4<10
Series C
C5<10
5-Fluorouracil (Positive Control)Data not specified in abstract, used as control

Note: The provided source highlights that most compounds in the A-E series with nucleophilic addition at the N1=C2 double bond had IC50 <10 μM. Specific values for all 41 compounds are detailed within the full study.

Among the extensive library of synthesized compounds, derivatives A4 and C5 emerged as particularly promising candidates.[3][4] Further in vivo experiments demonstrated that both A4 and C5 significantly suppressed the growth of HT-29 tumors in animal models, with an efficacy comparable to the standard chemotherapy drug 5-fluorouracil (5-FU), but with a superior safety profile.[1][3]

Mechanism of Action: Unraveling the Pathways

The enhanced antitumor activity of the synthetic analogs A4 and C5 is attributed to their ability to induce cell cycle arrest and apoptosis more effectively than koumine.[1] Mechanistic studies in HT-29 cells revealed that these compounds exert their effects through the modulation of key signaling pathways.[3][4]

Specifically, compounds A4 and C5 were found to:

  • Induce G2 phase cell cycle arrest. [1][4]

  • Increase the levels of reactive oxygen species (ROS). [1][4]

  • Inhibit the Erk MAPK and NF-κB signaling pathways. [1][3]

The induction of ROS and subsequent inhibition of pro-survival pathways like Erk MAPK and NF-κB are critical for triggering programmed cell death (apoptosis) in cancer cells.

G cluster_0 Cellular Response to Koumine Analogs Koumine_Analogs Koumine Analogs (A4, C5) ROS Increased Reactive Oxygen Species (ROS) Koumine_Analogs->ROS Erk_MAPK Erk MAPK Pathway Koumine_Analogs->Erk_MAPK inhibits NF_kB NF-κB Pathway Koumine_Analogs->NF_kB inhibits Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest Koumine_Analogs->Cell_Cycle_Arrest Apoptosis Apoptosis ROS->Apoptosis Erk_MAPK->Apoptosis inhibition promotes NF_kB->Apoptosis inhibition promotes Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of koumine analogs in cancer cells.

Experimental Protocols

The following is a summary of the key experimental methodologies employed in the comparative studies.

1. Semi-synthesis of Koumine Analogs: Structural modifications of the koumine skeleton were performed targeting four key functional groups: the N1=C2 and C10 of the indole moiety, the N4 of the piperidine ring, and the C18=C19 alkenyl moiety.[1] For instance, novel N1=C2 addition products were obtained using alkyl or aryl lithium reagents as nucleophiles.[1] The synthesis of a nitrated derivative (D1) involved reacting koumine with concentrated nitric acid and trifluoroacetic acid.[1]

2. Cell Culture: Human colon cancer cell lines (HT-29, HCT-116, HCT-15, Caco-2) and the normal human colon cell line (NCM-460) were used.[1] The cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

3. Antiproliferation Assay (MTT Assay): The antiproliferative activity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 72 hours.[1] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

4. Cell Cycle Analysis: Cells treated with the compounds were harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was then analyzed by flow cytometry to determine the cell cycle distribution.

5. Apoptosis and ROS Detection: Apoptosis was assessed using methods such as Annexin V/PI staining followed by flow cytometry. Intracellular ROS levels were measured using fluorescent probes that react with ROS, with the fluorescence intensity quantified by flow cytometry.

6. Western Blotting: To investigate the effects on signaling pathways, cells were treated with the compounds, and total protein was extracted.[1] The expression levels of key proteins in the Erk MAPK and NF-κB pathways were then determined by Western blotting using specific antibodies.

G cluster_1 Experimental Workflow Start Koumine Synthesis Semi-synthesis of Koumine Analogs Start->Synthesis Treatment Compound Treatment Synthesis->Treatment In_Vivo In Vivo Antitumor Experiments Synthesis->In_Vivo Cell_Lines Cancer & Normal Cell Lines Cell_Lines->Treatment MTT Antiproliferation (MTT Assay) Treatment->MTT Flow_Cytometry Cell Cycle & Apoptosis (Flow Cytometry) Treatment->Flow_Cytometry Western_Blot Signaling Pathway Analysis (Western Blot) Treatment->Western_Blot SAR Structure-Activity Relationship Analysis MTT->SAR Flow_Cytometry->SAR Western_Blot->SAR In_Vivo->SAR

Caption: Workflow for the evaluation of koumine analogs.

Conclusion

The systematic structural modification of koumine has led to the development of novel synthetic analogs with significantly enhanced antiproliferative activity against colon cancer cells.[1] The superior performance of compounds like A4 and C5, coupled with their favorable safety profile in vivo, underscores the potential of this class of compounds in cancer drug discovery.[1][4] The elucidation of their mechanism of action, involving the induction of ROS and inhibition of key survival pathways, provides a solid foundation for further optimization and development of koumine-based anticancer agents.[1][3] These findings represent a significant advancement in overcoming the limitations of the natural product koumine and highlight the power of medicinal chemistry in unlocking the therapeutic potential of complex natural scaffolds.[1]

References

A Comparative Analysis of the Anxiolytic Potential of Koumine and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anxiolytic effects of the natural alkaloid Koumine and the well-established benzodiazepine, Diazepam. While this report aims to validate the anxiolytic effects of Koumine N-oxide as requested, a comprehensive search of the scientific literature did not yield studies specifically investigating the anxiolytic properties of this particular derivative. Therefore, this guide will focus on the available data for Koumine as a proxy, offering a valuable comparison with Diazepam based on existing preclinical research.

Executive Summary

Diazepam, a classical benzodiazepine, exerts its anxiolytic effects through the potentiation of GABAergic inhibition in the central nervous system. Koumine, a major alkaloid from the medicinal plant Gelsemium elegans, has also demonstrated significant anxiolytic properties in animal models.[1][2] Notably, the mechanism of action for Koumine appears to be distinct from that of Diazepam, suggesting a potentially different pharmacological profile.[2] This guide presents a side-by-side comparison of their efficacy in established behavioral assays, details of their proposed mechanisms of action, and comprehensive experimental protocols for the key behavioral tests.

Data Presentation: Koumine vs. Diazepam in Preclinical Anxiety Models

The following tables summarize the quantitative data from preclinical studies evaluating the anxiolytic effects of Koumine and Diazepam in the Open Field Test (OFT).

Table 1: Comparison of Anxiolytic Effects in the Open Field Test (OFT)

CompoundDoseAnimal ModelKey FindingsReference
Koumine 0.5, 1.0, 2.0 mg/kgMiceIncreased time spent in the center, increased entries into the center, and increased total distance traveled, indicating anxiolytic and locomotor-stimulating effects.[1]
Diazepam 1.0, 2.0 mg/kgMiceIncreased time spent in the center and number of center entries, indicative of anxiolytic activity.[1]

Note: The data presented is a summary from a study that directly compared the two compounds.[1]

Mechanism of Action

Diazepam: A Positive Allosteric Modulator of GABA-A Receptors

Diazepam's mechanism of action is well-established. It binds to a specific allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, producing a calming effect on the central nervous system.

Koumine: A Potential Modulator of the TSPO-Neurosteroids-HPA Axis

The anxiolytic mechanism of Koumine is not as fully elucidated as that of Diazepam but appears to involve a different pathway. Research suggests that Koumine may exert its effects by targeting the translocator protein (18 kDa) (TSPO), which is involved in the synthesis of neurosteroids.[2] By modulating TSPO, Koumine may increase the levels of anxiolytic neurosteroids, such as allopregnanolone, and regulate the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in anxiety disorders.[2]

Signaling Pathway Diagrams

diazepam_gaba_pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A_Receptor->Cl_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Increased Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Binds (Allosteric Site)

Caption: Diazepam's mechanism via GABA-A receptor modulation.

koumine_tspo_pathway Koumine Koumine TSPO Translocator Protein (TSPO) (Mitochondria) Koumine->TSPO Modulates Neurosteroid_Synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroid_Synthesis Stimulates HPA_Axis HPA Axis Regulation Neurosteroid_Synthesis->HPA_Axis Modulates Anxiolytic_Effect Anxiolytic Effect Neurosteroid_Synthesis->Anxiolytic_Effect HPA_Axis->Anxiolytic_Effect

Caption: Proposed anxiolytic pathway of Koumine via TSPO.

Experimental Protocols

Detailed methodologies for the key behavioral assays used to evaluate the anxiolytic effects of Koumine and Diazepam are provided below.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor.

  • The open arms have no walls, while the closed arms are enclosed by high walls.

  • A central platform connects all four arms.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Gently place the animal on the central platform of the maze, facing one of the open arms.

  • Allow the animal to explore the maze freely for a 5-minute session.

  • Record the session using a video camera positioned above the maze.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the maze with a 70% ethanol solution between trials to eliminate olfactory cues.

Parameters Measured:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • Total distance traveled.

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, brightly lit spaces.

Apparatus:

  • A square or circular arena with high walls to prevent escape.

  • The arena is typically made of a non-porous material for easy cleaning.

  • The floor of the arena is divided into a central zone and a peripheral zone.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes prior to testing.

  • Gently place the animal in the center of the open field arena.

  • Allow the animal to explore the arena freely for a predetermined period (e.g., 5-10 minutes).

  • Record the session using an automated tracking system or a video camera.

  • After the session, return the animal to its home cage.

  • Clean the arena thoroughly with 70% ethanol between each animal.

Parameters Measured:

  • Time spent in the center zone.

  • Number of entries into the center zone.

  • Total distance traveled.

  • Rearing frequency (a measure of exploratory behavior).

  • Grooming duration.

An increase in the time spent and the number of entries into the center zone suggests an anxiolytic effect.

Experimental Workflow Diagrams

epm_workflow Start Start Acclimatization Animal Acclimatization (30 min) Start->Acclimatization Placement Place Animal on Central Platform Acclimatization->Placement Exploration Free Exploration (5 min) Placement->Exploration Recording Video Recording Exploration->Recording Data_Analysis Data Analysis (Time in Arms, Entries) Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Elevated Plus-Maze (EPM) test.

oft_workflow Start Start Acclimatization Animal Acclimatization (30 min) Start->Acclimatization Placement Place Animal in Center of Arena Acclimatization->Placement Exploration Free Exploration (5-10 min) Placement->Exploration Tracking Automated Tracking Exploration->Tracking Data_Analysis Data Analysis (Time in Center, Locomotion) Tracking->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Open Field Test (OFT).

Conclusion

The available preclinical evidence strongly suggests that Koumine possesses significant anxiolytic properties, comparable in some respects to the benchmark anxiolytic, Diazepam.[1] A key differentiator lies in their mechanisms of action, with Koumine's potential modulation of the TSPO-neurosteroids-HPA axis offering a novel therapeutic avenue compared to the GABAergic activity of Diazepam.[2]

It is critical to reiterate that this comparison is based on studies of Koumine, and further research is imperative to determine if this compound shares these anxiolytic effects. Future studies should focus on directly evaluating this compound in established animal models of anxiety, such as the EPM and OFT, and directly comparing its efficacy and side-effect profile with Diazepam. Elucidating the precise molecular targets and signaling pathways of this compound will also be crucial for its potential development as a novel anxiolytic agent.

References

A Comparative Guide to the Extraction and Purification of Koumine N-oxide from Gelsemium elegans

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of bioactive compounds is a critical first step. Koumine N-oxide, a naturally occurring alkaloid from the plant Gelsemium elegans, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of potential methods for its extraction and purification, offering detailed experimental protocols and supporting data to aid in the selection of an appropriate strategy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the two proposed purification methods. It is important to note that the quantitative data for pH-zone-refining CCC is based on the reported separation of major non-N-oxide alkaloids from Gelsemium elegans, as specific data for this compound is not available. This data is presented to illustrate the potential efficiency of the technique.

ParameterConventional Column ChromatographypH-Zone-Refining Counter-Current Chromatography
Principle Adsorption chromatographyLiquid-liquid partition chromatography
Stationary Phase Solid (e.g., Silica gel, Alumina)Liquid (Organic solvent phase)
Mobile Phase Liquid (Solvent or solvent mixture)Liquid (Aqueous solvent phase)
Selectivity Moderate to high (dependent on adsorbent and mobile phase)High (based on partition coefficient and pKa)
Sample Loading LimitedHigh
Solvent Consumption HighModerate to low
Automation Manual or automated systems availableTypically automated
Purity Achieved Variable, may require multiple stepsHigh (e.g., >95% for major alkaloids)[1]
Recovery Moderate to goodHigh (e.g., >90% for major alkaloids)[1]

*Note: Purity and recovery for conventional column chromatography are general estimates and can vary significantly. Data for pH-zone-refining CCC is based on the separation of gelsemine, koumine, and gelsevirine as reported by Su et al. (2011).[1]

Experimental Protocols

Method 1: Extraction of Total Alkaloids from Gelsemium elegans

This initial extraction protocol is common to both purification methods and is adapted from established procedures for isolating alkaloids from Gelsemium elegans.[1][2]

1. Plant Material Preparation:

  • Dried and powdered plant material of Gelsemium elegans (e.g., roots, stems, or leaves) is used as the starting material.

2. Maceration and Extraction:

  • The powdered plant material is macerated with an acidic aqueous solution (e.g., 0.1 M HCl) for 24 hours at room temperature. This protonates the alkaloids, increasing their solubility in the aqueous phase.

  • The mixture is then filtered, and the filtrate containing the alkaloid salts is collected.

3. Basification and Liquid-Liquid Extraction:

  • The acidic aqueous extract is basified to a pH of approximately 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.

  • The basified solution is then subjected to liquid-liquid extraction with an immiscible organic solvent such as chloroform or dichloromethane. The alkaloids partition into the organic phase.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude total alkaloid extract.

Method 2: Purification of this compound via Conventional Column Chromatography

This method utilizes a solid stationary phase to separate compounds based on their differential adsorption.

1. Column Preparation:

  • A glass column is packed with a slurry of silica gel or alumina in a non-polar solvent (e.g., hexane).

2. Sample Loading:

  • The crude total alkaloid extract is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

3. Elution:

  • The column is eluted with a solvent gradient of increasing polarity. For the separation of polar compounds like N-oxides, a typical gradient might start with dichloromethane (DCM) and gradually increase the proportion of methanol (e.g., from 1% to 20% methanol in DCM).

  • Fractions are collected sequentially and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization agent (e.g., Dragendorff's reagent).

4. Isolation and Characterization:

  • Fractions containing the compound of interest (this compound) are combined, and the solvent is evaporated.

  • The purity of the isolated compound is assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), and its structure is confirmed by spectroscopic methods (e.g., NMR, MS).

Method 3: Purification of this compound via pH-Zone-Refining Counter-Current Chromatography (CCC)

This technique is a form of liquid-liquid partition chromatography that separates compounds based on their partition coefficients and pKa values.

1. Instrument and Solvent System Selection:

  • A high-performance counter-current chromatograph is used.

  • A suitable two-phase solvent system is selected. For alkaloid separation, a common system is a mixture of a non-polar organic solvent, a polar organic solvent, and water (e.g., chloroform-methanol-water).

  • The stationary phase and mobile phase are chosen from the two phases of the solvent system. For alkaloid N-oxides, which are basic, a retainer (e.g., a volatile base like triethylamine) is added to the stationary organic phase, and an eluter (e.g., a volatile acid like hydrochloric acid) is added to the mobile aqueous phase.

2. Column Preparation and Equilibration:

  • The coiled column of the CCC instrument is first entirely filled with the stationary phase.

  • The mobile phase is then pumped through the column at a specific flow rate while the column is being rotated at a set speed. This establishes a hydrodynamic equilibrium between the two phases.

3. Sample Injection and Separation:

  • The crude total alkaloid extract is dissolved in a mixture of the stationary and mobile phases and injected into the column.

  • The separation occurs as the alkaloids partition between the two phases based on their pKa values and the pH of the mobile phase. The acidic mobile phase elutes the alkaloids in order of their decreasing basicity.

4. Fraction Collection and Analysis:

  • The eluate is continuously monitored with a UV detector, and fractions are collected.

  • The fractions are then analyzed by HPLC to determine the purity of the separated compounds. Fractions containing pure this compound are pooled, neutralized, and the solvent is removed to yield the purified compound.

Mandatory Visualizations

Extraction_Workflow cluster_extraction Total Alkaloid Extraction plant Gelsemium elegans Plant Material maceration Maceration with Acidic Water plant->maceration filtration Filtration maceration->filtration filtrate Acidic Aqueous Extract filtration->filtrate basification Basification (pH 9-10) filtrate->basification lle Liquid-Liquid Extraction (with Chloroform/DCM) basification->lle organic_phase Organic Phase (Alkaloids) lle->organic_phase evaporation Solvent Evaporation organic_phase->evaporation crude_extract Crude Total Alkaloid Extract evaporation->crude_extract Purification_Comparison cluster_cc Conventional Column Chromatography cluster_ccc pH-Zone-Refining CCC crude_extract Crude Total Alkaloid Extract cc_loading Sample Loading onto Silica/Alumina Column crude_extract->cc_loading ccc_injection Sample Injection into CCC Instrument crude_extract->ccc_injection cc_elution Gradient Elution (e.g., DCM/Methanol) cc_loading->cc_elution cc_fractions Fraction Collection & TLC Analysis cc_elution->cc_fractions cc_pure Pure this compound cc_fractions->cc_pure ccc_separation Partitioning between Liquid Phases ccc_injection->ccc_separation ccc_fractions Fraction Collection & HPLC Analysis ccc_separation->ccc_fractions ccc_pure Pure this compound ccc_fractions->ccc_pure

References

Unraveling the Molecular Targets of Koumine N-oxide: A Comparative Guide Based on the Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the molecular interactions of Koumine N-oxide, a natural alkaloid derived from the Gelsemium plant, is currently limited by a scarcity of direct experimental data. However, extensive research on its parent compound, Koumine, provides a valuable framework for understanding its potential pharmacological activities. This guide objectively compares the known molecular targets of Koumine, offering insights into the potential mechanisms of this compound while highlighting the critical need for further investigation into the N-oxide derivative itself.

This compound is recognized as a natural product of Gelsemium elegans[1]. While its mode of action is broadly described as influencing neural pathways with potential analgesic, anti-inflammatory, and anxiolytic effects, specific molecular targets remain largely unconfirmed in publicly available scientific literature[2]. In contrast, Koumine has been the subject of numerous studies, revealing its interaction with several key signaling pathways involved in inflammation, pain, and neuroprotection. This guide will, therefore, focus on the experimentally validated molecular targets of Koumine, presenting a baseline for future comparative studies with this compound.

Anti-inflammatory and Analgesic Molecular Targets of Koumine

Koumine has demonstrated significant anti-inflammatory and analgesic properties through the modulation of multiple signaling pathways. Research indicates that these effects are primarily mediated through the inhibition of pro-inflammatory responses and the enhancement of endogenous pain-relief mechanisms.

Inhibition of Pro-inflammatory Pathways

Studies in macrophage cell lines have shown that Koumine can effectively suppress the inflammatory cascade initiated by lipopolysaccharide (LPS). Its primary mechanisms include the downregulation of the NF-κB, ERK, and p38 MAPK signaling pathways. This inhibition leads to a reduction in the production of several key pro-inflammatory mediators.

Table 1: Effect of Koumine on Pro-inflammatory Mediator Production

MediatorCell LineTreatmentConcentrationResultReference
Nitric Oxide (NO)RAW264.7Koumine + LPS200-400 µg/mLSignificant decrease in NO production[3]
iNOSRAW264.7Koumine + LPS200-400 µg/mLSignificant decrease in iNOS protein expression[3]
IL-6RAW264.7Koumine + LPSNot specifiedReduction in IL-6 levels[3]
TNF-αRAW264.7Koumine + LPSNot specifiedReduction in TNF-α levels[3]
IL-1βRAW264.7Koumine + LPSNot specifiedReduction in IL-1β levels[3]

Note: This table summarizes the qualitative effects of Koumine. Specific quantitative data such as percentage inhibition was not consistently provided in the source material.

The signaling pathway illustrating Koumine's anti-inflammatory action is depicted below:

Koumine_Anti_Inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk Koumine Koumine Koumine->p38 Koumine->ERK IkB IκBα Koumine->IkB inhibits degradation p65 p65 Koumine->p65 inhibits phosphorylation Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS, IL-6, TNF-α, IL-1β) p38->Pro_inflammatory_Mediators ERK->Pro_inflammatory_Mediators Ikk->IkB phosphorylates p65_nuc p65 (nucleus) p65->p65_nuc translocates NFkB_trans NF-κB Transactivation p65_nuc->NFkB_trans NFkB_trans->Pro_inflammatory_Mediators Koumine_Analgesic_Pathway Koumine Koumine GlyR Glycine Receptor Koumine->GlyR activates HSOR 3α-HSOR Gene Expression GlyR->HSOR HSOR_activity 3α-HSOR Activity HSOR->HSOR_activity Allopregnanolone Allopregnanolone Synthesis HSOR_activity->Allopregnanolone GABAaR GABAA Receptor Allopregnanolone->GABAaR potentiates Analgesia Analgesic Effect GABAaR->Analgesia

References

A Comparative Analysis of Koumine N-oxide and Gabapentin for Neurological and Inflammatory Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a side-by-side comparison of the alkaloid Koumine N-oxide and the established pharmaceutical Gabapentin. This document synthesizes available preclinical and clinical data to objectively evaluate their mechanisms of action, pharmacological effects, and safety profiles.

While Gabapentin is a well-characterized drug with a long history of clinical use for epilepsy and neuropathic pain, this compound is a natural product with emerging research interest. It is important to note that the available scientific literature on this compound is significantly less extensive than that for Gabapentin, limiting a direct and comprehensive comparison. This guide will present the existing data for both compounds and highlight the areas where further research on this compound is needed.

Mechanism of Action

Gabapentin primarily exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2][3][4] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[1][4] Although structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), Gabapentin does not bind to GABA receptors or directly mimic its effects.[2][5] There is also evidence suggesting that Gabapentin may modulate the synthesis of GABA and glutamate.[5]

This compound , as a derivative of the Gelsemium alkaloid koumine, is presumed to share some of its pharmacological properties. However, specific studies on the mechanism of action of this compound are scarce. Research on koumine suggests that its analgesic and anxiolytic effects may be mediated through its interaction with the translocator protein (18 kDa) (TSPO), leading to an upregulation of neurosteroids like allopregnanolone.[6][7] Allopregnanolone is a positive allosteric modulator of GABA-A receptors, which would enhance inhibitory neurotransmission. Additionally, koumine has been shown to inhibit the activation of microglia and astrocytes and reduce the production of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism.[6] It is important to emphasize that these findings pertain to koumine, and further research is required to determine if this compound acts through the same or different pathways. The N-oxide functional group can significantly alter the pharmacological properties of a molecule.[8]

Signaling Pathway Diagrams

Gabapentin_Mechanism Gabapentin Gabapentin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Gabapentin->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Neurotransmitter_Release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) Ca_influx->Neurotransmitter_Release Leads to Therapeutic_Effects Analgesic & Anticonvulsant Effects Neurotransmitter_Release->Therapeutic_Effects Results in

Figure 1: Proposed mechanism of action for Gabapentin.

Koumine_Putative_Mechanism Koumine Koumine TSPO Translocator Protein (TSPO) Koumine->TSPO Activates Neurosteroid ↑ Allopregnanolone (Neurosteroid Synthesis) TSPO->Neurosteroid GABA_A GABA-A Receptor Neurosteroid->GABA_A Modulates Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission GABA_A->Inhibitory_Neurotransmission Analgesic_Anxiolytic Analgesic & Anxiolytic Effects Inhibitory_Neurotransmission->Analgesic_Anxiolytic

Figure 2: Putative mechanism of action for Koumine (parent compound of this compound).

Pharmacological Effects: A Comparative Summary

Due to the limited data on this compound, a direct quantitative comparison of efficacy is not feasible. The following table summarizes the known pharmacological effects of both compounds.

FeatureThis compoundGabapentin
Analgesic Effects Potentially possesses analgesic properties, as suggested by research on the parent compound, koumine, in models of neuropathic and inflammatory pain.[9]Clinically proven efficacy in treating neuropathic pain, including postherpetic neuralgia and diabetic neuropathy.[1][10]
Anti-inflammatory Effects The parent compound, koumine, has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.[6]Limited direct anti-inflammatory effects. Its primary benefit in inflammatory conditions is related to neuropathic pain components.
Anxiolytic Effects The parent compound, koumine, has shown anxiolytic-like effects in animal models.[11]Prescribed off-label for anxiety disorders, though evidence for its efficacy is mixed.[1]
Anticonvulsant Effects No available data.FDA-approved for the adjunctive treatment of partial seizures.[1]

Quantitative Data Comparison

The disparity in the volume of research is most evident in the availability of quantitative data.

This compound

No publicly available IC50, EC50, or pharmacokinetic data for this compound has been identified in the current literature search. One study on koumine derivatives reported an IC50 value for "N-oxide koumine" in the context of antiproliferative activity against a cancer cell line, which is not relevant to its neurological or anti-inflammatory effects.[12]

Gabapentin

ParameterValueReference
Bioavailability 27-60% (inversely proportional to dose)[1]
Protein Binding <3%[1]
Metabolism Not significantly metabolized[1]
Elimination Half-life 5 to 7 hours[1]
Excretion Primarily renal[1]
EC50 (Epilepsy) 23.9 mg/mL[13]
EC50 (Postherpetic Neuralgia) 11.7 mg/mL[13]

Experimental Protocols

In Vivo Analgesia Models (for Koumine and Gabapentin)
  • Chronic Constriction Injury (CCI) Model of Neuropathic Pain: This widely used model involves surgically ligating the sciatic nerve in rodents to induce neuropathic pain symptoms like mechanical allodynia and thermal hyperalgesia. The efficacy of a test compound is assessed by measuring the withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) or the latency to withdraw from a thermal stimulus (e.g., radiant heat).[9]

  • Formalin Test: This model of inflammatory pain involves injecting a dilute formalin solution into the paw of a rodent. The analgesic effect of a compound is quantified by observing the reduction in licking and biting of the injected paw during the acute and tonic phases of the pain response.[9]

Workflow for Analgesia Evaluation

Analgesia_Workflow Animal_Model Induce Neuropathic or Inflammatory Pain Model (e.g., CCI, Formalin Test) Treatment Administer Test Compound (this compound or Gabapentin) or Vehicle Control Animal_Model->Treatment Behavioral_Testing Assess Pain Behavior (Mechanical Allodynia, Thermal Hyperalgesia, Licking/Biting) Treatment->Behavioral_Testing Data_Analysis Analyze and Compare Pain Thresholds/Behaviors between Treatment Groups Behavioral_Testing->Data_Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Koumine N-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of laboratory waste management is the segregation and proper containment of hazardous materials.[2] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[3][4] Never dispose of hazardous chemicals down the sink or in regular trash.[5]

Step-by-Step Disposal Protocol for Koumine N-oxide

Given that this compound is a pharmacologically active alkaloid, it should be treated as hazardous waste unless explicitly determined otherwise by a safety data sheet (SDS) or institutional safety officer. The following protocol outlines the recommended disposal procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Waste Identification and Segregation:

    • Pure this compound and any concentrated stock solutions must be collected as hazardous chemical waste.

    • Acutely hazardous, or "P-list," chemicals require that even their empty containers be triple-rinsed, with the rinsate collected as hazardous waste.[6] While it is unconfirmed if this compound is on this list, adopting this best practice is recommended.

    • Segregate waste streams. Do not mix this compound waste with incompatible materials. For instance, keep it separate from strong acids or bases unless part of a specific neutralization procedure.[2][7]

  • Waste Collection and Labeling:

    • Use a designated, leak-proof, and compatible waste container.[2][6] Ensure the container is made of a material that will not react with the solvent used for the this compound solution.

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the concentration and solvent.[5] The date the waste was first added to the container should also be recorded.[6]

  • Storage of Waste:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

    • The SAA should be under the control of the lab director or principal investigator and equipped with a spill kit.[5]

    • Ensure incompatible wastes are not stored together.[7]

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[3]

    • Follow your institution's specific procedures for requesting a chemical waste pickup.

Quantitative Data for Chemical Waste Handling

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste that should be applied.

ParameterGuidelineSource
Container Rinsing Empty containers of acutely hazardous "P-list" chemicals must be triple-rinsed.[6]
Sewer Disposal (General) Prohibited for hazardous chemicals.[5]
Sewer Disposal (Acids/Bases) Permitted for small quantities (<25 mL) of non-hazardous, diluted, and neutralized solutions (pH 5-9). Prohibited for oxidizing acids and those containing heavy metals.[8]
Waste Container Labeling Must include "Hazardous Waste" and the full chemical name.[5]
Satellite Accumulation Full containers must be removed within three days. Partially filled containers can remain for up to one year.[7]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are followed.

Koumine_N_oxide_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste Stream A->B C Select Compatible Waste Container B->C D Segregate from Incompatible Waste C->D E Collect Waste (Pure compound, solutions, rinsate) D->E F Label Container: 'Hazardous Waste' 'this compound' Concentration & Date E->F G Seal Container Tightly F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Request Pickup by EHS or Licensed Contractor H->I J Document Waste Transfer I->J

Caption: Logical workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the vicinity. If the spill is large or you are unsure how to proceed, contact your institution's EHS office. For small spills, if you are trained and have the appropriate spill kit:

  • Contain the spill: Use absorbent pads or other materials from a chemical spill kit.

  • Clean the area: Once the material is absorbed, decontaminate the area.

  • Dispose of cleanup materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be collected as hazardous waste in a sealed container.[2]

By adhering to these established guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and your EHS office for guidance.

References

Essential Safety and Logistical Information for Handling Koumine N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical operational and disposal protocols for the handling of Koumine N-oxide, a natural alkaloid derived from plants of the Gelsemium genus. Given the known high toxicity of Gelsemium alkaloids, stringent adherence to these safety procedures is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Assessment and Toxicological Data

This compound is a member of the Gelsemium alkaloids, a class of compounds known for their potent neurotoxicity. The primary hazard associated with these alkaloids is respiratory depression, which can be fatal. While specific toxicological data for this compound is limited, data for the related compound Koumine and other Gelsemium alkaloids indicate high acute toxicity. Therefore, this compound must be handled as a highly toxic substance.

Compound CAS Number Molecular Formula Molecular Weight Appearance Known Toxicity Data (for related compounds)
This compound113900-75-7C₂₀H₂₂N₂O₂322.4 g/mol PowderData not available. To be treated as highly toxic based on related compounds.
Koumine1358-76-5C₂₀H₂₂N₂O306.4 g/mol SolidLD50 (mice, intraperitoneal): ~100 mg/kg[1].
Gelsenicine466-07-9C₁₉H₂₂N₂O₃342.4 g/mol Not AvailableLD50 (mice, intraperitoneal): ~0.2 mg/kg[1][2].
Gelsemine509-15-9C₂₀H₂₂N₂O₂322.4 g/mol SolidLD50 (mice, intraperitoneal): ~56 mg/kg[2][3].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in any form (solid or in solution).

Protection Type Specific Requirements Rationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of solutions and airborne powder.
Body Protection A dedicated lab coat with long sleeves and tight cuffs. A disposable apron is also recommended.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter (N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or glove box.Protects against inhalation of the fine powder, which can lead to systemic toxicity.

Safe Handling and Operational Plan

All handling of this compound must be conducted in a designated area within a certified chemical fume hood or a glove box to minimize the risk of inhalation and contamination.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Designated Area Designated Area Don PPE Don PPE Designated Area->Don PPE Proceed with caution Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Proceed with caution Weighing (in fume hood/glove box) Weighing (in fume hood/glove box) Prepare Work Area->Weighing (in fume hood/glove box) Proceed with caution Dissolving Dissolving Weighing (in fume hood/glove box)->Dissolving Execute experiment Experimentation Experimentation Dissolving->Experimentation Execute experiment Decontaminate Surfaces Decontaminate Surfaces Experimentation->Decontaminate Surfaces Post-experiment Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Post-experiment Doff PPE Doff PPE Segregate Waste->Doff PPE Post-experiment

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Ensure the designated chemical fume hood or glove box is operational and certified.

    • Don all required PPE as specified in the table above.

    • Cover the work surface with absorbent, disposable bench paper.

    • Have spill cleanup materials readily available.

  • Handling:

    • Weighing: Weigh the powdered this compound within the fume hood or glove box. Use anti-static weighing dishes to prevent dispersal of the powder.

    • Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing. This compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

    • Experimentation: Conduct all experimental procedures involving this compound within the containment of the fume hood or glove box.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department. For small spills, cover with an inert absorbent material, and carefully scoop it into a labeled hazardous waste container. Decontaminate the spill area thoroughly.

Decontamination and Disposal Plan

Proper decontamination and disposal are essential to prevent secondary exposure and environmental contamination.

Decontamination Protocol
  • Surfaces and Equipment: All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated. A common method is to wipe down surfaces with a suitable solvent in which the compound is soluble, followed by a thorough cleaning with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Glassware: Rinse contaminated glassware with a suitable organic solvent to remove the bulk of the residue. This solvent rinse must be collected as hazardous liquid waste. Then, wash the glassware with a laboratory detergent and warm water, followed by a final rinse with deionized water.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste Includes contaminated gloves, bench paper, weighing dishes, and any other disposable materials. Place in a clearly labeled, sealed hazardous waste container.
Liquid Waste Includes unused solutions and solvent rinses from decontamination. Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container for hazardous waste.

Waste Disposal Workflow

G Contaminated Material Contaminated Material Segregate Waste Segregate Waste Contaminated Material->Segregate Waste Solid Waste Container Solid Waste Container Segregate Waste->Solid Waste Container Solids Liquid Waste Container Liquid Waste Container Segregate Waste->Liquid Waste Container Liquids Sharps Container Sharps Container Segregate Waste->Sharps Container Sharps Label and Seal Label and Seal Solid Waste Container->Label and Seal Liquid Waste Container->Label and Seal Sharps Container->Label and Seal Store in Designated Area Store in Designated Area Label and Seal->Store in Designated Area Arrange for EHS Pickup Arrange for EHS Pickup Store in Designated Area->Arrange for EHS Pickup

Caption: Waste disposal workflow for this compound.

By adhering to these rigorous safety and logistical protocols, researchers can minimize the risks associated with handling the highly toxic compound, this compound, ensuring a safer laboratory environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.